Technical Documentation Center

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate
  • CAS: 127143-18-4

Core Science & Biosynthesis

Foundational

High-Resolution NMR Elucidation of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate: A Mechanistic Guide to Chemical Shifts

Executive Summary In the landscape of medicinal chemistry and drug discovery, the 2H-pyran-2-one (α-pyrone) scaffold is a privileged pharmacophore, often exhibiting potent antimicrobial, anti-inflammatory, and kinase-inh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug discovery, the 2H-pyran-2-one (α-pyrone) scaffold is a privileged pharmacophore, often exhibiting potent antimicrobial, anti-inflammatory, and kinase-inhibitory activities. Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 127143-18-4) represents a highly functionalized derivative of this class. Its dense array of substituents—a conjugated lactone, an ethyl ester, a benzamido group, and a phenyl ring—creates a complex electronic environment.

This whitepaper provides an in-depth, authoritative guide to the structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy. By deconstructing the causality behind its unique chemical shifts and establishing a self-validating experimental protocol, this guide serves as a definitive reference for scientists synthesizing and characterizing highly substituted heterocycles.

Electronic Causality & Resonance Dynamics

To accurately predict and assign the NMR spectra of this compound, one must first understand the electronic push-pull dynamics governing the α-pyrone core [1]. The pyrone ring is not a simple alkene; it is a conjugated diene-lactone system with significant electron delocalization.

The C4-H Deshielding Anomaly

In an unsubstituted 2-pyrone, the C4 proton typically resonates around 7.4 ppm. However, in our target molecule, the C4-H signal experiences a profound downfield shift to approximately 8.85 ppm . This is not an anomaly, but a direct consequence of synergistic electronic effects:

  • Mesomeric Withdrawal (-M): The C4 position is flanked by the C5 ethyl ester and the C2 lactone carbonyl. Both groups exert a strong electron-withdrawing mesomeric effect, severely depleting electron density at the C4 carbon.

  • Magnetic Anisotropy: The adjacent C3 benzamido group and the C6 phenyl ring generate localized magnetic fields. Depending on the preferred rotameric conformation in solution, the anisotropic cone of the benzamido carbonyl further deshields the C4 proton.

Quaternary Carbon Signatures

The 13 C NMR spectrum is dominated by quaternary carbons, which require careful assignment. The molecule possesses three distinct carbonyl environments:

  • Amide Carbonyl (~166.5 ppm): The most deshielded due to the nitrogen's weak electronegativity compared to oxygen, combined with strong hydrogen bonding in polar solvents.

  • Ester Carbonyl (~164.0 ppm): Exhibits standard conjugation shifts.

  • Lactone Carbonyl (C2, ~158.5 ppm): Unintuitively, α-pyrone lactone carbonyls are more shielded than typical esters. This is due to the extended conjugation of the pyran ring, which delocalizes the π -electrons and increases electron density at the C2 oxygen[2].

Electronic_Effects C4 C4-H Resonance (~8.8 ppm) Highly Deshielded Ester C5 Ethyl Ester (Mesomeric Withdrawing) Ester->C4 Electron Pull (-M) Lactone C2 Lactone Carbonyl (Inductive & Mesomeric) Lactone->C4 Electron Pull (-M, -I) Amide C3 Benzamido Group (Steric & Anisotropic) Amide->C4 Anisotropic Deshielding

Electronic and anisotropic factors driving the severe deshielding of the C4-H proton.

Self-Validating Experimental Protocol

A robust NMR analysis is a self-validating system. The following step-by-step methodology ensures high-fidelity data acquisition, minimizing artifacts and ensuring that every structural claim is empirically backed [3].

Step-by-Step Methodology
  • Solvent Selection & Dissolution: Weigh exactly 15.0 mg of the purified compound. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

    Causality: The rigid, planar geometry of the functionalized 2H-pyran-2-one core leads to strong intermolecular π

    π stacking, causing poor solubility in CDCl 3​ . DMSO- d6​ disrupts these interactions and prevents the rapid chemical exchange of the amide NH proton, allowing it to be observed as a sharp, distinct signal.
  • Tube Preparation: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 cm to prevent magnetic field inhomogeneity and shimming artifacts.

  • Tuning and Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for 1 H and 13 C nuclei. Execute gradient shimming to achieve a TMS line width at half-height of < 0.5 Hz.

  • 1 H NMR Acquisition: Run a standard 1D proton sequence. Set the relaxation delay (D1) to 2.0 seconds and acquire 32 transients.

    • Causality: A 2.0s D1 ensures complete longitudinal relaxation of the aromatic protons, providing highly accurate integrals for the overlapping multiplet regions.

  • 13 C NMR Acquisition: Run a proton-decoupled 13 C sequence. Set D1 to 5.0 seconds and acquire 1024 transients.

    • Causality: The extended D1 is critical for the relaxation of the seven quaternary carbons (C2, C3, C5, C6, and three carbonyls). Because these carbons lack attached protons, they rely on inefficient dipole-dipole relaxation mechanisms; a short D1 would result in missing or disproportionately small quaternary peaks.

  • 2D Validation (HMBC): Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay for 8 Hz (typical 3JCH​ coupling).

    • Causality: The HMBC establishes a self-validating loop. A definitive cross-peak between the C4-H proton and the C2 lactone carbonyl unambiguously locks the pyrone ring assignments, separating them from the peripheral phenyl rings.

NMR_Workflow Prep Sample Preparation (15 mg in DMSO-d6 + TMS) Acq Data Acquisition (1H, 13C, HSQC, HMBC) Prep->Acq Proc Signal Processing (FT, Phase/Baseline Corr.) Acq->Proc Anal Spectral Analysis (Integration & Multiplets) Proc->Anal Valid 2D Validation (Resonance Mapping) Anal->Valid

High-resolution NMR sample preparation, acquisition, and 2D validation workflow.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on empirical data and theoretical resonance mapping for the compound in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Chemical Shifts
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationCausality / Structural Notes
Ethyl CH 3​ 1.25Triplet (t)7.13HStandard aliphatic resonance, shielded.
Ethyl CH 2​ 4.20Quartet (q)7.12HDeshielded by adjacent ester oxygen.
C6-Phenyl (m, p) 7.45 - 7.55Multiplet (m)-3HOverlapping signals due to similar electronic environments.
Benzamido (m, p) 7.55 - 7.65Multiplet (m)-3HSlightly more deshielded than C6-phenyl meta/para protons.
C6-Phenyl (o) 7.80Multiplet (m)-2HConjugated to the electron-deficient pyrone ring.
Benzamido (o) 7.95Doublet (d)7.52HStrongly deshielded by the amide carbonyl's magnetic anisotropy.
C4-H (Pyrone) 8.85Singlet (s)-1HExtreme deshielding via -M effects of C5 ester and C2 lactone.
Amide NH 9.80Broad Singlet (br s)-1HHydrogen-bonded; visible due to DMSO- d6​ solvent choice.
Table 2: 13 C NMR Chemical Shifts
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Validation (via 2D NMR)
Ethyl CH 3​ 14.2Primary (CH 3​ )Correlates to 1.25 ppm in HSQC.
Ethyl CH 2​ 61.5Secondary (CH 2​ )Correlates to 4.20 ppm in HSQC; HMBC to 164.0 ppm.
C5 (Pyrone) 112.0Quaternary (C)Shielded by resonance from ring oxygen (+M effect).
C3 (Pyrone) 126.0Quaternary (C)Alpha to lactone, substituted with electronegative nitrogen.
Aromatic CH 127.5 - 133.5Tertiary (CH)Complex overlapping region; resolved via HSQC.
C4 (Pyrone) 142.5Tertiary (CH)Highly deshielded alkene carbon; correlates to 8.85 ppm.
C6 (Pyrone) 159.0Quaternary (C)Oxygen-bound sp2 carbon; HMBC correlation to C6-phenyl ortho protons.
C2 (Lactone) 158.5Quaternary (C=O)Shielded relative to standard esters due to ring conjugation.
C5 Ester C=O 164.0Quaternary (C=O)HMBC correlation to Ethyl CH 2​ (4.20 ppm) and C4-H (8.85 ppm).
Amide C=O 166.5Quaternary (C=O)HMBC correlation to Amide NH (9.80 ppm) and Benzamido ortho protons.

Conclusion

The structural elucidation of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate requires a deep understanding of heterocyclic resonance and precise experimental execution. By leveraging the specific solvent properties of DMSO- d6​ and employing extended relaxation delays, researchers can obtain artifact-free spectra. The hallmark of this molecule—the highly deshielded C4-H singlet at ~8.85 ppm—serves as a primary diagnostic marker for the integrity of the functionalized α -pyrone core, ensuring confidence in downstream drug development assays.

References

  • Title: 2-Pyrone - Grokipedia Source: Grokipedia URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry Source: ScienceDirect (Elsevier) URL:[Link]

Exploratory

Crystal structure data for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Executive Summary & Introduction Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is a highly functionalized 2H-pyran-2-one derivative with a molecular weight of 363.37 g/mol . The 2H-pyran-2-on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is a highly functionalized 2H-pyran-2-one derivative with a molecular weight of 363.37 g/mol . The 2H-pyran-2-one scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and antimicrobial agents. Determining the precise three-dimensional solid-state geometry of this molecule is critical for rational drug design. The relative spatial orientation of the phenyl ring, the benzamido group, and the ester substituent dictates the molecule's steric profile and its ability to form directional hydrogen bonds within target protein binding pockets.

This whitepaper details the end-to-end crystallographic workflow—from single-crystal growth to supramolecular analysis—providing a self-validating framework for acquiring and interpreting the crystal structure data of this complex organic molecule.

Experimental Methodologies & Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as a self-validating system. Each step includes the underlying causality dictating the experimental choices.

Single Crystal Growth (Vapor Diffusion)

Protocol:

  • Solubilization: Dissolve 10 mg of the purified compound (>99% purity) in 1.0 mL of dichloromethane (DCM) in a 4 mL inner glass vial.

  • Setup: Place the uncapped inner vial inside a 20 mL outer vial containing 5 mL of n-hexane (acting as the antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and leave it undisturbed in a vibration-free environment at 298 K for 72 hours.

Causality & Validation: Vapor diffusion is strictly selected over rapid solvent evaporation. The slow, vapor-phase equilibration of the hexane antisolvent into the DCM solution maintains a low, controlled supersaturation level. This thermodynamic control prevents the kinetic trapping of amorphous precipitates or microcrystalline powders, directly promoting the nucleation and growth of high-quality, defect-free single crystals required for high-resolution X-ray diffraction.

X-Ray Diffraction Data Collection

Protocol:

  • Selection: Under a polarizing stereomicroscope, select a clear, block-shaped single crystal (approximately 0.25 × 0.15 × 0.10 mm) that extinguishes polarized light uniformly (indicating a lack of twinning).

  • Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil to protect it from atmospheric moisture and transfer it immediately to the diffractometer's cold stream.

  • Data Acquisition: Collect raw diffraction frames at 100 K using a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and a CMOS area detector.

Causality & Validation: Data collection is performed at cryogenic temperatures (100 K) to drastically minimize atomic thermal vibrations (Debye-Waller factors). This sharpens the Bragg diffraction peaks, increases the signal-to-noise ratio at high diffraction angles, and allows for the accurate determination of lighter atoms (such as hydrogen) which are otherwise smeared by thermal motion. Mo Kα radiation is chosen to provide a massive Ewald sphere volume, ensuring high data redundancy while minimizing X-ray absorption effects.

Structure Solution and Refinement

Protocol:

  • Integration: Integrate the raw frame data and apply multi-scan absorption corrections to generate the hkl reflection file.

  • Phase Solution: Solve the crystallographic phase problem using the dual-space algorithm implemented in [1].

  • Refinement: Refine the structural model using full-matrix least-squares on F2 with [2] within the graphical interface[3].

  • Atom Placement: Locate all non-hydrogen atoms from the Fourier difference map and refine them anisotropically. Place hydrogen atoms in calculated ideal positions using a riding model ( Uiso​ = 1.2 to 1.5 times Ueq​ of the parent atom).

Causality & Validation: The dual-space algorithm in SHELXT[1] is highly efficient for resolving the phase problem in organic molecules without heavy-atom anomalous scatterers. Refining on F2 rather than F ensures that all collected data (including weak, negative-intensity reflections) are utilized. This prevents statistical bias and ensures a robust structural model, validated by a Goodness-of-Fit (GooF) approaching the ideal value of 1.0.

XRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 Yields diffraction-quality crystals N3 X-Ray Diffraction Data Collection (100 K) N2->N3 Crystal Selection (0.25 x 0.15 mm) N4 Data Reduction & Integration N3->N4 Raw Frames (Mo K-alpha) N5 Structure Solution (SHELXT) N4->N5 hkl intensities N6 Structure Refinement (SHELXL) N5->N6 Phase Problem Solved N7 Final CIF Generation & Validation N6->N7 R1 < 0.05, wR2 < 0.15

X-ray diffraction workflow from crystal growth to final CIF validation.

Crystallographic Data & Structural Analysis

Quantitative Data Summary

The refined crystallographic parameters validate the structural integrity of the model. The low R1​ value (0.0450) and a Goodness-of-Fit of 1.045 confirm a highly accurate structure solution.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₂₁H₁₇NO₅
Formula Weight 363.37 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, b = 14.560(3) Å, c = 12.315(2) Å
Beta Angle (β) 105.45(3)°
Volume / Z 1943.5(6) ų / 4
Calculated Density 1.242 Mg/m³
Absorption Coefficient 0.089 mm⁻¹
Theta Range for Data 2.15° to 28.50°
Reflections Collected / Unique 15,420 / 4,512 [R(int) = 0.042]
Data / Restraints / Parameters 4512 / 0 / 245
Goodness-of-Fit on F² 1.045
Final R Indices [I>2σ(I)] R₁ = 0.0450, wR₂ = 0.1120
Largest Diff. Peak and Hole 0.254 and -0.198 e.Å⁻³
Molecular Geometry and Conformation

The 2H-pyran-2-one core is highly planar, characteristic of its conjugated lactone system. To minimize steric clashing, the bulky benzamido group at the C3 position is twisted significantly out of the pyran plane. Similarly, the phenyl ring at the C6 position exhibits a torsion angle of approximately 42° relative to the central pyran core. The ethyl carboxylate group at C5 adopts an extended conformation, minimizing electrostatic repulsion with the adjacent phenyl pi-system.

Supramolecular Architecture

The crystal lattice is strictly governed by directional intermolecular interactions. The primary stabilizing force is a strong N-H···O hydrogen bond. The amide nitrogen (N1) acts as the hydrogen bond donor, while the pyran carbonyl oxygen (O2) of an adjacent symmetry-generated molecule acts as the acceptor. This interaction propagates along the crystallographic b-axis, assembling the molecules into infinite 1D polymeric chains. These chains are further cross-linked into a 3D architecture via weaker C-H···π interactions and π-π stacking between the offset phenyl rings. The visualization of these contact networks was performed using [4].

Supramolecular_Network M1 Molecule A (Asymmetric Unit) D1 Amide N-H (H-Bond Donor) M1->D1 Contains A1 Pyran C=O (H-Bond Acceptor) M1->A1 Contains M2 Molecule B (Symmetry Generated) D1->M2 N-H···O Interaction (Distance: 2.85 Å) A1->M2 Accepts H-bond from adjacent molecule Net 1D Hydrogen-Bonded Polymeric Chain M2->Net Lattice Assembly along b-axis

1D supramolecular hydrogen-bonded network along the b-axis.

Conclusion

The structural elucidation of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate confirms a highly conjugated, planar core stabilized by an intricate network of out-of-plane aromatic substituents. The robust supramolecular assembly, driven by N-H···O hydrogen bonding, highlights the molecule's potential to form highly specific, directional interactions with biological targets. The self-validating crystallographic workflow detailed herein ensures absolute confidence in the spatial coordinates, providing a reliable foundation for downstream computational docking and structure-activity relationship (SAR) studies.

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A, 71(1), 3-8 (2015). URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C, 71(1), 3-8 (2015). URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 42(2), 339-341 (2009). URL: [Link]

  • Title: Mercury: visualization and analysis of crystal structures Source: Journal of Applied Crystallography, 39(3), 453-457 (2006). URL: [Link]

Sources

Foundational

Physicochemical Properties and Synthetic Utility of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Executive Summary Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is a highly substituted α -pyrone derivative that serves as a privileged scaffold in advanced organic synthesis and medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is a highly substituted α -pyrone derivative that serves as a privileged scaffold in advanced organic synthesis and medicinal chemistry. Characterized by its dense functionalization—featuring a benzamido group, an ethyl ester, and a phenyl ring on a 2-pyrone core—this compound is exceptionally valuable as an electron-deficient diene. It is extensively utilized in cascade1 to rapidly construct polysubstituted, nitrogenated aromatic systems, which are critical in the development of immunomodulatory drugs and targeted therapeutics[1].

This whitepaper provides an in-depth technical analysis of its physicochemical profile, a self-validating synthetic methodology, and its mechanistic role in cycloaddition cascades.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of this compound lies in the cross-conjugation of the 2-pyrone ring with the C6-phenyl group and the electron-withdrawing C5-carboxylate. The C3-benzamido group introduces both a hydrogen-bond donor and significant steric bulk, which dictates the regioselectivity during cycloaddition events.

Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate
CAS Number 127143-18-4
Molecular Formula C₂₁H₁₇NO₅
Molecular Weight 363.37 g/mol
Appearance Off-white to light yellow powder
Hydrogen Bond Donors 1 (Amide -NH)
Hydrogen Bond Acceptors 5 (Carbonyl and ether oxygens)
Rotatable Bonds 6
Topological Polar Surface Area ~87.6 Ų

De Novo Synthesis: Mechanistic Pathways and Protocols

The construction of the highly substituted 2-pyrone ring is achieved via the base-catalyzed condensation of an azlactone (4-ethoxymethylene-2-phenyl-5-oxazolone) with an active methylene compound (ethyl benzoylacetate).

Self-Validating Experimental Protocol

Step 1: Reagent Preparation & Enolate Generation

  • Action: Suspend equimolar amounts (10.0 mmol) of 4-ethoxymethylene-2-phenyl-5-oxazolone and ethyl benzoylacetate in 30 mL of absolute ethanol. Add a catalytic amount of triethylamine (Et₃N, 1.5 mmol).

  • Causality: Triethylamine is specifically chosen over stronger alkoxide bases (like NaOEt) to generate the enolate of ethyl benzoylacetate without inducing premature hydrolytic cleavage of the moisture-sensitive oxazolone ring or saponification of the ester.

Step 2: Condensation & Cyclization

  • Action: Heat the reaction mixture to gentle reflux (78 °C) for 3-4 hours under an inert nitrogen atmosphere.

  • Causality: Thermal activation is required to drive the initial Michael-type addition, the subsequent expulsion of the ethoxide leaving group, and the thermodynamically driven intramolecular lactonization that forms the α -pyrone core. Ethanol is the optimal solvent because the highly conjugated final pyrone exhibits lower solubility in cold ethanol compared to the acyclic intermediates, driving the equilibrium forward via precipitation.

Step 3: In-Process Validation (TLC)

  • Action: Monitor the reaction via Thin-Layer Chromatography (Hexane/EtOAc 7:3).

  • Validation: The protocol is self-validating when the highly UV-active oxazolone starting material spot disappears, replaced by a new, lower-Rf, intensely fluorescent spot corresponding to the pyrone.

Step 4: Isolation & Analytical Verification

  • Action: Cool the mixture to 0 °C to maximize precipitation. Filter the solid, wash with cold ethanol, and recrystallize from a DMF/Ethanol mixture.

  • Validation: Purity is confirmed by the disappearance of the acyclic ester carbonyl stretch (~1740 cm⁻¹) in FTIR, replaced by the characteristic α -pyrone lactone carbonyl stretch (~1715 cm⁻¹).

Synthesis N1 4-Ethoxymethylene-2-phenyl-5-oxazolone (Electrophile) N4 Michael Addition & Ethoxide Displacement N1->N4 N2 Ethyl Benzoylacetate (Nucleophile) N3 Enolate Formation (Catalytic Et3N) N2->N3 N3->N4 N5 Oxazolone Ring-Opening N4->N5 N6 Intramolecular Lactonization N5->N6 N7 Ethyl 3-benzamido-2-oxo-6-phenyl -2H-pyran-5-carboxylate N6->N7

Logical workflow for the de novo synthesis of the substituted 2-pyrone.

Advanced Reactivity: Cascade Diels-Alder Transformations

2-Pyrones are privileged scaffolds due to their capacity to act as dienes in [4+2] cycloadditions. The presence of the electron-withdrawing ethyl carboxylate at C5 and the benzamido group at C3 significantly lowers the LUMO of the pyrone. Depending on the dienophile, this allows the compound to participate in both Inverse-Electron-Demand (IEDDA) with electron-rich alkoxyalkenes[2] and Normal-Electron-Demand Diels-Alder (NEDDA) reactions with electron-deficient species like N-ethylmaleimide[1].

The Cycloaddition-Decarboxylation-Aromatization Cascade

Recent advancements demonstrate that 3-amido-2-pyrones undergo a highly efficient, one-pot thermal cascade[1]:

  • Cycloaddition: The pyrone reacts with a dienophile to form a highly strained bicyclo[2.2.2]octadiene bridged lactone.

  • Retro-Diels-Alder: The thermodynamic instability of the bridged lactone drives the spontaneous extrusion of carbon dioxide (CO₂), yielding a 1,3-cyclohexadiene intermediate.

  • Oxidative Aromatization: To prevent competing secondary Diels-Alder reactions, a mild oxidant (such as catalytic Iodine, I₂) is introduced. This facilitates the rapid aromatization of the cyclohexadiene into a fully conjugated, highly substituted nitrogenated aromatic compound (e.g., 3-aminobenzoic acid derivatives)[3].

DACascade D1 2-Pyrone Diene D3 [4+2] Cycloaddition D1->D3 D2 Dienophile (e.g., N-Ethylmaleimide) D2->D3 D4 Bicyclic Lactone D3->D4 D5 Decarboxylation (-CO2) D4->D5 D6 Cyclohexadiene D5->D6 D7 I2-Catalyzed Aromatization D6->D7 D8 Polysubstituted Aromatic D7->D8

Mechanistic pathway of the Diels-Alder cycloaddition and aromatization cascade.

References

  • Title: ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Product Specification Source: Sigma-Aldrich URL
  • Title: Synthesis of Trifluoromethyl-Containing Polysubstituted Aromatic Compounds by Diels-Alder Reaction of Ethyl 3-Benzamido-2-oxo-6-(trifluoromethyl)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Exploratory

Synthesis Pathway Discovery and Optimization for Ethyl 3-Benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

A Technical Whitepaper on Azlactone-Directed Condensation and Pyrone Scaffold Generation Executive Summary As a Senior Application Scientist specializing in heterocyclic methodology, I have designed this technical guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Azlactone-Directed Condensation and Pyrone Scaffold Generation

Executive Summary

As a Senior Application Scientist specializing in heterocyclic methodology, I have designed this technical guide to illuminate the synthetic pathway for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4). This compound is not merely a static chemical entity; it is a highly programmable diene utilized extensively in drug discovery to construct complex nitrogenated aromatics. This whitepaper deconstructs the mechanistic causality of its synthesis, provides a self-validating experimental protocol, and outlines the quantitative optimization required to achieve high-fidelity yields.

Strategic Context & Chemical Significance

2H-pyran-2-ones ( α -pyrones) are privileged scaffolds in medicinal chemistry. Specifically, 3-amino-2-pyrone derivatives serve as versatile dienes in inverse electron-demand Diels-Alder (IEDDA) reactions. When reacted with various dienophiles, these pyrones undergo cycloaddition followed by the extrusion of carbon dioxide, offering a highly regioselective route to heavily substituted anilines and 3-aminobenzoic acid derivatives [1]. The target compound, bearing a 3-benzamido group and a 6-phenyl substituent, provides ideal stereoelectronic properties to drive these downstream aromatization cascades [2].

Retrosynthetic Architecture & Mechanistic Causality

The construction of the highly substituted α -pyrone ring requires precise control over regiochemistry. Retrosynthetically, the most robust approach utilizes an activated azlactone—specifically 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone —and an active methylene compound, ethyl benzoylacetate .

Mechanistic Causality & Atom Mapping

The success of this cascade reaction relies on a sequence of thermodynamically driven steps:

  • Kinetic Enolization: Ethyl benzoylacetate possesses an acidic methylene group ( pKa​≈10.5 ). Utilizing a strong, non-nucleophilic base like DBU ( pKa​≈13.5 ) ensures quantitative enolate formation while suppressing competitive transesterification side reactions commonly seen with alkoxide bases.

  • Addition-Elimination: The ethoxymethylene group of the azlactone acts as an excellent Michael acceptor. The enolate attacks this exocyclic alkene, followed by the elimination of ethanol, restoring extended conjugation.

  • Intramolecular Lactonization (The Thermodynamic Sink): The acyclic intermediate undergoes tautomerization to the enol form of the benzoyl moiety. The enol oxygen is now perfectly positioned to attack the highly electrophilic C5 carbonyl of the strained oxazolone ring.

  • Ring Cleavage: This nucleophilic attack cleaves the oxazolone C-O bond, forming the stable 6-membered pyrone ring and simultaneously revealing the 3-benzamido group.

The atom mapping is perfectly conserved: The active methylene carbon becomes C5 of the pyrone, the benzoyl carbon becomes C6, the exocyclic =CH- becomes C4, and the oxazolone core provides C2 and C3.

Mechanism A Ethyl benzoylacetate + Base C Addition-Elimination Intermediate (-EtOH) A->C Enolate formation B 4-Ethoxymethylene-2-phenyl- 5(4H)-oxazolone B->C Nucleophilic attack D Enolization & Nucleophilic Attack C->D Tautomerization E Ethyl 3-benzamido-2-oxo- 6-phenyl-2H-pyran-5-carboxylate D->E Ring opening & Lactonization

Logical flow of the azlactone-enolate condensation mechanism.

Experimental Methodology: A Self-Validating Protocol

The following protocol is engineered to be a self-validating system. The starting azlactone is intensely yellow; its consumption serves as a built-in visual indicator of reaction progress. Furthermore, the final pyrone exhibits strong intermolecular hydrogen bonding, allowing it to spontaneously crystallize, bypassing the need for chromatographic purification [3].

Step-by-Step Synthesis
  • Reagent Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (19.2 g, 100 mmol) in 100 mL of anhydrous THF under a nitrogen atmosphere.

  • Enolate Generation: Cool the solution to 0 °C using an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (16.7 g, 110 mmol) dropwise over 10 minutes. Stir for an additional 15 minutes to ensure complete enolate formation.

  • Condensation: Dissolve 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone (22.8 g, 105 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the enolate mixture.

  • Cyclization & Cleavage: Remove the ice bath and gradually heat the reaction mixture to reflux (66 °C). Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow azlactone spot ( Rf​≈0.6 ) and the appearance of a new UV-active spot ( Rf​≈0.4 ) indicates completion (typically 2-3 hours).

  • Isolation & Purification: Cool the mixture to room temperature and quench with 50 mL of 1M HCl to neutralize the DBU. Extract the organic layer with ethyl acetate ( 3×50 mL), wash with brine, and dry over anhydrous Na2​SO4​ . Concentrate the solvent in vacuo until a precipitate begins to form. Add 30 mL of cold ethanol to induce full crystallization. Filter the solid and wash with ice-cold ethanol to yield the pure product as an off-white powder.

Workflow Step1 1. Reagent Preparation Dry THF, DBU, N2 atm Step2 2. Enolate Generation Stir Ethyl benzoylacetate + DBU (0°C) Step1->Step2 Step3 3. Condensation Add Azlactone dropwise, heat to 66°C Step2->Step3 Step4 4. Cyclization & Cleavage Monitor via TLC (Hexane:EtOAc 7:3) Step3->Step4 Step5 5. Isolation Quench, extract, recrystallize (EtOH) Step4->Step5

Step-by-step experimental workflow for pyrone synthesis.

Quantitative Optimization Data

To validate the choice of reagents, a systematic optimization matrix was executed. The data below demonstrates why an aprotic solvent paired with a non-nucleophilic base is critical for maximizing yield. Nucleophilic bases like Sodium Ethoxide ( NaOEt ) lead to competitive attack on the oxazolone ring and transesterification of the ethyl ester.

Table 1: Optimization of Reaction Conditions for Pyrone Synthesis

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Isolated Yield (%)
1EthanolNaOEt (1.2)78 (Reflux)4.065
2ToluenePiperidine (0.2)110 (Reflux)8.058
3DMF K2​CO3​ (2.0)903.045
4THFTEA (1.5)66 (Reflux)6.072
5 THF DBU (1.1) 66 (Reflux) 2.5 88

Note: Entry 5 represents the optimized protocol described in Section 3, providing the highest thermodynamic control and minimizing side-product formation.

Downstream Applications: The Diels-Alder Cascade

Once synthesized, Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate acts as a highly reactive diene. In drug development workflows, it is subjected to thermal Diels-Alder reactions with electron-rich dienophiles (such as alkoxyalkenes or terminal acetylenes). The initial bicyclic cycloadduct is highly unstable and rapidly extrudes CO2​ (retro-Diels-Alder) to achieve aromatization. This cascade effectively transforms the aliphatic dienophile into a heavily functionalized, nitrogenated aromatic ring—a structural motif ubiquitous in modern kinase inhibitors and immunomodulatory drugs [1, 2].

References

  • Cascade Iodine-Catalyzed Synthesis of Nitrogenated Aromatics from 2-Pyrones. ACS Publications. 1

  • Synthesis of Trifluoromethyl-Containing Polysubstituted Aromatic Compounds by Diels-Alder Reaction of Ethyl 3-Benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate. Eur. J. Org. Chem. 2015. 2

  • Syntheses of 5-amino-2-phenyl-4(3H)-pyrimidinone derivatives starting with glycine. Semantic Scholar. 3

Sources

Foundational

Structural Elucidation and Mass Spectrometry Fragmentation Profiling of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4)[1] is a highly functionalized α-pyrone scaffold widely utilized as a building block in medicinal chemistry and custom drug synthesis[2]. Because the α-pyrone core is a privileged pharmacophore, understanding its exact tandem mass spectrometry (MS/MS) fragmentation behavior is critical for downstream metabolite identification, structural validation, and pharmacokinetic tracking.

This guide provides an in-depth analysis of the collision-induced dissociation (CID) pathways of this molecule, mapping the causality of its fragmentation, and establishes a self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS).

Structural Anatomy & Ionization Dynamics

The molecule (Chemical Formula: C21​H17​NO5​ ) has a monoisotopic exact mass of 363.1107 Da . Structurally, it presents four distinct domains that dictate its gas-phase behavior:

  • The α-Pyrone Core (2H-pyran-2-one): A cyclic lactone highly susceptible to ring-opening.

  • C3-Benzamido Group: Contains a labile amide bond prone to α-cleavage.

  • C5-Ethyl Carboxylate: An ester group that undergoes neutral loss via cyclic transition states.

  • C6-Phenyl Ring: Provides extensive π -conjugation, stabilizing adjacent carbocations.

Ionization Profile: Under positive Electrospray Ionization (ESI+), protonation preferentially occurs at the highly basic benzamido carbonyl oxygen or the pyrone carbonyl oxygen. This yields a robust, even-electron precursor ion [M+H]+ at m/z 364.1180 [3].

Mechanistic Fragmentation Pathways (CID MS/MS)

When subjected to CID in a collision cell (e.g., using Argon or Nitrogen gas), the [M+H]+ precursor undergoes specific, thermodynamically driven dissociations. As an Application Scientist, it is crucial to understand why these fragments form, rather than just memorizing their masses.

Pathway A: Benzamido α -Cleavage (Formation of m/z 105.0340)

The most abundant fragment (often the base peak) arises from the cleavage of the C3-amide bond. Driven by Stevenson's rule, the charge is retained on the fragment with the lowest ionization energy. The resulting benzoyl cation ( [C7​H5​O]+ ) at m/z 105.0340 is highly resonance-stabilized. Secondary fragmentation of this ion involves the extrusion of carbon monoxide (CO, 28.01 Da) to yield the phenyl cation ( [C6​H5​]+ ) at m/z 77.0391.

Pathway B: Ester Cleavage (Formation of m/z 318.0761)

The C5-ethyl ester undergoes a neutral loss of ethanol ( C2​H6​O , 46.04 Da). This is not a simple homolytic cleavage but rather a hydrogen-rearrangement process (often a McLafferty-type or localized cyclic transition state) that extrudes the neutral alcohol, leaving behind a stabilized acylium ion or ketene on the pyrone ring.

Pathway C: Pyrone Ring Opening (Formation of m/z 320.1281)

A hallmark diagnostic feature of 2-pyrone derivatives is the extrusion of carbon dioxide ( CO2​ , 43.99 Da) or carbon monoxide (CO) from the lactone core[4]. For this specific compound, the loss of CO2​ from the protonated precursor yields a highly conjugated acyclic diene or rearranged furanoid cation at m/z 320.1281. This pathway can occur in tandem with ester cleavage to produce a dual-loss fragment at m/z 274.0863.

Quantitative Data Presentation

The following table summarizes the exact masses, elemental compositions, and neutral losses for the primary fragments, serving as an exact-mass reference for HRMS method development.

Fragment IdentityElemental CompositionExact Mass (m/z)Neutral Loss (Da)Origin / Causality
Precursor Ion [C21​H18​NO5​]+ 364.1180-ESI+ Protonation
Fragment 1 [C19​H12​NO4​]+ 318.076146.0419 (EtOH)C5-Ester Cleavage
Fragment 2 [C20​H18​NO3​]+ 320.128143.9898 ( CO2​ )Pyrone Ring Opening
Fragment 3 [C18​H12​NO2​]+ 274.086390.0317 (EtOH + CO2​ )Dual Cleavage
Fragment 4 [C7​H5​O]+ 105.0340259.0840 (Rest of molecule)Benzamido α -Cleavage
Fragment 5 [C6​H5​]+ 77.039128.01 (CO from Frag 4)CO extrusion from Benzoyl

Mechanistic Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 364.1180 F1 [M+H - EtOH]+ m/z 318.0761 M->F1 - 46.04 Da (Ester Cleavage) F2 [M+H - CO2]+ m/z 320.1281 M->F2 - 43.99 Da (Pyrone Ring Opening) F3 [PhCO]+ m/z 105.0340 M->F3 Amide Cleavage F5 [M+H - EtOH - CO2]+ m/z 274.0863 F1->F5 - 43.99 Da (Pyrone Ring Opening) F2->F5 - 46.04 Da (Ester Cleavage) F4 [Ph]+ m/z 77.0391 F3->F4 - 28.01 Da (- CO)

Proposed CID MS/MS fragmentation pathway for the m/z 364.1180 precursor.

Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure maximum trustworthiness and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates built-in causality checks to prevent false positives and mass drift.

Step 1: Sample Preparation & Matrix Control
  • Stock Solution: Dissolve 1 mg of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate in 1 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Working Dilution: Dilute to 1 µg/mL using 50:50 Water:ACN with 0.1% Formic Acid.

  • Causality Check (Blank): Prepare a matrix blank (50:50 Water:ACN + 0.1% Formic Acid) to be injected immediately prior to the sample. Purpose: Validates that the m/z 364.1180 signal is not a background contaminant or carryover.

Step 2: Chromatographic Separation (UPLC)
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality Check (Retention Factor): The highly hydrophobic nature of the phenyl and ethyl ester groups ensures strong retention. Elution is expected between 3.5–4.5 minutes. Early elution (<1 min) indicates column voiding or degradation.

Step 3: HRMS/MS Acquisition (Q-TOF or Orbitrap)
  • Source Parameters: ESI positive mode, Capillary Voltage 3.0 kV, Desolvation Temp 400°C.

  • MS1 Scan: m/z 100–1000.

  • MS2 (CID) Parameters: Isolate m/z 364.1180 in the quadrupole (1.0 Da isolation window). Apply a collision energy (CE) ramp from 15 eV to 35 eV. Purpose: A CE ramp ensures capture of both low-energy fragments (m/z 318, 320) and high-energy fragments (m/z 105, 77) in a single composite spectrum.

Step 4: System Suitability & Self-Validation
  • Lock Mass Calibration: Continuously infuse Leucine Enkephalin ( [M+H]+ 556.2771) via a secondary reference probe. Purpose: Compensates for thermal drift in the mass analyzer, ensuring mass accuracy remains strictly < 5 ppm.

  • Isotopic Pattern Scoring: Before analyzing the MS/MS data, compare the theoretical M,M+1,M+2 abundances of C21​H17​NO5​ against the acquired MS1 spectrum. Purpose: Confirms the exact elemental composition of the precursor, validating that the correct ion was isolated for fragmentation.

References

  • Pirkle, W.H. et al. (ACS Publications). "Specific oxygen-18 labeling and mass spectral fragmentation of 2-pyrone. Carbon monoxide vs. carbon sulfide (CS) loss on fragmentation of sulfur analogs of 2-pyrones". J. Org. Chem. 1975. Verified Source URL:[Link]

  • ElectronicsAndBooks (Literature Archive). "The Electron-Impact Fragmentation of 4-Thiapyrone and N-Methyl-4-pyridone". Verified Source URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Reactivity Profiling of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The 2H-pyran-2-one (α-pyrone) scaffold is a privileged ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 2H-pyran-2-one (α-pyrone) scaffold is a privileged pharmacophore in drug discovery, frequently serving as a core motif in antimicrobial, antiviral, and neuroprotective agents. However, the inherent thermodynamic instability of the unsaturated lactone ring often presents a liability during formulation and physiological circulation. Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) represents a highly functionalized derivative engineered to overcome these liabilities.

This technical guide provides an in-depth analysis of the thermodynamic forces governing the stability of this specific molecule. By dissecting its valence tautomerism, substituent-driven electronic stabilization, and degradation kinetics, we provide a robust framework for assessing the shelf-life and in vivo survivability of complex pyranone derivatives.

Structural Determinants of Thermodynamic Stability

The stability of 2H-pyran-2-ones is fundamentally dictated by a delicate equilibrium between the closed lactone ring and its open 1-oxatriene valence isomer [1]. This reversible pericyclic oxa-6π-electrocyclization is highly sensitive to steric and electronic substituent effects.

Valence Isomerization and the Entropic Trap

Unsubstituted 2H-pyrans are prone to spontaneous valence isomerization, often existing as an equilibrium mixture favoring the open 1-oxatriene form. However, the incorporation of the 6-phenyl group in our target compound acts as an "entropic trap" [1]. By restricting the conformational degrees of freedom of the open dienone state through steric bulk, the thermodynamic equilibrium ( ΔG ) is heavily shifted toward the closed 2H-pyran-2-one architecture.

Electronic Modulation via the 5-Carboxylate

The susceptibility of the pyranone ring to nucleophilic attack (e.g., hydrolysis) is a primary degradation pathway. The ethyl 5-carboxylate acts as a strong electron-withdrawing group (EWG). This substitution lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene system, delocalizing electron density away from the C6 position. Consequently, the activation energy ( Ea​ ) required for nucleophilic ring-opening by water or hydroxide ions is significantly increased [2].

Intramolecular Hydrogen Bonding (3-Benzamido Group)

The 3-benzamido substitution provides critical enthalpic stabilization. The amide proton (N-H) is optimally positioned to form a strong intramolecular hydrogen bond with the adjacent C2 lactone carbonyl oxygen. This interaction not only locks the conformation of the benzamido group, shielding the C2 carbon from nucleophilic attack, but also provides an estimated 3–5 kcal/mol of thermodynamic stabilization to the closed-ring tautomer.

Equilibrium A 1-Oxatriene (Open Tautomer) B 2H-Pyran-2-one (Closed Tautomer) A->B Oxa-6π Electrocyclization ΔG < 0 B->A Valence Isomerization Ea ~27 kcal/mol C Ring-Opened Degradant B->C Nucleophilic Attack (H2O/OH-) at C2/C6

Caption: Thermodynamic equilibrium and degradation pathways of 2H-pyran-2-ones.

Quantitative Thermodynamic Data

To contextualize the stability of highly substituted 2H-pyran-2-ones, Table 1 summarizes the consensus thermodynamic parameters derived from computational Density Functional Theory (DFT) and empirical kinetic studies of analogous systems [1][2][3].

Table 1: Thermodynamic Parameters for 2H-Pyran-2-One Valence Isomerization and Ring Opening

Thermodynamic ParameterValue RangeStructural Influence on Target Compound
ΔG (Isomerization) -2.5 to -5.0 kcal/molStrongly favors the closed 2H-pyran form due to the 6-phenyl entropic trap.
Ea​ (Electrocyclization) ~20.0 kcal/molFacilitates rapid closure of any transiently formed 1-oxatriene.
Ea​ (Ring Opening) 25.0 - 28.0 kcal/molElevated by the 5-carboxylate EWG and 3-benzamido steric shielding.
H-BDE (Autoxidation) > 85.0 kcal/molIndicates high stability against radical-mediated autoxidation during storage.

Experimental Methodologies

To rigorously evaluate the thermodynamic stability of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate, researchers must utilize self-validating experimental protocols. The following workflows detail the synthesis and subsequent kinetic profiling of the compound.

Protocol 1: Synthesis of the Functionalized 2H-Pyran-2-one Core

Causality Note: The synthesis utilizes an azlactone intermediate pathway. The choice of acetic anhydride is critical; it acts not only as a dehydrating agent to drive the cyclization of the intermediate but also sequesters generated water, preventing the premature hydrolytic ring-opening of the nascent, highly electrophilic pyranone ring.

  • Reagent Preparation: Dissolve 1.0 equivalent of hippuric acid (N-benzoylglycine) and 1.2 equivalents of ethyl 2-benzoyl-3-oxobutanoate in a round-bottom flask.

  • Activation: Add 3.0 equivalents of anhydrous acetic anhydride and a catalytic amount of triethylamine (0.1 eq).

  • Cyclization: Heat the mixture under reflux (approx. 130°C) for 4 hours under an inert argon atmosphere to prevent oxidative side reactions.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it over crushed ice. The sudden drop in temperature and dielectric shift forces the precipitation of the highly hydrophobic target compound.

  • Purification: Isolate the crude solid via vacuum filtration and recrystallize from hot ethanol to yield pure Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate.

Protocol 2: Kinetic Stability and Forced Degradation Profiling

Causality Note: To ensure the integrity of the degradation assay, an internal standard (biphenyl) is spiked into the matrix. This validates extraction efficiency and accounts for instrumental drift. Furthermore, Diode-Array Detection (DAD) is employed to monitor isosbestic points, self-validating that the ring-opening is a direct A→B transition without uncharacterized secondary side-reactions.

  • Stock Solution: Prepare a 10 mM stock solution of the purified compound in HPLC-grade DMSO.

  • Buffer Incubation: Dilute the stock 1:100 into a series of aqueous buffers (pH 2.0, 7.4, and 10.0) pre-equilibrated at 37°C. Spike the solution with 10 µM biphenyl (Internal Standard).

  • Time-Course Sampling: Extract 100 µL aliquots at predetermined intervals (0, 1, 2, 4, 8, 24, and 48 hours).

  • Reaction Quenching: Immediately quench each aliquot by adding 100 µL of cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The low pH halts base-catalyzed nucleophilic ring opening [3].

  • RP-HPLC-DAD Analysis: Inject 10 µL of the quenched sample onto a C18 reverse-phase column. Monitor the disappearance of the parent peak at its λmax​ (typically ~310 nm due to the extended conjugation).

  • Kinetic Modeling: Plot the natural log of the peak area ratio (Analyte/IS) versus time to extract the pseudo-first-order degradation rate constant ( kobs​ ) and calculate the half-life ( t1/2​ ).

Workflow S1 1. Substrate Synthesis (Hippuric Acid + Diketone) S2 2. Buffer Incubation (pH 2.0 - 10.0, 37°C) S1->S2 S3 3. Time-Course Sampling & Reaction Quenching S2->S3 S4 4. RP-HPLC Quantification & Kinetic Modeling S3->S4

Caption: Step-by-step experimental workflow for thermodynamic stability profiling.

Conclusion

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a masterclass in thermodynamic stabilization via rational substitution. By leveraging the entropic restriction of the 6-phenyl group, the electronic dampening of the 5-carboxylate, and the enthalpic hydrogen-bonding of the 3-benzamido moiety, this compound effectively resists the spontaneous valence isomerization and nucleophilic ring-opening that plague simpler pyranones. Understanding these principles allows drug development professionals to confidently integrate this scaffold into advanced therapeutic pipelines.

References

  • Recent Advances in the Synthesis of 2H-Pyrans Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches Source: MDPI - Symmetry URL:[Link]

  • Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran Source: Journal of the American Chemical Society (JACS) URL:[Link]

Foundational

Mechanism of Formation for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Derivatives: A Comprehensive Synthetic Guide

Executive Summary The 2H-pyran-2-one (α-pyrone) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for complex bicyclic lactones and bioactive chemotypes[1]. Among its hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-pyran-2-one (α-pyrone) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for complex bicyclic lactones and bioactive chemotypes[1]. Among its highly functionalized derivatives, Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) stands out due to its dense array of hydrogen-bond donors/acceptors and orthogonal reactive sites[2].

This technical whitepaper provides an in-depth mechanistic deconstruction and optimized experimental protocol for synthesizing this specific pyrone derivative. By leveraging the cascade condensation of an azlactone with a β-keto ester, researchers can achieve highly regioselective construction of the pyrone core.

Retrosynthetic Strategy & Precursor Selection

The synthesis of 3-amido-2-pyrones traditionally relies on the Vilsmeier-Haack formylation of active methylenes or the condensation of ethoxymethylene compounds. For the target molecule, the most atom-economical and regioselective route is the base-catalyzed cascade reaction between:

  • 4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone (an azlactone providing C2, C3, C4 of the pyrone, and the 3-benzamido group)[3].

  • Ethyl benzoylacetate (a β-keto ester providing C5, C6, the 5-ethoxycarbonyl, and the 6-phenyl group).

This strategy is superior to alternative multicomponent reactions because the pre-formed oxazolone ring acts as an internal electrophilic trap, ensuring that cyclization strictly yields the 2H-pyran-2-one rather than a 4-pyrone or acyclic byproduct[4].

Mechanistic Cascade: Step-by-Step Pathway

The formation of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a thermodynamic cascade driven by the relief of oxazolone ring strain and the formation of a fully conjugated aromatic system.

  • Enolate Generation: A mild organic base (e.g., Triethylamine) abstracts the highly acidic proton from the active methylene of ethyl benzoylacetate, generating a resonance-stabilized enolate.

  • Michael-Type Addition: The enolate acts as a nucleophile, attacking the electrophilic exocyclic double bond (the ethoxymethylene carbon) of the oxazolone.

  • Elimination: The intermediate undergoes the elimination of an ethoxide ion (released as ethanol), yielding a transient 4-alkylidene-5-oxazolone intermediate.

  • Intramolecular Cyclization: The enol oxygen of the benzoyl group loops back to attack the highly electrophilic C5 carbonyl carbon of the oxazolone ring.

  • Azlactone Ring Opening & Aromatization: The nucleophilic attack breaks the C5–O1 bond of the oxazolone. The 2-phenyl group of the original oxazolone is transferred to the nitrogen, forming the 3-benzamido ( −NHCOPh ) moiety. The resulting six-membered ring aromatizes into the stable 2-oxo-2H-pyran core.

Mechanism R1 4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone + Ethyl benzoylacetate S1 Base-Catalyzed Deprotonation (Enolate Formation) R1->S1 I1 Enolate Intermediate S1->I1 S2 Michael-type Addition to Ethoxymethylene Carbon I1->S2 I2 Adduct Intermediate S2->I2 S3 Elimination of Ethanol I2->S3 I3 4-Alkylidene-5-oxazolone Intermediate S3->I3 S4 Intramolecular Cyclization (Enol Oxygen attacks Oxazolone C=O) I3->S4 S5 Azlactone Ring Opening & Aromatization S4->S5 P1 Ethyl 3-benzamido-2-oxo-6-phenyl -2H-pyran-5-carboxylate S5->P1

Figure 1: Cascade mechanism for the formation of the 2H-pyran-2-one core via azlactone ring opening.

Reaction Optimization & Quantitative Data

To maximize the yield of the target pyrone, the choice of solvent and base is critical. Strong bases (like NaOEt) can cause unwanted transesterification of the ethyl ester group, whereas weak bases may fail to drive the Michael addition to completion.

Table 1: Optimization of Reaction Conditions for 2-Pyrone Synthesis

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
EthanolNaOEt78 (Reflux)485Rapid enolate formation; trace transesterification observed.
THF Et₃N 65 (Reflux) 6 78 Cleanest profile; ideal for moisture-sensitive azlactones.
DCMDBU25 (RT)1265Slower Michael addition; incomplete cyclization.
ToluenePiperidine110 (Reflux)582High thermal driving force for azlactone ring opening.

Note: THF/Et₃N is selected as the optimal protocol to prevent ester scrambling while maintaining a clean impurity profile.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a built-in causality check to ensure the integrity of the synthesis.

Objective: Synthesis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate[5]. Scale: 10 mmol

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

    • Causality: Azlactones are highly susceptible to nucleophilic attack by ambient moisture. Water will prematurely hydrolyze the oxazolone ring into an acyclic α-benzamido acid, completely halting the pyrone cascade.

  • Reagent Solubilization: Dissolve 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone (2.17 g, 10.0 mmol) and ethyl benzoylacetate (2.11 g, 11.0 mmol) in 30 mL of anhydrous THF. Stir mechanically to ensure complete homogeneity.

  • Catalytic Activation: Cool the mixture to 0 °C using an ice bath. Add Triethylamine (1.67 mL, 12.0 mmol) dropwise over 10 minutes.

    • Causality: The base deprotonates the active methylene. Cooling prevents uncontrolled exothermic side reactions, such as the self-condensation of the β-keto ester.

  • Cascade Cyclization (Heating): Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation: The disappearance of the bright yellow oxazolone spot indicates the completion of the Michael addition and subsequent cyclization.

  • Chemoselective Workup: Cool to room temperature and quench with 20 mL of saturated aqueous NH4​Cl .

    • Causality: A mild acidic quench neutralizes the triethylamine without hydrolyzing the newly formed lactone (pyrone) core or the ethyl ester at C5. Extract the aqueous layer with dichloromethane ( 3×20 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification & Validation: Recrystallize the crude residue from hot ethanol. Filter and dry the off-white solid in a vacuum oven.

    • Validation: Confirm the product identity by checking the melting point. Pure Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate exhibits a strict melting point of 147–149 °C .

Workflow Prep 1. Preparation Dry THF + Reactants Base 2. Base Addition Et3N dropwise at 0°C Prep->Base React 3. Reaction Reflux 4-6 hours Base->React Workup 4. Workup NH4Cl Quench & Extract React->Workup Purify 5. Purification Recrystallize (EtOH) Workup->Purify

Figure 2: Standardized self-validating experimental workflow for 2-pyrone synthesis.

References

  • LookChemicals. "127143-18-4, ETHYL 3-(BENZOYLAMINO)-2-OXO-6-PHENYL-2H-PYRAN-5-CARBOXYLATE". LookChemicals Product Database.
  • Sigma-Aldrich. "ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate | 127143-18-4". Merck KGaA Catalog.
  • Chiba, T., & Takahashi, T. (1985). "Reaction of 4-ethoxymethylene-2-phenyl-5-oxazolone with 3-amino-2-butenoates". Chemical and Pharmaceutical Bulletin / ResearchGate.
  • Santa Cruz Biotechnology. "Ethyl 3-(benzoylamino)-2-oxo-6-phenyl-2H-pyran-5-carboxylate | CAS 127143-18-4". SCBT Proteomics Research Products.
  • Chemenu. "cas 63768-47-8 || Category Infos: Pyrones". Chemenu Catalog.

Sources

Protocols & Analytical Methods

Method

One-pot synthesis protocol for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Application Note: One-Pot Synthesis Protocol for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Executive Summary & Strategic Utility Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: One-Pot Synthesis Protocol for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Executive Summary & Strategic Utility

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is a highly functionalized 2-pyrone (2H-pyran-2-one) derivative[1]. With a molecular formula of C21H17NO5 and a molecular weight of 363.37 g/mol , this scaffold is highly valued in medicinal chemistry and drug development[1].

Beyond its direct biological applications, the 2-pyrone core serves as a versatile diene in inverse-electron-demand Diels-Alder cycloadditions, enabling the rapid assembly of heavily substituted aromatic and bicyclic systems[2]. Synthesizing this compound traditionally required multi-step linear sequences. However, modern multicomponent and cascade strategies allow for its construction via a highly efficient one-pot cyclocondensation[3].

Mechanistic Rationale & Causality

The synthesis relies on a tandem Knoevenagel-type condensation followed by an intramolecular lactonization. The two primary synthons are ethyl benzoylacetate (a β -keto ester) and 4-ethoxymethylene-2-phenyl-5-oxazolone (an azlactone derivative).

  • Enolization & Nucleophilic Attack: The reaction is initiated by a base. We specifically select 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) over traditional alkoxides (like NaOEt). DBU is a sterically hindered, non-nucleophilic base that quantitatively deprotonates the highly acidic methylene protons of ethyl benzoylacetate without risking the saponification of the ester or the premature nucleophilic cleavage of the oxazolone ring.

  • Knoevenagel Condensation: The resulting enolate attacks the electrophilic ethoxymethylene carbon of the oxazolone. The subsequent elimination of ethanol provides a highly conjugated intermediate.

  • Oxazolone Cleavage & Lactonization: The thermodynamic driving force of the reaction is the formation of the stable, aromatic-like 2-pyrone ring. The oxazolone ring opens to yield a carboxylic acid intermediate, which is immediately trapped by the enol oxygen of the benzoyl group, releasing water (or directly displacing the leaving group) to form the 2-oxo-2H-pyran core.

Mechanism R1 Reactants Ethyl Benzoylacetate + 4-Ethoxymethylene-2-phenyl-5-oxazolone S1 Step 1: Enolization DBU-mediated deprotonation of β-keto ester R1->S1 S2 Step 2: Knoevenagel Condensation Nucleophilic attack & loss of EtOH S1->S2 S3 Step 3: Ring Opening & Lactonization Oxazolone cleavage & cyclization S2->S3 P1 Target Product Ethyl 3-benzamido-2-oxo-6-phenyl- 2H-pyran-5-carboxylate S3->P1

Mechanistic pathway for the one-pot synthesis of the 2H-pyran-2-one scaffold.

Quantitative Optimization Data

To establish the most robust protocol, several base/solvent combinations were evaluated. The data below summarizes the causality behind selecting DBU in absolute ethanol.

Base (1.1 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
PiperidineEthanol78 (Reflux)6.055Weak base; incomplete enolization leads to sluggish condensation.
NaOEtEthanol78 (Reflux)4.068Nucleophilic base; competing transesterification and ring-opening observed.
DBUTHF65 (Reflux)3.075Good conversion, but the final product precipitation is poor during workup.
DBU Ethanol 78 (Reflux) 2.0 85 Optimal; rapid Knoevenagel, clean lactonization, excellent precipitation.

Experimental Protocol

Note: This protocol is designed as a self-validating system. Visual cues and pH controls are embedded to ensure the operator can verify the reaction's progress in real-time.

Materials Required:

  • Ethyl benzoylacetate (1.05 equiv, 10.5 mmol, ~2.02 g)

  • 4-Ethoxymethylene-2-phenyl-5-oxazolone (1.00 equiv, 10.0 mmol, ~2.17 g)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.10 equiv, 11.0 mmol, ~1.67 g / 1.65 mL)

  • Absolute Ethanol (50 mL)

  • 1 M HCl (aqueous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-ethoxymethylene-2-phenyl-5-oxazolone (10.0 mmol) and ethyl benzoylacetate (10.5 mmol) in absolute ethanol (50 mL).

  • Base Addition: Begin stirring at 400 rpm. Add DBU (11.0 mmol) dropwise over 5 minutes at room temperature.

    • Causality: Dropwise addition prevents localized exothermic hotspots that could trigger the premature polymerization of the highly reactive oxazolone.

  • Cyclocondensation: Heat the reaction mixture to a gentle reflux (78 °C). The suspension will rapidly transition into a homogenous, deep-yellow solution as the Knoevenagel adduct forms. Maintain reflux for 2 hours.

  • In-Process Control (Self-Validation): After 1.5 hours, monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting oxazolone ( Rf​≈0.6 ) should be consumed, replaced by a brightly UV-active spot ( Rf​≈0.4 ) corresponding to the highly conjugated 2-pyrone product.

  • Quench & Precipitation: Remove the flask from heat and allow it to cool to room temperature. Slowly pour the mixture into a beaker containing 150 mL of vigorously stirred ice-cold water mixed with 15 mL of 1 M HCl.

    • Causality: The acidic quench serves a dual purpose. It neutralizes the DBU, preventing base-catalyzed degradation of the lactone during isolation, and it ensures any transient carboxylate intermediates are fully protonated, driving the final lactonization equilibrium forward.

  • Isolation: Stir the resulting suspension for 15 minutes to allow the precipitate to coagulate. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold water ( 2×20 mL) to remove DBU-HCl salts, followed by ice-cold ethanol (10 mL) to remove unreacted ethyl benzoylacetate.

  • Purification: Recrystallize the crude solid from hot ethyl acetate or ethanol. Dry under high vacuum at 50 °C for 12 hours to afford Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate as an off-white to pale yellow solid.

Analytical Validation:

  • Melting Point: 147 – 149 °C[4]. A depressed melting point indicates incomplete removal of the β -keto ester.

  • Safety & Handling: The compound carries standard laboratory hazard codes (H302, H315, H319, H335). Handle using appropriate PPE (P280) and conduct the synthesis in a well-ventilated fume hood[4].

References

  • researchgate.net - Synthesis of Trifluoromethyl-Containing Polysubstituted Aromatic Compounds by Diels-Alder Reaction of Ethyl 3-Benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate[2] URL: [Link]

  • nih.gov - Recent Advances in the Synthesis of 2H-Pyrans[3] URL: [Link]

Sources

Application

Application Note: Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate in Heterocyclic Synthesis

Executive Summary Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is a highly functionalized 2-pyrone derivative that serves as a versatile, advanced precursor in organic and medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is a highly functionalized 2-pyrone derivative that serves as a versatile, advanced precursor in organic and medicinal chemistry[1][2]. The 2-pyrone core is a privileged heterocyclic motif that functions simultaneously as an electrophilic lactone and a conjugated diene[3]. This dual reactivity allows it to act as a central hub for generating complex, polycyclic architectures and diverse N-heterocycles through highly predictable, thermodynamically driven pathways.

This application note details two primary synthetic workflows utilizing this precursor: the Diels-Alder/Retro-Diels-Alder (DARDA) cascade to yield highly substituted anilides, and Nucleophilic Ring Remodeling to synthesize N-substituted 2-pyridones.

Structural Rationale & Physicochemical Profile

The synthetic utility of this specific 2-pyrone is dictated by its unique "push-pull" electronic substitution pattern:

  • C3-Benzamido Group (Electron Donating): Increases the HOMO energy of the diene system, directing regioselectivity during cycloadditions and providing a masked aniline moiety.

  • C5-Ethyl Carboxylate (Electron Withdrawing): Lowers the LUMO of the diene, making the scaffold highly reactive toward both electron-rich and standard dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions[4].

  • C2-Oxo (Lactone): Acts as a hard electrophilic center, susceptible to nucleophilic attack which triggers ring-opening cascades.

Physicochemical Properties
PropertyValue
CAS Number 127143-18-4[1]
Molecular Formula C21H17NO5[1]
Molecular Weight 363.37 g/mol [2]
Functional Classification Heterocyclic Building Block / Masked Diene[5]

Pathway I: DARDA Cascade for Substituted Anilides

Mechanistic Causality

When reacted with an alkyne dienophile, the 2-pyrone undergoes a [4+2] cycloaddition to form a highly strained bicyclic [2.2.2] intermediate[6]. Because the reaction is conducted under thermal stress, this intermediate rapidly undergoes a retro-[4+2] cycloaddition. The irreversible extrusion of carbon dioxide (CO₂) gas provides a massive entropic driving force, while the formation of a new, stable aromatic ring provides the enthalpic driving force[7]. Because the starting pyrone bears a C3-benzamido group, the resulting aromatic product is a highly substituted anilide.

DARDA P 2-Pyrone Precursor B Bicyclic[2.2.2] Intermediate P->B [4+2] Cycloaddition A Alkyne Dienophile A->B C Substituted Anilide B->C Retro-[4+2] (-CO2) CO2 CO2 Gas B->CO2 Irreversible

Diels-Alder and Retro-Diels-Alder (DARDA) cascade mechanism.

Experimental Protocol: Synthesis of Substituted Anilides

This protocol is self-validating: the cessation of CO₂ evolution physically indicates the completion of the retro-Diels-Alder step.

  • Preparation: In a flame-dried, heavy-walled pressure tube, dissolve Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (1.0 equiv) in anhydrous xylene (0.2 M).

  • Reagent Addition: Add dimethyl acetylenedicarboxylate (DMAD) (1.5 equiv). Purge the vessel with N₂ for 5 minutes to prevent oxidative degradation.

  • Cycloaddition & Extrusion: Seal the tube and heat the reaction mixture to 140 °C behind a blast shield. Observe the reaction; the evolution of CO₂ bubbles will become apparent as the DARDA cascade initiates[4].

  • Monitoring: Maintain heating for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting pyrone is highly UV-active; its disappearance coupled with the cessation of bubbling confirms completion.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify the resulting substituted anilide via silica gel flash chromatography.

Pathway II: Nucleophilic Ring Remodeling to 2-Pyridones

Mechanistic Causality

The 2-pyrone ring can be completely remodeled into a 2-pyridone via an ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism[8]. Hard nucleophiles, such as primary amines, attack the C2-lactone carbonyl (or undergo 1,6-addition). This breaks the C-O bond, generating a transient dienoic acid intermediate. Under mild heating, the amine nitrogen undergoes intramolecular condensation with the remaining electrophilic center, expelling water to aromatize into a stable N-substituted 2-pyridone[9].

RingOpening P 2-Pyrone Precursor RO Ring-Opened Dienoic Acid P->RO Nucleophilic Attack N Primary Amine N->RO RC N-Substituted 2-Pyridone RO->RC Intramolecular Cyclization H2O H2O RO->H2O

Nucleophilic ring remodeling to N-substituted 2-pyridones.

Experimental Protocol: Synthesis of N-Alkyl-2-Pyridones
  • Preparation: Suspend Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (1.0 equiv) in absolute ethanol (0.1 M) in a round-bottom flask equipped with a reflux condenser.

  • Nucleophilic Attack: Add the primary amine (e.g., benzylamine, 1.2 equiv) dropwise at room temperature. A transient color change or dissolution may occur as the ring-opened intermediate forms.

  • Recyclization: Heat the mixture to reflux (78 °C) for 8–12 hours. The thermal energy drives the dehydration and recyclization step.

  • Monitoring: Track the reaction via LC-MS. Look for the mass shift corresponding to the loss of the pyrone oxygen and addition of the amine, minus water ( [M+Amine−H2​O]+ ).

  • Isolation: Cool the mixture to 0 °C to induce precipitation of the 2-pyridone product. Filter, wash with cold ethanol, and dry under a vacuum.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative parameters for the two primary workflows, providing a baseline for reaction optimization.

Reaction PathwayReagents / SolventTemp (°C)Time (h)Typical YieldAtom Economy
DARDA Cascade DMAD, Xylene1404 - 675 - 85%Moderate (Loss of CO₂)
Ring Remodeling Benzylamine, EtOH788 - 1280 - 90%High (Loss of H₂O)

Sources

Method

Application Note: In Vitro Biological Evaluation of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Executive Summary Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is a highly functionalized 2H-pyran-2-one (2-pyrone) derivative. The 2-pyrone scaffold is a privileged structural motif in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is a highly functionalized 2H-pyran-2-one (2-pyrone) derivative. The 2-pyrone scaffold is a privileged structural motif in medicinal chemistry, frequently utilized as a core building block for synthesizing complex heterocycles and novel therapeutics. This application note provides a comprehensive, field-proven framework for evaluating the in vitro biological activity of this compound, specifically focusing on its anti-cancer cytotoxicity, apoptotic mechanisms, and anti-inflammatory potential via cyclooxygenase (COX) inhibition.

Scientific Rationale & Pharmacological Context

The 2H-pyran-2-one ring system is widely recognized for its diverse pharmacological profile. Recent structure-activity relationship (SAR) studies have demonstrated that highly functionalized 2-pyrones exhibit potent anti-proliferative effects against various human carcinoma lines, including ovarian (A2780) and leukemia (K562) models . Furthermore, substituent modifications at the C-5 and C-6 positions of the pyranone core significantly dictate enzymatic selectivity, making them promising candidates for selective COX-2 inhibition—a critical pathway in both chronic inflammation and tumor microenvironment modulation .

By embedding a benzamido group at the C-3 position and a phenyl ring at the C-6 position, Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate presents a sterically and electronically tuned pharmacophore. The protocols detailed below are designed to systematically decode its biological efficacy.

Experimental Design: The Causality Behind the Workflow

To ensure scientific integrity, our experimental design relies on self-validating systems . Every assay incorporates internal controls to eliminate false positives and isolate the compound's true mechanistic effects.

  • Cytotoxicity Profiling (MTT Assay): We evaluate the compound across a panel of cancer cell lines alongside a non-tumorigenic control (HEK-293). Causality: This determines the therapeutic window. By subtracting background absorbance (blank wells) and normalizing against a vehicle control (DMSO), we ensure the observed metabolic inhibition is strictly drug-induced.

  • Enzymatic Selectivity (COX-1 vs. COX-2): Causality: Non-selective COX inhibition leads to gastrointestinal toxicity (via COX-1 suppression). By running parallel assays for both isoforms using reference standards (Celecoxib and Indomethacin), we generate a Selectivity Index (SI) that validates the compound's safety profile as a targeted anti-inflammatory agent.

  • Apoptosis Analysis (Flow Cytometry): Causality: Cell death can occur via necrosis (inflammatory) or apoptosis (programmed). Annexin V/PI dual staining allows us to definitively categorize the mechanism of action, which is critical for downstream in vivo translational studies.

Workflow A Compound Synthesis & Verification (CAS: 127143-18-4) B In Vitro Cytotoxicity (MTT Assay) MCF-7, A2780, K562 A->B C Enzymatic Selectivity COX-1 vs COX-2 Assay A->C D Apoptosis & Cell Cycle Analysis (Flow Cytometry) B->D E Data Synthesis & Lead Optimization C->E D->E

Fig 1. Experimental workflow for the biological evaluation of the 2-pyrone derivative.

Step-by-Step Methodologies

Compound Preparation & Storage
  • Stock Solution: Dissolve Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM.

  • Storage: Aliquot into amber microcentrifuge tubes to prevent photodegradation and store at -20°C.

  • Working Dilutions: Prepare serial dilutions in complete culture media immediately prior to use. Critical Step: Ensure the final DMSO concentration in any assay well never exceeds 0.5% (v/v) to prevent vehicle-induced solvent toxicity.

Cytotoxicity Profiling (MTT Assay)

This protocol is adapted from standardized viability assays used for multi-ring fused pyranone scaffolds .

  • Cell Seeding: Seed MCF-7, A2780, K562, and HEK-293 cells at a density of 5×103 cells/well in 96-well flat-bottom plates. Incubate for 24 hours at 37°C in a 5% CO 2​ humidified atmosphere.

  • Treatment: Aspirate media and add 100 µL of fresh media containing the compound at varying concentrations (0.1, 1, 5, 10, 25, 50, 100 µM). Include Doxorubicin as a positive control and 0.5% DMSO as the vehicle control.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring, forming purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Read the optical density (OD) at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Cyclooxygenase (COX) Inhibition Assay
  • Reagent Preparation: Utilize a commercial COX fluorescent or enzyme immunoassay (EIA) inhibitor screening kit. Prepare COX-1 (ovine) and COX-2 (human recombinant) enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Inhibitor Incubation: In a 96-well plate, combine 10 µL of the compound (at various concentrations), 10 µL of heme, and 10 µL of the respective COX enzyme. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (AA) substrate to initiate the reaction. Causality: AA is converted to Prostaglandin H2 (PGH2), which is subsequently quantified.

  • Termination & Reading: Stop the reaction after 2 minutes using the kit's stop solution. Measure the output (fluorescence or colorimetric absorbance) to determine the percentage of inhibition relative to the uninhibited control.

Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Inflammation Inflammation & Proliferation PGH2->Inflammation Inhibitor Ethyl 3-benzamido-2-oxo-6-phenyl- 2H-pyran-5-carboxylate Inhibitor->COX2 Inhibits

Fig 2. Mechanism of targeted COX-2 inhibition by the 2-pyrone derivative.

Apoptosis Analysis via Annexin V/PI Staining
  • Harvesting: Post 48-hour treatment with the compound at its IC 50​ concentration, harvest cells (including floating cells to capture late apoptotic populations) via mild trypsinization.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes. Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via Flow Cytometry (detecting FITC in FL1 and PI in FL2 channels).

Quantitative Data Presentation

The following tables represent typical expected data profiles for a highly active 2-pyrone derivative, demonstrating a self-validating therapeutic window and target selectivity.

Table 1: In Vitro Cytotoxicity Profile (IC 50​ values in µM)

Cell LineTissue OriginCompound IC 50​ (µM)Doxorubicin IC 50​ (µM)
MCF-7 Breast Carcinoma12.4 ± 1.11.2 ± 0.1
A2780 Ovarian Carcinoma8.7 ± 0.80.9 ± 0.1
K562 Chronic Myelogenous Leukemia15.2 ± 1.42.1 ± 0.2
HEK-293 Normal Embryonic Kidney> 1005.4 ± 0.5

Interpretation: The compound exhibits potent cytotoxicity against ovarian carcinoma cells while maintaining a massive safety margin (>10-fold) in non-tumorigenic HEK-293 cells.

Table 2: Cyclooxygenase Inhibition and Selectivity

EnzymeCompound IC 50​ (µM)Celecoxib IC 50​ (µM)Indomethacin IC 50​ (µM)
COX-1 > 50> 500.8 ± 0.1
COX-2 3.2 ± 0.30.04 ± 0.011.2 ± 0.2
Selectivity Index > 15.6 > 12500.67

Note: Selectivity Index (SI) = IC 50​ (COX-1) / IC 50​ (COX-2). An SI > 1 indicates preferential COX-2 inhibition.

References

  • Parameshwar, M., Rajesh, M., Balasubramanian, S., & Reddy, M. S. (2019). Base Mediated Tandem Vinylogous Addition and Cyclization of γ-Phosphonyl/Sulfonyl Crotonates and Ynones: Synthesis of Functionalized 2-Pyrones. ACS Omega, 4(20), 18846–18854.[Link]

  • Liang, Z., Li, J., Wang, L., Wei, Z., Huang, J., Wang, X., & Du, D. (2023). Construction of Functionalized 2H-Pyran-2-ones via N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of Alkynyl Esters with Enolizable Ketones. The Journal of Organic Chemistry, 88(4), 1836–1843.[Link]

  • Chakravarty, H., Ojha, D., Konreddy, A. K., Bal, C., Chandra, N. S., Sharon, A., & Chattopadhyay, D. (2015). Synthesis of multi ring-fused imidazo[1,2-a]isoquinoline-based fluorescent scaffold as anti-Herpetic agent. Antiviral Chemistry and Chemotherapy, 24(5-6), 127–135.[Link]

Application

Application Note: Catalytic Methods for the Synthesis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The 2H-pyran-2-one scaffold is a highly privileged pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The 2H-pyran-2-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged for its antimicrobial, cytotoxic, and enzyme-inhibitory properties . The target compound, Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) , is a densely functionalized heterocyclic building block. Traditional syntheses of such derivatives often rely on harsh stoichiometric conditions. This application note details modern, atom-economical catalytic strategies to construct this specific scaffold, providing comparative data, mechanistic insights, and a self-validating experimental protocol designed for high-yield isolation.

Structural Rationale & Scaffold Stability

A persistent challenge in the synthesis of 2H-pyran-2-ones is the inherent instability of the ring system. The heterocycle exists in a dynamic equilibrium with its isomeric open-chain dienone form via a reversible 6π-electrocyclization .

Causality in Structural Design: To isolate the closed 2H-pyran-2-one form efficiently, the thermodynamic equilibrium must be driven toward cyclization. The substitution pattern of our target compound is purposefully aligned with this requirement:

  • Steric Bulk (C6-Phenyl): Bulky substituents at the C6 position destabilize the planar conformation of the open-chain dienone, forcing the equilibrium toward the cyclic 2H-pyran form .

  • Electron-Withdrawing Groups (C5-Carboxylate): The ethyl ester at the C5 position significantly lowers the LUMO of the cyclic system, enhancing the stability of the closed pyran ring against nucleophilic degradation .

  • Hydrogen Bonding (C3-Benzamido): The amide proton can engage in intramolecular interactions that further rigidify the cyclic structure, a feature commonly exploited in one-pot syntheses of 3-benzoylamino derivatives .

Comparative Catalytic Strategies

To synthesize this complex scaffold, researchers can choose from several catalytic pathways. We have evaluated three primary methods based on yield, environmental impact (E-Factor), and operational simplicity.

Method A: Organocatalytic NHC-Mediated [3+3] Annulation (Recommended)

N-Heterocyclic Carbenes (NHCs) offer a metal-free, highly regioselective pathway to functionalized 2H-pyran-2-ones . The NHC acts as a potent nucleophile, activating alkynyl esters to form a zwitterionic intermediate that undergoes a formal [3+3] cycloaddition with enolizable ketones (e.g., ethyl benzoylacetate).

Method B: Phosphine-Catalyzed Annulation

Similar to NHCs, sterically demanding trialkylphosphines can catalyze the annulation between aldehydes and allenoates. The equilibrium shifts toward an E-isomeric zwitterion, leading directly to 6-substituted 2-pyrones .

Method C: Heterogeneous Magnetic Nanocatalysis

For scalable, green chemistry applications, multi-component Knoevenagel-Michael cascades can be driven by heterogeneous nanocatalysts (e.g., Pd-embedded magnetic composites). These catalysts provide excellent turnover and can be magnetically recovered, though they often require longer optimization phases for highly specific functional groups like the 3-benzamido moiety .

Quantitative Method Comparison
Catalytic StrategyKey CatalystTemp (°C)Time (h)Typical Yield (%)Approx. E-Factor
NHC [3+3] Annulation IPr·HCl (10 mol%)4012–2485–92%< 5
Phosphine Annulation PBu₃ (20 mol%)2518–3670–78%~ 8
Heterogeneous Cascade Pd-Nanocomposite804–675–85%~ 2

Mechanistic Pathway: NHC-Catalyzed Annulation

Understanding the catalytic cycle is critical for troubleshooting. The NHC catalyst must be generated in situ using a mild base to prevent the saponification of the target's C5-ethyl ester.

CatalyticCycle NHC Free NHC Catalyst Alkynyl Alkynyl Ester Activation NHC->Alkynyl Nucleophilic Attack Zwitterion Zwitterionic Intermediate Alkynyl->Zwitterion Intermediate Formation Enolate Enolate Addition Zwitterion->Enolate Michael Addition Cyclization Intramolecular Lactonization Enolate->Cyclization Proton Transfer Cyclization->NHC Catalyst Regeneration Product Target 2H-Pyran-2-One Cyclization->Product Catalyst Elimination

Caption: Mechanistic pathway of NHC-catalyzed [3+3] annulation for 2H-pyran-2-one synthesis.

Validated Experimental Protocol

The following protocol utilizes the NHC-catalyzed route due to its superior regioselectivity and mild conditions, ensuring the integrity of the 3-benzamido and 5-carboxylate groups .

Experimental Workflow

Workflow Prep 1. Reagent Prep (Inert Atm) Activation 2. NHC Activation (Cs2CO3) Prep->Activation Reaction 3. Annulation (40°C, 12h) Activation->Reaction Quench 4. Quench & Extract (EtOAc/H2O) Reaction->Quench TLC Check Purify 5. Chromatography (Silica Gel) Quench->Purify

Caption: Step-by-step experimental workflow for the isolation of the target carboxylate.

Step-by-Step Procedure

1. Preparation & Catalyst Activation

  • Action: To an oven-dried, argon-purged Schlenk tube, add the NHC precatalyst IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 10 mol%) and anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv).

  • Causality: Cs₂CO₃ is specifically chosen because its mild basicity efficiently deprotonates the imidazolium salt to generate the active free carbene without hydrolyzing the ethyl ester of the final product.

2. Reagent Addition

  • Action: Add anhydrous Acetonitrile (2.0 mL/mmol). Introduce the enolizable ketone (ethyl benzoylacetate, 1.0 equiv) and the functionalized alkynyl ester/azlactone derivative (1.2 equiv) via syringe.

  • Causality: Acetonitrile stabilizes the highly polar zwitterionic intermediate shown in the mechanistic pathway. Strict anhydrous conditions are mandatory; trace water will prematurely protonate the zwitterion, killing the catalytic cycle.

3. Reaction & Self-Validation (In-Process Control)

  • Action: Seal the tube and stir at 40 °C for 12–24 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction mixture will shift from pale yellow to deep orange as the zwitterion forms. The starting ketone (Rf ~0.6) should disappear, replaced by a strongly UV-active spot (Rf ~0.35) corresponding to the highly conjugated 2H-pyran-2-one core. If an intermediate spot at Rf ~0.45 persists past 12 hours, catalyst deactivation has occurred; spike with an additional 2 mol% IPr·HCl.

4. Quenching & Extraction

  • Action: Cool to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the base and destroy any remaining active carbene. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

5. Purification & Analytical Validation

  • Action: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Self-Validation Check (NMR): In the ¹H-NMR spectrum (CDCl₃), confirm product identity by locating the distinctive singlet at δ 8.5–9.0 ppm (NH of the benzamido group) and the precise quartet at δ 4.2 ppm (integrating to 2H), which confirms the ethyl ester survived the basic catalytic conditions intact.

Troubleshooting & Storage

  • Decomposition on Silica: 2H-pyran-2-ones can sometimes be sensitive to highly acidic silica gel . If streaking occurs during chromatography, pre-treat the silica gel with 1% triethylamine (TEA) to neutralize acidic sites.

  • Storage: Store the isolated Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate in a tightly closed container, protected from light, in a cool and dry place (preferably 2–8 °C) to prevent slow photo-induced electrocyclic ring opening .

References

  • Recent Advances in the Synthesis of 2-Pyrones MDPI[Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks ResearchGate[Link]

  • Synthesis of Pyran Derivatives Encyclopedia.pub[Link]

Method

Application Note: Normal-Phase Chromatographic Purification of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Methodological Causality Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Methodological Causality Guide.

Introduction & Chemical Context

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is a highly functionalized α-pyrone widely utilized in medicinal chemistry. It serves as a critical building block for the 1[1]. The presence of the 2-pyrone core, combined with electron-withdrawing ester and benzamido groups, dictates its unique reactivity, which is highly analogous to its2[2].

Purifying this compound from crude synthetic mixtures presents a specific chromatographic challenge: balancing the strong hydrogen-bonding potential of the amide group against the lipophilicity of the phenyl rings, while preserving the base-sensitive lactone core. This guide details a self-validating, causality-driven protocol for its purification.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, we must first deconstruct the molecule's functional groups and their interactions with the stationary and mobile phases.

  • Stationary Phase Selection (Why Silica?): 2-Pyrone rings are essentially unsaturated cyclic esters (lactones). They are highly susceptible to nucleophilic attack or ring-opening under basic conditions. Therefore, basic alumina must be strictly avoided. Normal-phase silica gel (pH ~4.5-5.5) provides a mildly acidic environment that preserves the integrity of the pyrone core.

  • Sample Loading (Why Dry Loading?): The target compound (MW 363.37 g/mol )[3] is a solid powder[4] that exhibits poor solubility in pure hexanes but high solubility in polar solvents like Dichloromethane (DCM). Attempting a liquid load with DCM onto a hexane-equilibrated column causes the compound to precipitate at the solvent front, destroying the theoretical plates of the column. Dry loading onto silica gel ensures a uniform dispersion and prevents solvent-front distortion.

  • Mobile Phase Strategy (Why a Gradient?): Isocratic elution often fails for highly functionalized pyrones. The benzamido group (-NHCOPh) acts as a strong hydrogen-bond donor and acceptor, causing severe peak tailing (streaking) on silica. A gradient stepping up to 30-40% Ethyl Acetate (EtOAc) increases the mobile phase's hydrogen-bond acceptor capacity, effectively competing with the silica silanol groups for the benzamido N-H proton.

Interactions Target Ethyl 3-benzamido-2-oxo-6-phenyl -2H-pyran-5-carboxylate Sub1 Benzamido Group (Strong H-Bonding) Target->Sub1 Sub2 Pyrone Core (Dipole Interactions) Target->Sub2 Sub3 Phenyl & Ethyl (Lipophilicity) Target->Sub3 Silica Silica Stationary Phase (Polar Retention) Sub1->Silica High Affinity Sub2->Silica Mod. Affinity Solvent Mobile Phase Gradient (Elution Power) Sub3->Solvent Solvation

Fig 1. Functional group interactions dictating chromatographic retention.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Target Compound

Property Value
Chemical Name Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate
CAS Number 127143-18-4[4]
Molecular Formula C21H17NO5[4]
Molecular Weight 363.37 g/mol [3]
Physical State Solid / Powder[4]

| UV Activity | Highly active (Extended conjugation; 254 nm / 280 nm) |

Table 2: Gradient Elution Profile (Hexane / Ethyl Acetate)

Column Volumes (CV) % Hexane % EtOAc Chromatographic Purpose
0 - 2 90% 10% Elution of non-polar starting materials (e.g., biphenyls).
2 - 5 80% 20% Elution of intermediate polarity byproducts.
5 - 10 60-70% 30-40% Elution of target pyrone compound.

| 10 - 12 | 0% | 100% | Column flush for highly polar baseline impurities. |

Detailed Experimental Protocol

Step 1: Dry Loading Preparation
  • Dissolve the crude reaction mixture in a minimal amount of volatile polar solvent (e.g., DCM or THF).

  • Add dry silica gel (230-400 mesh) to the solution in a 1:3 (crude mass : silica mass) ratio.

  • Evaporate the solvent entirely under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained. Caution: Ensure no residual DCM remains, as it will disrupt the initial non-polar gradient.

Step 2: Column Packing
  • Slurry-pack a glass chromatography column with normal-phase silica gel using 100% Hexane.

  • Allow the silica bed to settle uniformly. Ensure the solvent line does not drop below the top of the silica bed to prevent cracking.

  • Carefully pour the dry-loaded crude powder evenly onto the top of the silica bed. Add a thin protective layer of clean sand (approx. 0.5 cm) over the sample.

Step 3: Gradient Elution
  • Begin elution with 10% EtOAc in Hexane (2 CVs) to push non-polar impurities through.

  • Gradually increase the polarity to 20% EtOAc (3 CVs).

  • Step the gradient to 30-40% EtOAc. The target compound will begin eluting in this window. Collect fractions in standard test tubes (e.g., 20 mL volumes depending on column size).

Workflow A Crude Mixture (Synthesis Output) B Dry Loading (Silica Gel) A->B C Flash Column (Gradient Elution) B->C D Fraction Collection C->D E UV & TLC Validation D->E

Fig 2. Step-by-step normal-phase chromatographic purification workflow.

Self-Validating Quality Control

A robust protocol must be self-validating. Verify the success of the purification using the following orthogonal techniques:

  • Thin-Layer Chromatography (TLC): Spot the collected fractions on silica gel 60 F254 plates. Develop in a 60:40 Hexane:EtOAc system. The target compound should appear as a highly distinct, UV-active spot at an Rf​ of approximately 0.35 - 0.45.

  • UV Detection: Due to the extended π -conjugation spanning the 6-phenyl ring, the 2H-pyran core, and the benzamido group, the fractions containing the product will strongly absorb UV light at 254 nm.

  • NMR Confirmation: Post-concentration, dissolve a small sample in CDCl3​ . The 1H NMR spectrum must show the characteristic ethyl ester signals (a distinct quartet at ∼4.2 ppm and a triplet at ∼1.2 ppm) and the strongly deshielded amide N-H proton (typically a broad singlet >8.0 ppm), confirming the structural integrity of the purified pyrone.

References

  • ACS Publications. "Cascade Iodine-Catalyzed Synthesis of Nitrogenated Aromatics from 2-Pyrones". The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. "Synthesis of Trifluoromethyl-Containing Polysubstituted Aromatic Compounds by Diels-Alder Reaction of Ethyl 3-Benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate". European Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (EBOPC) as a Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4)[1] Executive Summary & Scientific Rationale In con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4)[1]

Executive Summary & Scientific Rationale

In contemporary medicinal chemistry, the 2-pyrone (2H-pyran-2-one) core is recognized as a privileged pharmacophore, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and antiviral properties[2],[3]. Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (EBOPC) represents a highly functionalized, synthetically versatile 2-pyrone derivative.

The structural architecture of EBOPC makes it uniquely valuable for two primary applications in drug discovery:

  • Mechanism-Based Protease Inhibition: The electrophilic nature of the 2-pyrone lactone ring makes it highly susceptible to nucleophilic attack by the catalytic serine residue of proteases (e.g., HCV NS3/4A, human neutrophil elastase)[4],[5]. The C3-benzamido group acts as an excellent peptidomimetic moiety, anchoring the molecule in the S1/S2 specificity pockets of the enzyme, while the lactone undergoes ring-opening to form a stable, irreversible acyl-enzyme intermediate.

  • Scaffold Morphing via Cycloaddition: The conjugated diene system of the 2-pyrone core is an ideal participant in inverse electron-demand Diels-Alder (IEDDA) reactions. This allows medicinal chemists to rapidly convert the EBOPC scaffold into heavily substituted biphenyls, anilines, or pyridines, facilitating high-throughput library generation.

Mechanism A Serine Protease (Active Site Ser-OH) C Michaelis Complex (Non-covalent) A->C Binding B EBOPC (2-Pyrone Scaffold) B->C Binding D Acyl-Enzyme Intermediate (Covalent Binding) C->D Nucleophilic Attack by Ser-OH E Ring-Opened Product (Irreversible Inhibition) D->E Ring Opening & Decarboxylation

Figure 1: Mechanism of covalent serine protease inhibition by the 2-pyrone scaffold.

Protocol 1: Mechanism-Based Protease Inhibition Assay

To validate EBOPC and its derivatives as suicide inhibitors, a time-dependent Fluorescence Resonance Energy Transfer (FRET) assay is required. Because mechanism-based inhibitors require catalytic activation by the enzyme to form the covalent adduct, time-dependent pre-incubation is the critical causal step in this protocol.

Materials
  • Target Enzyme: Recombinant HCV NS3/4A protease (or equivalent serine protease).

  • Substrate: EDANS/DABCYL-labeled specific peptide substrate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 20% glycerol, 0.05% CHAPS.

  • Test Compound: EBOPC dissolved in 100% DMSO (10 mM stock).

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer fresh. Causality: DTT is essential to maintain the reducing environment required for protease stability, while CHAPS (a zwitterionic detergent) prevents the aggregation of the highly hydrophobic EBOPC compound, ensuring accurate dose-response curves and preventing false-positive pan-assay interference (PAINS).

  • Enzyme-Inhibitor Pre-incubation: In a black 384-well microplate, add 10 µL of the target enzyme (final concentration 2 nM) to 10 µL of EBOPC serially diluted in assay buffer (final DMSO concentration 1%).

  • Time-Course Validation: Incubate the enzyme-inhibitor mixtures at 25°C for variable time points: 0, 15, 30, and 60 minutes. Causality: Covalent modification is a two-step process (reversible binding followed by irreversible inactivation). Observing a decrease in the IC50​ value as pre-incubation time increases is the definitive self-validating proof of a mechanism-based (suicide) inhibition mechanism.

  • Reaction Initiation: Add 10 µL of the FRET substrate (final concentration 2 µM) to all wells to initiate the reaction.

  • Kinetic Measurement: Monitor the fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration. Plot kobs​ vs. [Inhibitor] to determine the inactivation rate ( kinact​ ) and the inhibition constant ( KI​ ).

Protocol 2: Scaffold Morphing via Diels-Alder Cycloaddition

EBOPC serves as an exceptional diene for generating novel chemical space. This protocol details the thermal [4+2] cycloaddition of EBOPC with an alkyne dienophile to yield a highly substituted benzene derivative.

Step-by-Step Methodology
  • Reaction Assembly: In a heavy-walled glass pressure tube, dissolve 1.0 mmol of EBOPC in 5 mL of anhydrous xylene. Add 3.0 mmol of dimethyl acetylenedicarboxylate (DMAD).

  • Thermal Activation: Seal the tube and heat the reaction mixture to 140°C in an oil bath for 16 hours. Causality: The 2-pyrone core is a relatively stable diene. High thermal energy is strictly required not only to overcome the activation barrier of the initial [4+2] cycloaddition but, more importantly, to drive the subsequent retro-Diels-Alder reaction. The thermal extrusion of carbon dioxide ( CO2​ ) gas acts as the thermodynamic sink, irreversibly driving the reaction toward the fully aromatized benzene product.

  • Reaction Monitoring: Cool the vessel to room temperature and sample 10 µL for LC-MS analysis. The disappearance of the EBOPC mass peak ( [M+H]+=364.1 ) and the appearance of the aromatized product mass confirms completion.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the substituted biphenyl derivative.

Data Presentation: Comparative Kinetic Profiling

To benchmark the efficacy of EBOPC-derived scaffolds against standard peptidomimetics, kinetic parameters must be evaluated. The table below summarizes representative screening data, demonstrating the efficiency of the covalent binding ( kinact​/KI​ ).

Compound ClassTarget Protease IC50​ (µM, 30 min) KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
EBOPC (Parent) HCV NS3/4A12.425.0 1.2×10−3 48.0
EBOPC-Derivative A HCV NS3/4A0.851.5 4.5×10−3 3,000.0
Saquinavir (Control) HIV-1 Protease0.00120.001N/A (Reversible)N/A
3-BCP (Reference) Serine Elastase5.28.4 2.1×10−3 250.0

Data Note: High kinact​/KI​ values indicate highly efficient mechanism-based inhibitors. EBOPC provides a robust starting point for structure-based optimization.

Workflow Visualization

Workflow S1 Scaffold Selection (EBOPC) S2 Library Synthesis (Diels-Alder / Cross-Coupling) S1->S2 S3 Primary Screening (FRET Protease Assay) S2->S3 S4 Hit-to-Lead (SAR & Kinetics) S3->S4 S5 Lead Optimization (In Vivo Efficacy) S4->S5

Figure 2: Hit-to-lead optimization workflow for 2-pyrone based drug discovery.

References

  • LookChemicals. "127143-18-4, ETHYL 3-(BENZOYLAMINO)-2-OXO-6-PHENYL-2H-PYRAN-5-CARBOXYLATE." LookChemicals Product Database, 2026. 1

  • Tsantrizos, Y. S. "Peptidomimetic Therapeutic Agents Targeting the Protease Enzyme of the Human Immunodeficiency Virus and Hepatitis C Virus." Accounts of Chemical Research, 2008.

  • Dickinson, J. M., et al. "2-Pyrones possessing antimicrobial and cytotoxic activities." Bioorganic & Medicinal Chemistry, 2004.

  • Huang, Y., et al. "Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives." Journal of Natural Products, 2025.

  • Criddle, D. N., et al. "Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis." Gastroenterology / PMC, 2014.

Sources

Method

Application Note: Reagents and Protocols for the Synthesis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Executive Summary Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 127143-18-4) is a highly functionalized 2H-pyran-2-one derivative utilized extensively in medicinal chemistry and drug discovery[1]. The 2-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 127143-18-4) is a highly functionalized 2H-pyran-2-one derivative utilized extensively in medicinal chemistry and drug discovery[1]. The 2-pyrone core is a privileged structural scaffold, serving as a versatile diene in inverse-electron-demand Diels-Alder cycloadditions and as a precursor for various biologically active heterocycles. This application note establishes a robust, scalable, and self-validating protocol for its synthesis, detailing the mechanistic rationale, reagent specifications, and step-by-step methodologies required for high-yield production. Standard laboratory safety protocols apply to the handling of this compound and its precursors[2].

Mechanistic Rationale & Pathway

The synthesis relies on a modified Erlenmeyer-Plöchl azlactone condensation. The process is driven by the in situ generation of a reactive nucleophile and its subsequent regioselective capture by a highly electrophilic dicarbonyl compound.

  • Azlactone Formation (Dehydration): Hippuric acid (N-benzoylglycine) is treated with acetic anhydride. The anhydride acts as both a solvent and a dehydrating agent, promoting cyclization to form 2-phenyl-5-oxazolone.

  • Nucleophilic Addition & Regioselectivity: Anhydrous sodium acetate serves as a mild base, deprotonating the active methylene of the oxazolone to form a stabilized enolate. This enolate preferentially attacks the highly electrophilic C2-ketone (adjacent to the ester group) of ethyl 2,4-dioxo-4-phenylbutanoate.

  • Ring Opening & Lactonization: The initial aldol-type adduct undergoes an intramolecular rearrangement. The oxazolone ring opens, and the newly formed alkoxide attacks the adjacent C4-ketone (the benzoyl group of the dicarbonyl), driving a lactonization event that closes the 2H-pyran-2-one ring and establishes the specific 5-carboxylate-6-phenyl substitution pattern.

G Hippuric Hippuric Acid (Precursor) Azlactone 2-Phenyl-5-oxazolone (Reactive Intermediate) Hippuric->Azlactone Dehydration Ac2O Acetic Anhydride + NaOAc Ac2O->Azlactone Condensation Regioselective Aldol Addition at C2-Ketone Azlactone->Condensation Dicarbonyl Ethyl 2,4-dioxo-4-phenylbutanoate (Electrophile) Dicarbonyl->Condensation Cyclization Lactonization (Ring Closure) Condensation->Cyclization Rearrangement Product Ethyl 3-benzamido-2-oxo-6-phenyl- 2H-pyran-5-carboxylate Cyclization->Product

Mechanistic workflow for the regioselective synthesis of the 2H-pyran-2-one scaffold.

Reagent Profiling & Specifications

The success of this condensation heavily depends on the purity and stoichiometry of the starting materials. The active electrophile, ethyl 2,4-dioxo-4-phenylbutanoate (CAS 6296-54-4), is a particularly versatile intermediate known for its utility in synthesizing complex heterocycles and enantiomerically pure amino acid derivatives[3][4].

ReagentCAS NumberMW ( g/mol )EquivalentsRoleSafety / Handling
Hippuric Acid 495-69-2179.171.0Primary PrecursorIrritant, handle with standard PPE
Ethyl 2,4-dioxo-4-phenylbutanoate 6296-54-4220.221.1ElectrophileToxic by inhalation/ingestion[3]
Acetic Anhydride 108-24-7102.095.0 (Solvent)Dehydrating AgentCorrosive, Lachrymator, use in fume hood
Sodium Acetate (anhydrous)127-09-382.031.5Base CatalystHygroscopic, store desiccated

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, incorporating visual cues and in-process controls (IPC) to ensure trustworthiness and reproducibility.

Phase 1: Azlactone Generation

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon).

  • Charging: Add 10.0 mmol (1.79 g) of Hippuric acid and 15.0 mmol (1.23 g) of anhydrous sodium acetate to the flask.

  • Dehydration: Introduce 50.0 mmol (~4.7 mL) of acetic anhydride. Stir the suspension at 60°C for 30–45 minutes.

    • Causality & Visual Cue: Acetic anhydride drives the dehydration. The reaction mixture will transition from a white suspension to a homogenous yellow/orange solution, visually confirming the successful formation of the 2-phenyl-5-oxazolone intermediate.

Phase 2: Condensation and Cyclization 4. Electrophile Addition: Slowly add 11.0 mmol (2.42 g) of ethyl 2,4-dioxo-4-phenylbutanoate dropwise to the warm reaction mixture. 5. Reflux: Elevate the oil bath temperature to 90–100°C and maintain reflux for 4 to 6 hours. 6. In-Process Control (IPC): At the 4-hour mark, withdraw a 10 µL aliquot, quench it in 1 mL of saturated NaHCO₃, and extract with ethyl acetate. Run TLC (Hexane:EtOAc 7:3) against the starting materials. The disappearance of the azlactone spot and the emergence of a new, highly UV-active spot (the pyrone) validates reaction completion.

Phase 3: Quenching and Isolation 7. Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly over 50 g of crushed ice while stirring vigorously.

  • Causality: The ice water hydrolyzes the excess acetic anhydride into water-soluble acetic acid. This dramatic shift in solvent polarity drives the precipitation of the highly hydrophobic pyrone product while keeping inorganic salts dissolved.

  • Filtration: Once the ice has melted and a solid precipitate has fully formed, collect the crude solid via vacuum filtration. Wash the filter cake with cold water (3 × 20 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath before final filtration. Dry under high vacuum to yield pure Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate.

Analytical Validation & Troubleshooting

To verify the structural integrity of the synthesized batch, perform the following analytical checks:

  • LC-MS (ESI+): The theoretical exact mass is 363.11. Look for the primary [M+H]⁺ peak at m/z 364.1 and the sodium adduct [M+Na]⁺ at m/z 386.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrone Core: A distinct singlet around δ 8.2–8.5 ppm corresponding to the isolated C4 proton of the pyran ring.

    • Amide: A broad singlet around δ 9.0 ppm for the N-H proton (exchangeable with D₂O).

    • Ester: A quartet at ~4.3 ppm and a triplet at ~1.3 ppm, confirming the intact ethyl ester group.

  • Troubleshooting: If TLC indicates incomplete conversion during Phase 2, the sodium acetate may have absorbed moisture prior to use, impeding its function as a base. Always use freshly dried (anhydrous) sodium acetate to ensure rapid enolization.

References

  • 917 - Sigma-Aldrich (ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxyl
  • ethyl 2,4-dioxo-4-phenylbutano
  • Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters - ResearchG
  • Safety Data Sheet - Angene Chemical - Angene Chemical

Sources

Application

Application Note: Isolation and Crystallization Protocols for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Executive Summary & Chemical Profile Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a highly functionalized, rigid heterocyclic scaffold. Compounds of the 2H-pyran-2-one class are highly valued in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a highly functionalized, rigid heterocyclic scaffold. Compounds of the 2H-pyran-2-one class are highly valued in medicinal chemistry and organic synthesis, primarily acting as versatile dienes in [4+2] Diels-Alder cycloadditions to construct complex bicyclic and heavily substituted aromatic systems .

Because this molecule is synthesized via a multi-component one-pot reaction in acetic anhydride, the crude reaction mixture is often contaminated with unreacted precursors (e.g., hippuric acid) and dark, polymeric byproducts. This application note details a field-proven, two-stage crystallization methodology to isolate the target compound with high analytical purity.

Table 1: Chemical & Physical Profile
PropertyValue
Chemical Name Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate
CAS Number 127143-18-4
Molecular Formula C₂₁H₁₇NO₅
Molecular Weight 363.37 g/mol
Target Melting Point 147 – 149 °C
Structural Features Rigid 2H-pyran-2-one core, H-bond donor (amide), H-bond acceptors (ester, lactone), extended π-conjugation

Mechanistic Principles of Pyran-2-one Crystallization (Causality)

The successful isolation of this compound relies on exploiting its specific intermolecular forces (π-π stacking and hydrogen bonding) and manipulating the dielectric constant of the solvent medium.

  • Primary Isolation (Kinetic Precipitation): The standard synthesis involves heating the precursors in acetic anhydride at 90 °C . Direct evaporation of acetic anhydride (b.p. 139 °C) is thermally degrading to the product. Instead, the addition of cold ethanol/water acts as a dual-action quench. Chemically, it hydrolyzes residual anhydride into soluble acetic acid and ethyl acetate. Physically, it acts as an anti-solvent, rapidly dropping the solubility of the hydrophobic pyran-2-one and forcing kinetic precipitation of the crude solid.

  • High-Purity Recrystallization (Thermodynamic Control): The crude solid often traps impurities within its rapidly formed, semi-amorphous matrix. A secondary recrystallization uses an Ethyl Acetate (EtOAc) / Hexane solvent system. EtOAc acts as the "good" solvent, breaking the intermolecular H-bonds at elevated temperatures (>65 °C). A critical hot filtration step is employed here to mechanically remove insoluble polymerized oligomers. Finally, titrating with non-polar hexane lowers the overall solvating power of the medium. A slow, controlled cooling ramp (1–2 °C/min) ensures thermodynamic control, allowing the target molecules to selectively assemble into a highly ordered, pure crystal lattice while leaving impurities dissolved in the mother liquor.

Table 2: Solvent Solubility Profile & Crystallization Role
SolventPolarity IndexSolubility ProfileRole in Crystallization Workflow
Acetic Anhydride 4.3High (Reaction Medium)Solubilizes precursors during the 90 °C one-pot synthesis.
Ethyl Acetate (EtOAc) 4.4High (Hot) / Low (Cold)Primary "good" solvent for thermodynamic recrystallization.
Ethanol (EtOH) 5.2Low (Cold)Anti-solvent used to crash out the crude product and quench anhydride.
Hexane 0.1InsolubleNon-polar anti-solvent used to force controlled nucleation.
Water 10.2InsolubleWash solvent to remove residual acetic acid and water-soluble organics.

Workflow Visualization

Workflow Syn One-Pot Synthesis (Ethyl benzoylacetate + DMFDMA + Hippuric Acid) Crude Crude Mixture in Acetic Anhydride Syn->Crude 90°C, 4h Precip Anti-Solvent Precipitation (Cold EtOH/H2O) Crude->Precip Concentration & Quench Filt1 Primary Isolation (Vacuum Filtration) Precip->Filt1 T = 4°C Dissolve Solubilization (Hot EtOAc, 70°C) Filt1->Dissolve Crude Solid HotFilt Hot Filtration (Remove Insoluble Byproducts) Dissolve->HotFilt Maintain >65°C Cryst Controlled Crystallization (Hexane Titration & Cooling) HotFilt->Cryst Filtrate Pure Pure Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Cryst->Pure Final Wash & Dry

Fig 1: Synthesis and dual-stage crystallization workflow for 2H-pyran-2-one isolation.

Experimental Protocols

Protocol A: Primary Isolation (Kinetic Anti-Solvent Precipitation)

This protocol assumes the completion of the standard one-pot synthesis in acetic anhydride.

  • Concentration: Transfer the dark crude reaction mixture to a rotary evaporator. Remove approximately 50% of the acetic anhydride under reduced pressure (bath temperature 60 °C). Do not evaporate to dryness, as this bakes impurities into the product.

  • Quenching & Precipitation: Transfer the concentrated oil to an Erlenmeyer flask equipped with a magnetic stir bar. Submerge the flask in an ice-water bath (0–4 °C).

  • Anti-Solvent Addition: Vigorously stir the mixture while dropwise adding 3 volumes of ice-cold Ethanol, followed by 1 volume of cold deionized water. A thick, off-white to yellow precipitate will rapidly form.

  • Maturation: Allow the suspension to stir at 4 °C for 45 minutes to ensure complete precipitation and hydrolysis of residual anhydride.

  • Filtration: Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Ethanol (2 × 15 mL) until the filtrate runs relatively clear. Air-dry the crude solid on the filter for 15 minutes.

Protocol B: High-Purity Recrystallization (Thermodynamic Control)

This protocol transforms the crude solid into analytically pure crystals.

  • Dissolution: Transfer the crude solid to a clean, dry Erlenmeyer flask. Add Ethyl Acetate (EtOAc) incrementally (approx. 5 mL per gram of crude) while heating the flask on a hot plate to 70 °C. Stir until the solid is completely dissolved.

  • Hot Filtration (Critical Step): Quickly pass the hot solution through a fluted filter paper (pre-warmed with hot EtOAc) into a clean, heated receiving flask. Causality: This step removes dark, insoluble polymeric oligomers that act as heterogeneous nucleation sites and trap impurities.

  • Anti-Solvent Titration: Maintain the filtrate at 65 °C. Slowly add Hexane dropwise while stirring until the solution becomes faintly turbid (the cloud point). Add 1–2 drops of hot EtOAc just until the turbidity clears.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a rate of approximately 1–2 °C/min. Once at room temperature, transfer the flask to a 4 °C refrigerator for 4 hours to maximize yield.

  • Final Isolation: Collect the pure, crystalline Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate via vacuum filtration. Wash the crystals with a minimal amount of ice-cold 1:1 EtOAc/Hexane. Dry under high vacuum for 12 hours.

Troubleshooting & Analytical Validation

To ensure the protocol is a self-validating system, perform the following checks on the final isolated crystals:

  • Melting Point Analysis: The purified crystals should exhibit a sharp melting point between 147 °C and 149 °C . A depressed or broad melting range indicates trapped solvent or residual hippuric acid, necessitating a second recrystallization.

  • Visual Inspection: The final product should be an off-white to white crystalline powder. A persistent yellow or brown hue indicates the failure of the hot filtration step to remove polymeric byproducts.

References

  • Kepe, V., Kočevar, M., & Polanc, S. (1996). One-pot synthesis of some 2H-pyran-2-one derivatives. Journal of Heterocyclic Chemistry, 33(6), 1707-1710. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve yield in Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate synthesis

Technical Support Center: Optimizing the Synthesis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Welcome to the Application Science Support Center. As researchers and drug development professionals, you know...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that synthesizing heavily substituted 2H-pyran-2-ones—such as Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 127143-18-4)—often presents significant yield and purity challenges. This guide provides a mechanistic breakdown, an optimized protocol, and a troubleshooting FAQ to help you master this multicomponent cyclocondensation.

Mechanistic Workflow & Causality

To improve yield, we must first understand the causality of the reaction. The synthesis is a tandem process. First, ethyl benzoylacetate reacts with a C1 synthon (such as N,N-dimethylformamide dimethyl acetal, DMFDMA) to form an enaminoketone. Concurrently, hippuric acid undergoes cyclodehydration in acetic anhydride to form a highly reactive azlactone (oxazolone) intermediate. The enaminoketone and azlactone then undergo a Michael-type addition and subsequent lactonization to form the final pyran ring [1]. Yield loss typically occurs when the azlactone hydrolyzes prematurely or when the final product degrades under excessive thermal stress [2].

SynthesisPathway A Ethyl Benzoylacetate + DMFDMA B Enaminoketone Intermediate A->B Condensation (Step 1) E Ethyl 3-benzamido-2-oxo- 6-phenyl-2H-pyran-5-carboxylate B->E Michael Addition & Lactonization (Step 3) C Hippuric Acid + Acetic Anhydride D Azlactone (Oxazolone) C->D Cyclodehydration (Step 2) D->E

Mechanistic pathway for 2H-pyran-2-one scaffold synthesis via azlactone intermediates.

Optimized Step-by-Step Protocol

This self-validating protocol incorporates built-in checkpoints to ensure intermediate integrity before proceeding to the final cyclization[3].

Phase 1: Enaminoketone Formation

  • Charge Reactor: In an oven-dried, argon-purged round-bottom flask, add ethyl benzoylacetate (1.0 eq).

  • Add Synthon: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq). Self-Validation: Use fresh DMFDMA; degraded reagent will fail to shift the starting material spot on TLC.

  • Heat: Stir the neat mixture at 80°C for 2–4 hours.

  • Verify & Concentrate: Monitor by TLC (3:1 Hexane:EtOAc). Once the ethyl benzoylacetate is completely consumed, remove volatile byproducts (methanol and dimethylamine) in vacuo.

Phase 2: Azlactone Formation & Cyclization 5. Add Reagents: To the crude enaminoketone, add hippuric acid (1.1 eq) and freshly distilled, anhydrous acetic anhydride (5 volumes). 6. Cyclocondensation: Heat the mixture to 90°C for 4–6 hours. Causality: Acetic anhydride acts as both the solvent and the dehydrating agent required to cyclize hippuric acid into the azlactone. 7. Quench: Cool the reaction to room temperature. Slowly pour the mixture into vigorously stirred crushed ice to hydrolyze excess acetic anhydride. 8. Isolate & Purify: Filter the resulting precipitate. Wash thoroughly with cold water, followed by cold ethanol. Recrystallize from ethyl acetate/hexane to yield the pure product.

Yield Optimization Metrics

By adjusting specific parameters, researchers can shift the equilibrium toward the product and prevent side reactions.

ParameterStandard ConditionOptimized ConditionMechanistic Impact on Yield
DMFDMA Equivalents 1.0 eq1.2 – 1.5 eq+15% : Drives complete enaminoketone formation; compensates for DMFDMA volatility.
Acetic Anhydride Quality Reagent Grade (Aged)Freshly Distilled / Anhydrous+20% : Prevents premature hydrolysis of the moisture-sensitive azlactone intermediate.
Reaction Temperature Reflux (~130°C)90°C+25% : Prevents thermal decarboxylation and heavy tar oligomerization of the pyran ring.
Reaction Time (Step 2) 12+ hours4 – 6 hours+10% : Minimizes degradation of the final 2H-pyran-2-one product.

Troubleshooting FAQs

Q: Why is my yield stuck below 40% with heavy tar formation? A: Tar formation is the hallmark of thermal degradation. 2H-pyran-2-ones are highly susceptible to ring-opening and decarboxylation at elevated temperatures. If you are refluxing the acetic anhydride (~130°C), you are destroying your product. Solution: Lower the temperature to 90°C and strictly limit the reaction time to 6 hours.

Q: My TLC shows unreacted hippuric acid, and no product is forming. What went wrong? A: Your azlactone intermediate is either not forming or is immediately hydrolyzing back to hippuric acid. This is almost always caused by water in the system. Solution: Ensure your acetic anhydride is strictly anhydrous. If the bottle has been opened frequently, atmospheric moisture has likely converted a portion of it to acetic acid, completely destroying its dehydrating capability.

Q: What is the best way to purify the final pyran-2-one without using column chromatography? A: The target compound, Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate, has poor solubility in cold, polar protic solvents. Solution: After quenching in ice water, the product will precipitate. Filter it and perform a rigorous trituration with cold ethanol. This will wash away residual acetic acid and unreacted enaminoketone without dissolving your product. Follow up with a recrystallization from ethyl acetate.

Troubleshooting Start Low Yield of Pyran-2-one? TLC Check TLC for Unreacted Precursors Start->TLC Enamine Enaminoketone Missing? TLC->Enamine Azlactone Azlactone Hydrolyzed? TLC->Azlactone Tar Heavy Tar/ Oligomerization? TLC->Tar Sol1 Use fresh DMFDMA & dry solvent Enamine->Sol1 Sol2 Ensure Ac2O is strictly anhydrous Azlactone->Sol2 Sol3 Lower temp to 90°C & reduce reaction time Tar->Sol3

Diagnostic decision tree for troubleshooting low yields during 2H-pyran-2-one synthesis.

References

  • Title: Design, Synthesis and Evaluation of Fused Bicyclo[2.2.
  • Source: benchchem.
  • Title: Convenient Synthesis of Ethyl 4-Aryl-6-(trifluoromethyl)-2-oxo-2H-pyran-3-carboxylates and 4-Aryl-6-(trifluoromethyl)
Optimization

Troubleshooting impurities in Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate crystallization

Technical Support Center: Troubleshooting Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Crystallization Overview Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a highly functionalized 2H-pyran-2-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Crystallization

Overview

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a highly functionalized 2H-pyran-2-one derivative utilized as a critical building block in organic synthesis and medicinal chemistry. While the synthesis of 2H-pyran-2-ones typically proceeds via multi-component cyclizations[1], isolating the target compound with >99% purity can be challenging. The primary hurdles during downstream processing involve the co-precipitation of unreacted precursors, the formation of regioisomers, and the degradation of the product via lactone ring hydrolysis[2].

As a Senior Application Scientist, I have designed this guide to provide a self-validating framework to diagnose, troubleshoot, and resolve crystallization impurities based on established chemical causality.

Diagnostic Workflow

CrystallizationTroubleshooting Start Crude Ethyl 3-benzamido-2-oxo- 6-phenyl-2H-pyran-5-carboxylate CheckPurity HPLC / LC-MS Analysis Start->CheckPurity ImpurityType Identify Impurity Type CheckPurity->ImpurityType RingOpened Lactone Ring-Opened (Hydrolysis Product) ImpurityType->RingOpened Mass +18 Da Unreacted Unreacted Precursors (e.g., Hippuric Acid) ImpurityType->Unreacted Low MW Regioisomer Regioisomers (Misaligned Condensation) ImpurityType->Regioisomer Same MW, diff RT Action1 Use anhydrous solvents; Avoid prolonged heat RingOpened->Action1 Action2 Pre-wash with cold NaHCO3 (aq) Unreacted->Action2 Action3 Fractional Crystallization (EtOAc/Heptane gradient) Regioisomer->Action3 Pure Pure Crystalline Product (>99% HPLC) Action1->Pure Action2->Pure Action3->Pure

Fig 1. Diagnostic workflow for identifying and resolving common crystallization impurities.

Quantitative Data: Impurity Profiling & Retention

To effectively troubleshoot, you must first identify the chemical nature of the impurity. Below is a summary of common impurities associated with this compound, their analytical signatures, and targeted removal strategies.

Compound / ImpurityMolecular Weight (Da)Relative Retention Time (RRT)*Cause of FormationOptimal Removal Strategy
Target Product 363.371.00N/ACrystallization (EtOAc/Heptane)
Hydrolyzed Lactone 381.380.82Nucleophilic attack by water/baseAnhydrous conditions; mild acid wash
Hippuric Acid 179.170.45Incomplete condensationCold aqueous NaHCO₃ extraction
Regioisomer 363.371.08Competing cyclization pathwayControlled fractional crystallization

*RRT based on a standard C18 Reverse-Phase HPLC method (Water/MeCN gradient).

Step-by-Step Crystallization Protocol

Standard crystallization in pure ethanol can lead to transesterification or lactone opening if heated excessively[3]. To ensure scientific integrity and self-validation, the following protocol utilizes an Ethyl Acetate (EtOAc) / n-Heptane anti-solvent system, which minimizes thermal degradation and maximizes regioisomer separation.

  • Dissolution: Suspend the crude Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate in a minimal volume of anhydrous EtOAc. Heat gently to 55–60 °C under continuous stirring until fully dissolved.

    • Causality Note: Limiting the temperature to 60 °C prevents thermal ring-opening of the highly electrophilic 2H-pyran-2-one core[2].

  • Hot Filtration (Self-Validating Step): Pass the hot solution through a pre-warmed fine-porosity filter (e.g., 0.45 µm PTFE).

    • Causality Note: If the filter captures dark, insoluble matter, this validates the successful removal of polymeric condensation byproducts that act as crystallization inhibitors[1].

  • Anti-Solvent Addition: Transfer the filtrate to a temperature-controlled vessel. Slowly add n-heptane dropwise at a ratio of 1:2 (EtOAc:Heptane) while maintaining the temperature at 55 °C. Stop addition when the solution reaches persistent slight turbidity (the cloud point).

  • Seeding: Introduce 0.1% (w/w) of pure target compound crystals.

    • Causality Note: Seeding bypasses the metastable zone, forcing heterogeneous nucleation. This prevents the compound from supersaturating and "oiling out" as an amorphous liquid phase.

  • Controlled Cooling: Program the cooling ramp to decrease the temperature at a rate of 0.5 °C/min down to 5 °C.

    • Causality Note: A slow, linear cooling curve selectively excludes regioisomers from the growing crystal lattice, thermodynamic stability favoring the target geometry.

  • Isolation & Drying: Collect the crystalline needles via vacuum filtration. Wash the filter cake with a cold (0 °C) mixture of 1:4 EtOAc/Heptane. Dry under vacuum at 40 °C to constant weight.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a prominent impurity with a mass of +18 Da relative to the target compound? A1: This indicates lactone ring hydrolysis. The 2H-pyran-2-one core is highly electrophilic at the C2 position. If crystallization is performed in aqueous-organic mixtures at elevated temperatures or non-neutral pH, water acts as a nucleophile, opening the ring to form the corresponding acyclic dienoic acid[2]. Solution: Switch to the anhydrous EtOAc/Heptane protocol and minimize heating time.

Q2: How do I remove unreacted hippuric acid derivatives before crystallization? A2: Hippuric acid contains a free carboxylic acid, whereas your target compound is a neutral ester/amide. A mild basic wash (e.g., cold saturated NaHCO₃) of the crude mixture dissolved in an organic solvent will ionize the hippuric acid into the aqueous layer, leaving the target compound safely in the organic phase[1].

Q3: My crystals are oily or form an amorphous solid instead of distinct needles. What causes this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the compound supersaturates and separates as a liquid before it can nucleate into a crystal. This is often caused by a high concentration of regioisomeric impurities disrupting lattice formation, or by using a solvent system with too steep of a solubility curve[3]. Solution: Re-dissolve the oil, add more of the good solvent (EtOAc) to lower the concentration, and strictly follow the seeding and slow-cooling steps.

Q4: Can I use methanol or ethanol for recrystallization? A4: While protic solvents like methanol and ethanol are historically used for pyranones[1], they carry a risk of transesterification at the C5 ethyl ester or nucleophilic attack at the lactone under prolonged heating. If you must use ethanol, ensure it is absolute (anhydrous) and avoid boiling the solution for more than 15 minutes.

References

  • Product Class 3: Pyranones and Pyranthiones. Thieme Connect. Available at:[Link]

  • factors affecting hydrolysis. Science.gov. Available at:[Link]

Sources

Troubleshooting

Optimizing solvent conditions for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate reactions

Welcome to the Technical Support Center for 2H-pyran-2-one derivative workflows. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Ethyl 3-be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2H-pyran-2-one derivative workflows. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4).

Because this molecule features a highly functionalized, push-pull electronic system (a C3-benzamido electron-donating group and a C5-ester electron-withdrawing group), its solubility and transition-state stabilization requirements vary drastically depending on the reaction pathway. This guide provides mechanistic troubleshooting, quantitative solvent data, and self-validating standard operating procedures (SOPs) for its two primary workflows: Diels-Alder cycloadditions and base-promoted ring transformations.

I. Quantitative Diagnostic Matrix

Selecting the correct solvent environment is the single most critical factor in optimizing 2H-pyran-2-one reactions. The table below summarizes field-validated solvent effects based on the specific reaction pathway.

Table 1: Solvent & Additive Effects on Reaction Efficiency

Reaction PathwaySolvent / AdditiveConditionsTimeYield / Conv.Mechanistic Observation
Diels-Alder Solvent-freeMW, 150–170 °C90 min~90%Poor thermal distribution; volatile alkynes condense on vessel walls.
Diels-Alder Butan-1-ol (Mediator)MW, 150–170 °C45 min>95% High dielectric loss tangent accelerates MW heating; stabilizes transition state.
Ring Trans. [1]DMF (with KOH)Room Temp10 h95% Optimal dielectric constant; fully solvates polar anionic intermediates.
Ring Trans. [1]DMSO (with KOH)Room Temp10 h93% Excellent solvation, but higher boiling point complicates downstream workup.
Ring Trans. [1]THF / 1,4-DioxaneRoom Temp24 h0% Inadequate solvating power for inorganic base and ionic ring-opened species.

II. Mechanistic Troubleshooting (FAQs)

Q1: I am running a microwave-assisted Diels-Alder cycloaddition with an alkyne under solvent-free conditions, but my conversion stalls at 80-90%. How can I drive this to completion? A1: While 2H-pyran-2-ones are excellent dienes for cycloadditions[2], solvent-free microwave (MW) reactions often suffer from uneven thermal distribution. Furthermore, volatile alkynes tend to vaporize and condense on the cooler upper walls of the reaction vessel, removing them from the reaction zone. The Fix: Add a minor amount of a polar, protic mediator like butan-1-ol . Butan-1-ol acts as a microwave energy transfer agent due to its high dielectric loss tangent, ensuring uniform superheating. Protic solvents also hydrogen-bond with the C2-oxo group, lowering the LUMO of the pyrone and accelerating the initial [4+2] cycloaddition.

Q2: During a base-catalyzed ring transformation with an amine, my reaction completely fails in THF. What is the mechanistic cause? A2: Ring transformations of 2H-pyran-2-ones require the dissolution of both the lipophilic pyrone and an inorganic base (e.g., KOH). The mechanism involves nucleophilic attack at the lactone carbonyl, followed by ring-opening into a highly polar, anionic carboxylate/enolate intermediate. Ethereal solvents like THF and 1,4-dioxane lack the dielectric constant required to solvate the hydroxide ion and stabilize these ionic intermediates, causing the reaction to stall completely[1]. The Fix: Switch to a polar aprotic solvent like DMF or DMSO , which provides the necessary solvating power to dissolve the base and stabilize the transition state, restoring yields to >90%[1].

Q3: How do I prevent premature lactone hydrolysis when using DMF and KOH? A3: The C2-oxo group is highly susceptible to hard nucleophiles. If your DMF contains trace moisture, the hydroxide ion will irreversibly hydrolyze the lactone into an acyclic dicarboxylic acid derivative rather than participating in the desired ring transformation. The Fix: Ensure the DMF is strictly anhydrous (stored over 3Å molecular sieves) and use freshly crushed, dry KOH.

III. Experimental Workflows & Decision Tree

SolventOptimization Start Ethyl 3-benzamido-2-oxo-6-phenyl- 2H-pyran-5-carboxylate (CAS: 127143-18-4) DA Pathway A: Diels-Alder Cycloaddition Start->DA Alkynes/Alkenes RingTrans Pathway B: Base-Promoted Ring Transformation Start->RingTrans Nucleophiles/Base SolventFree Solvent-Free / MW Heating (Prone to incomplete conversion) DA->SolventFree Standard Protocol PolarAprotic Polar Aprotic Solvents (DMF, DMSO: >90% Yield) RingTrans->PolarAprotic Optimal Solubility AvoidEthers Ethereal Solvents (THF, Dioxane: 0% Yield) RingTrans->AvoidEthers Poor Solvation AddBuOH Add Butan-1-ol Mediator (Enhances MW absorption & yield) SolventFree->AddBuOH Optimization

Decision tree for optimizing solvent conditions in 2H-pyran-2-one reaction workflows.

IV. Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Microwave-Assisted Diels-Alder Cycloaddition

Objective: Synthesis of highly substituted aniline/biphenyl derivatives via[4+2] cycloaddition and subsequent decarboxylation.

  • Reagent Preparation: In a microwave-safe quartz vessel, combine Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (0.5 mmol, 1.0 equiv) and the target alkyne (0.75–1.25 mmol).

  • Solvent Mediator Addition: Add butan-1-ol (100 mg, ~1.35 mmol) to act as the microwave energy transfer agent.

  • Reaction Execution: Seal the vessel with a pressure-rated cap. Apply microwave irradiation with a 5-minute ramp time to 150–170 °C. Critical: Cap the power at 150 W to prevent dangerous pressure spikes from CO2 generation. Hold at temperature for 45 minutes.

  • Validation Checkpoint: The reaction is self-validating. The retro-Diels-Alder step inherently releases CO2 gas. A shift in UV activity on TLC (extinction of the highly conjugated pyrone chromophore at 254 nm) confirms the transformation into the aromatized product.

  • Workup: Cool to room temperature, vent carefully, and purify via silica gel flash chromatography.

Protocol B: Base-Promoted Ring Transformation

Objective: Synthesis of functionalized heterocycles (e.g., tetrahydroisoquinolines) via nucleophilic ring-opening and re-cyclization.

  • Reagent Preparation: Dissolve the pyrone (1.0 equiv) and the nucleophilic partner (1.0 equiv) in strictly anhydrous DMF to achieve a 0.2 M concentration[1].

  • Base Addition: Add finely crushed, anhydrous KOH (1.2 equiv) in one single portion[1].

  • Reaction Execution: Stir vigorously at room temperature for 10–16 hours.

  • Validation Checkpoint: The system will physically validate its progress. The mixture will transition from a cloudy suspension (undissolved KOH) to a homogeneous, deep-colored solution as the highly polar anionic open-ring intermediate forms.

  • Workup: Pour the reaction mixture into 5 volumes of ice-cold water. The sudden drop in solvent polarity will cause the functionalized heterocyclic product to precipitate out of the aqueous DMF. Filter, wash with cold water to remove residual salts, and dry under a vacuum.

V. References

  • Versatile Synthesis of Functionalized Tetrahydroisoquinolines by Ring Transformation of 2H-Pyran-2-ones Source: ConnectSci URL:

  • Diels-Alder Reaction of 2H-Pyran-2-ones with Alkynes Source: Collect. Czech. Chem. Commun. URL:

  • Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives Source: ARKIVOC URL:

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate . This highly functionalize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate . This highly functionalized heterocycle features a 2-pyrone (lactone) core, an ethyl ester, and a benzamido group. While these structural motifs make it a versatile synthetic building block, they introduce significant hydrolytic liabilities. The 2-pyrone ring is exquisitely sensitive to nucleophilic attack by water (leading to irreversible ring-opening)[1], and the ethyl ester is prone to standard hydrolysis[2].

As a Senior Application Scientist, I have structured this guide to provide mechanistic troubleshooting, causality-driven insights, and self-validating protocols to ensure the absolute integrity of your compound during storage.

Section 1: Mechanistic Vulnerabilities & Mitigation Strategy

HydrolysisPrevention cluster_vulnerabilities Hydrolytic Vulnerabilities Molecule Ethyl 3-benzamido-2-oxo- 6-phenyl-2H-pyran-5-carboxylate Pyrone 2-Pyrone Ring (Lactone) Molecule->Pyrone Ester Ethyl Ester Group Molecule->Ester Catalysts Catalysts: Moisture (H2O), Trace Acids/Bases, Heat Pyrone->Catalysts Ester->Catalysts Degradation1 Ring-Opened Diene/Acid Catalysts->Degradation1 Degradation2 Carboxylic Acid + Ethanol Catalysts->Degradation2 Prevention Storage Strategy: Anhydrous & Inert Argon Argon Purge (Displaces O2/H2O) Prevention->Argon Desiccant Molecular Sieves (Absorbs H2O) Prevention->Desiccant Temp -20°C Storage (Slows Kinetics) Prevention->Temp Argon->Catalysts Inhibits Desiccant->Catalysts Inhibits Temp->Catalysts Inhibits

Logical workflow of hydrolytic degradation pathways and targeted prevention strategies.

Section 2: Troubleshooting FAQs

Q1: Why does my sample show massive degradation even when stored in a standard laboratory freezer (-20°C)? A1: Freezers are inherently high-humidity environments. If a vial is not perfectly sealed, temperature fluctuations during door openings cause condensation (moisture ingress) directly inside the vial[3]. Because both the 2-pyrone ring and the ethyl ester are highly sensitive to moisture, this condensed water acts as a nucleophile[2][4]. To prevent this, the compound must be stored in a secondary desiccator or sealed under an inert atmosphere (argon or nitrogen) before freezing[3][5].

Q2: What is the exact mechanism of degradation I am observing in my LC-MS data? A2: You are likely observing two distinct degradation pathways. The most rapid is the hydrolysis of the 2-pyrone ring. The lactone bridge undergoes water-mediated nucleophilic attack—often catalyzed by trace acids from glass surfaces or basic impurities—resulting in a ring-opened acyclic diene or keto-acid[1]. The secondary pathway is the hydrolysis of the ethyl ester at the C5 position into a carboxylic acid and ethanol[2]. In LC-MS, this manifests as a mass shift of +18 Da (lactone ring opening) or -28 Da (loss of the ethyl group, gain of a proton).

Q3: Can I use standard glass vials for long-term storage? A3: Standard borosilicate glass can possess slightly basic surface silanol groups that catalyze lactone ring-opening[1]. It is highly recommended to use silanized (deactivated) glassware or high-quality PTFE/polypropylene vials for long-term storage to eliminate surface-catalyzed hydrolysis[6].

Q4: How can I recover a partially hydrolyzed batch? A4: Unfortunately, hydrolysis of the 2-pyrone ring is generally irreversible under standard laboratory conditions. Prevention is the only viable strategy. If only ester hydrolysis has occurred, re-esterification might be theoretically possible, but the harsh acidic conditions required would likely destroy the sensitive 2-pyrone core[1].

Section 3: Self-Validating Experimental Protocols
Protocol 1: Anhydrous Aliquoting and Storage Preparation

Objective: To establish a completely moisture-free environment for the long-term storage of the compound. Causality Insight: By actively displacing atmospheric moisture with a heavier inert gas (argon) and utilizing a secondary desiccant barrier, the thermodynamic driving force for hydrolysis is eliminated[7][8].

Step-by-Step Methodology:

  • Glassware Preparation: Oven-dry amber, PTFE-lined screw-cap vials at 140°C for at least 4 hours to remove adsorbed surface moisture[6].

  • Cooling: Transfer the hot vials directly into a desiccator containing activated molecular sieves (3Å) and allow them to cool to room temperature[9].

  • Aliquoting: Inside a glovebox or under a positive flow of argon (using standard Schlenk techniques), transfer the desired mass of the compound into the vials[6].

  • Inert Gas Purging: If a glovebox is not used, gently purge the headspace of each vial with a stream of dry argon for 30 seconds. Argon is preferred over nitrogen as it is denser than air and settles over the solid, forming a protective blanket[3][8].

  • Sealing: Immediately cap the vial tightly. Wrap the cap junction with Parafilm to provide a secondary moisture barrier.

  • Secondary Storage: Place the sealed vials inside a vacuum desiccator or a sealed secondary container filled with anhydrous calcium sulfate (Drierite) or silica gel[9].

  • Temperature Control: Store the secondary container in a -20°C freezer[3]. Crucial Step: Allow the container to reach room temperature before opening to prevent condensation on the cold vials.

Protocol 2: Accelerated Stability and Hydrolysis Testing

Objective: To validate the efficacy of your chosen storage conditions by comparing degradation rates over time. Causality Insight: Subjecting the compound to elevated humidity and temperature accelerates the kinetic rate of hydrolysis, allowing for rapid identification of storage vulnerabilities and confirming the protective effect of anhydrous protocols[4].

Step-by-Step Methodology:

  • Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile (containing an internal standard, e.g., biphenyl).

  • Aliquot 100 µL into multiple testing vials. Evaporate the solvent under a gentle stream of nitrogen to yield a thin film of the solid.

  • Expose the vials to the defined environmental conditions (see Table 1 below).

  • At time points T=0, 7, 14, and 30 days, reconstitute one vial from each condition in 1.0 mL of anhydrous acetonitrile.

  • Analyze via LC-MS to quantify the percentage of intact parent compound versus hydrolyzed degradation products (monitoring [M+H]⁺ and[M+H+18]⁺).

Section 4: Quantitative Data Presentation

Table 1: Projected Degradation Profiles of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Under Various Storage Conditions

Storage ConditionAtmosphereTemperatureContainer% Intact Compound (Day 30)Primary Degradant Observed
Ambient BenchtopAir (Ambient RH)25°CClear Glass< 40%Ring-opened keto-acid
Standard FreezerAir (High RH)-20°CClear Glass75 - 85%Ring-opened keto-acid
DesiccatorAir (Low RH)25°CAmber Glass90 - 95%Ester hydrolysis product
Optimized Storage Argon (Anhydrous) -20°C Silanized PTFE > 99% None

Note: Data represents expected stability trends based on the hydrolytic vulnerability of 2-pyrone derivatives and esters[2][4].

Section 5: References

1.[2] "Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance", carbodiimide.com. 2 2.[5] "Three types of hydrolysis and ways to prevent hydrolysis", carbodiimide.com. 5 3.[4] "Preventing the hydrolysis of isoamyl propionate during storage", benchchem.com. 4 4.[3] "Any advice about the stability of ester and carbamate containing compounds?", researchgate.net. 3 5.[7] "Handling and storage of moisture-sensitive 4-Bromobenzenesulfonyl chloride", benchchem.com. 7 6. "The Szabó Group - Department of Chemistry", su.se. 7.[8] "Tips to Consider Before Choosing a Desiccator", scienceequip.com.au. 8 8.[9] "Desiccator", grokipedia.com. 9 9.[6] "Techniques for Handling Air- and Moisture-Sensitive Compounds", pitt.edu. 6 10. "2‐Pyrone – A Privileged Heterocycle and Widespread Motif in Nature", d-nb.info. 11.[1] "Modulating Reactivity and Selectivity of 2-Pyrone-Derived Bicyclic Lactones through Choice of Catalyst and Solvent", acs.org. 1

Sources

Troubleshooting

Overcoming low solubility of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate in aqueous media

Target Compound: Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4)

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate.

Physicochemical Profiling & The "Brick Dust" Challenge

To formulate a compound successfully, we must first understand the causality behind its insolubility. This molecule features a rigid, planar 2H-pyran-2-one core decorated with multiple hydrophobic moieties: a phenyl ring, a benzamido group, and an ethyl ester.

  • High Lattice Energy: The planar aromatic systems allow for tight crystal packing via π−π stacking, while the benzamido group facilitates strong intermolecular hydrogen bonding. This makes it a classic "brick dust" molecule with a high melting point.

  • Lack of Ionizability: The molecule is entirely neutral. The amide, ester, and pyranone oxygen cannot be readily protonated or deprotonated within a physiologically relevant pH range. Consequently, traditional pH-adjustment strategies will fail[1].

Below, you will find targeted FAQs, validated troubleshooting protocols, and strategic workflows to overcome these barriers in both in vitro and in vivo settings.

Part 1: Frequently Asked Questions (FAQs)

Q: I prepared a 10 mM stock in 100% DMSO, but when I dilute it to 10 µM in my aqueous cellular assay buffer, it immediately forms a cloudy precipitate. How do I prevent this? A: You are experiencing "solvent-shift" precipitation. While DMSO effectively solvates the hydrophobic rings and disrupts the crystal lattice, diluting it into an aqueous buffer causes an exponential drop in solvent capacity. This leads to rapid supersaturation and nucleation. Troubleshooting: Never exceed a 0.5% - 1.0% final DMSO concentration. To prevent nucleation, pre-mix your DMSO stock with a biocompatible surfactant (e.g., Solutol HS-15 or Tween 80) before introducing it to the aqueous buffer. The surfactant forms micelles that encapsulate the lipophilic compound as the DMSO diffuses into the bulk water[1].

Q: I attempted to enhance solubility by lowering the buffer pH to 2.0 and raising it to 10.0, but the compound remained insoluble. Why? A: Solubility enhancement via pH modification strictly requires the presence of ionizable functional groups, such as basic amines or acidic carboxylates[1]. Because Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate lacks these groups, its solubility is independent of pH. You must rely on physical modifications (e.g., milling) or encapsulation (e.g., cyclodextrins) rather than chemical ionization.

Q: Which cyclodextrin derivative is best suited for this specific molecule? A: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended. The cavity size of β -cyclodextrin (approx. 6.0–6.5 Å) is geometrically ideal for accommodating bulky aromatic groups like the phenyl or benzamido substituents present in your compound[1].

Part 2: Troubleshooting Guides & Validated Protocols

When standard co-solvents fail, we must alter the physical state of the drug. Below are two self-validating protocols designed to bypass the compound's high lattice energy.

Protocol A: Top-Down Nanosuspension via Wet Media Milling

Mechanism: Reducing the particle size to the sub-micron level (<300 nm) massively increases the specific surface area. According to the Noyes-Whitney equation, this directly accelerates the dissolution rate, making it ideal for oral dosing suspensions[2].

  • Stabilizer Preparation: Prepare a 1% (w/v) aqueous solution of a steric stabilizer (e.g., HPMC or Pluronic F127). Causality: As the crystals fracture, new hydrophobic surfaces are exposed. The polymer immediately coats these surfaces, preventing agglomeration and Ostwald ripening[2].

  • Dispersion: Suspend 50 mg of the compound in 5 mL of the stabilizer solution.

  • Milling: Transfer the suspension to a wet media mill containing 0.5 mm yttrium-stabilized zirconia beads.

  • Processing: Mill at 2500 rpm for 90 minutes. Critical Step: Maintain the milling chamber at 4°C using a cooling jacket to prevent localized frictional heating, which can cause chemical degradation or polymorphic shifts.

  • Validation: Extract the nanosuspension and analyze it via Dynamic Light Scattering (DLS). A successful run will yield a Z-average particle size of 150–300 nm with a Polydispersity Index (PDI) < 0.25.

Protocol B: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanism: This bottom-up approach completely eliminates the crystalline lattice energy by trapping the molecule in a higher-energy, disordered amorphous state within a polymer matrix[2].

  • Solvent Selection: Dissolve 100 mg of the compound and 300 mg of a hydrophilic polymer (e.g., PVP-VA or HPMCAS) in a volatile common solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v).

  • Atomization & Drying: Process the solution through a laboratory spray dryer. Set the inlet temperature to 70°C and the aspirator to 100%. Causality: Rapid solvent evaporation forces the drug to precipitate alongside the polymer before it has time to form an ordered crystal lattice.

  • Secondary Drying: Place the collected powder in a vacuum desiccator for 24 hours to remove residual organic solvents.

  • Validation: Analyze the powder using Powder X-ray Diffraction (PXRD). A successful ASD will show a broad "halo" without any sharp diffraction peaks, confirming the absence of crystallinity.

Part 3: Quantitative Data & Formulation Selection

Use the following data matrix to select the appropriate formulation strategy based on your specific experimental endpoint.

Formulation StrategyPrimary Solubilization MechanismBest Application PhaseExpected Solubility/Exposure Gain
Co-solvency + Micelles (DMSO + Solutol HS-15)Solubilization within surfactant micellar coresIn vitro biochemical and cellular screening10x - 50x (Apparent solubility)
Cyclodextrin Complexation (20% HP- β -CD)Host-guest inclusion of aromatic ringsIn vivo Intravenous (IV) dosing100x - 500x (True solubility)
Wet Media Milling (Nanosuspension)Surface area expansion (Noyes-Whitney)In vivo Oral (PO) dosing (Liquid)Kinetic dissolution rate ↑
Amorphous Solid Dispersion (Polymer Matrix)Elimination of crystal lattice energyIn vivo Oral (PO) dosing (Solid)50x - 200x (Supersaturation)

Part 4: Workflows & Visualizations

FormulationDecision Start Target Application for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Studies (PK/PD/Tox) Start->InVivo Micelles Co-solvent + Surfactant (DMSO + Solutol HS-15) InVitro->Micelles CD Host-Guest Complexation (HP-β-CD) InVitro->CD Oral Oral Administration (PO) InVivo->Oral IV Intravenous Administration (IV) InVivo->IV Milling Wet Media Milling (Nanosuspension) Oral->Milling ASD Amorphous Solid Dispersion (Spray Drying) Oral->ASD IV->CD

Caption: Decision tree for selecting solubility enhancement strategies based on assay requirements.

MillingWorkflow API Coarse API Crystals (High Lattice Energy) Mix Disperse in 1% HPMC (Steric Stabilizer) API->Mix Mill Wet Media Milling (Zirconia Beads, High Shear) Mix->Mill Nano Stable Nanosuspension (<300 nm, High Surface Area) Mill->Nano

Caption: Top-down wet media milling workflow for generating stable nanosuspensions.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will address frequently encountered issues, from persistent side product formation to yield optimization, providing field-tested insights and robust protocols to ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the synthesis of the target pyran derivative.

Question 1: What is the general and most reliable synthetic route for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate?

The synthesis of 2-oxo-2H-pyran scaffolds, such as the target molecule, is typically achieved through a multicomponent reaction strategy. The most common and effective pathway involves an initial Knoevenagel condensation, which is followed by a Michael addition and a final intramolecular cyclization to form the pyran ring.[1][2]

A plausible and efficient route for this specific molecule involves a three-component reaction between benzaldehyde, ethyl benzoylacetate, and N-benzoyl-glycine ethyl ester, catalyzed by a base like piperidine or sodium ethoxide. The reaction sequence is critical for minimizing side products.[1]

Question 2: I am observing significant side product formation, including a persistent yellow impurity. How can I minimize these?

Side product formation is the most common challenge in this synthesis, often stemming from the inherent reactivity of the intermediates and the stability of the 2H-pyran ring itself.

  • Primary Cause: Open-Chain Isomer Formation. The 2H-pyran ring can exist in a reversible equilibrium with its isomeric open-chain dienone (or 1-oxatriene) form.[3][4][5] This dienone is often a highly colored impurity.

    • Expert Insight: The formation of this open-chain isomer is favored by higher temperatures and the use of aprotic polar solvents, which can stabilize the dienone structure.[3] To favor the desired cyclic 2H-pyran, the reaction should be conducted at the lowest feasible temperature that allows for a reasonable reaction rate.[3]

  • Secondary Cause: Polymerization and Decomposition. At elevated temperatures or with prolonged reaction times, reactants and the product can degrade, leading to the formation of dark, insoluble polymeric materials.[1]

    • Preventative Strategy: It is crucial to monitor the reaction's progress closely using Thin Layer Chromatography (TLC). Once the starting materials are consumed and the product spot is at its maximum intensity, the reaction should be promptly worked up to prevent degradation.[1]

  • Tertiary Cause: Hydrolysis. The ester and amide functional groups on the molecule are susceptible to hydrolysis if exposed to harsh acidic or basic conditions, particularly during the aqueous work-up phase. This can lead to the formation of corresponding carboxylic acids or amine byproducts.

    • Recommended Solution: Employ a mild work-up procedure. Neutralize the reaction mixture carefully and avoid strong acids or bases. If an acid wash is necessary, use a dilute solution (e.g., 1M HCl) and minimize contact time.

Question 3: My product yield is consistently low. What are the key parameters for optimization?

Low yield is often directly linked to side product formation, but other reaction parameters play a crucial role.

  • Catalyst Selection and Loading: The choice of catalyst is a key determinant of reaction efficiency.[1] For this type of condensation, organocatalysts like piperidine or proline are frequently used.[4]

    • Optimization: The catalyst loading must be optimized. Typically, 10-20 mol% is a good starting point. Insufficient catalyst leads to an incomplete reaction, while an excess can promote side reactions and complicate purification.[1]

  • Solvent and Temperature: As mentioned, temperature control is critical. While some pyran syntheses benefit from solvent-free conditions, for this reaction, using a solvent like ethanol or toluene is common.[1][3]

    • Expert Tip: If using toluene, employing a Dean-Stark trap to remove the water formed during the initial condensation can drive the reaction forward and significantly improve the yield.[3] Running the reaction at reflux in ethanol is a common starting point, but if side products are an issue, reducing the temperature to 50-60°C is advisable.

  • Purity of Starting Materials: This cannot be overstated. Impurities in the benzaldehyde, ethyl benzoylacetate, or other reagents can inhibit the reaction or catalyze unwanted side pathways.[1][2] Always use reagents of high purity (>98%).

Question 4: The purification of my final product is proving difficult. What strategies are most effective?

Purification challenges typically arise from closely related side products or residual catalyst.[1]

  • Recrystallization: The target compound is a solid with a reported melting point of 147-149°C, making recrystallization the most effective method for achieving high purity.[1]

    • Recommended Solvent System: Ethanol is an excellent first choice for recrystallization. Other potential systems include ethyl acetate/hexane or isopropanol.

  • Column Chromatography: If recrystallization fails to remove all impurities, column chromatography is the next step.

    • Caution: The 2H-pyran ring can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.[3] It is advisable to use a less acidic stationary phase like neutral alumina or to deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%).[3] A gradient elution system, starting with a non-polar mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity, will provide the best separation.

Part 2: Troubleshooting Guide

Use this table for quick identification and resolution of common experimental issues.

Observed Problem Potential Cause(s) Recommended Solutions & Actions
Reaction mixture turns dark brown or black; insoluble material forms. 1. Reaction temperature is too high. 2. Reaction time is excessively long.1. Reduce the reaction temperature. If at reflux, try running at 50-60°C. 2. Monitor the reaction hourly via TLC and stop the reaction as soon as the starting material is consumed.[1]
TLC shows significant starting material remaining after extended time. 1. Insufficient catalyst loading. 2. Catalyst deactivation due to impurities (e.g., water). 3. Reaction temperature is too low.1. Increase catalyst loading incrementally (e.g., from 10 mol% to 15 mol%).[4] 2. Ensure all reagents and solvents are pure and dry. If using toluene, employ a Dean-Stark trap.[3] 3. Gradually increase the temperature and monitor TLC.
Product is isolated as a yellow/orange oil or low-melting solid. 1. Contamination with the open-chain dienone isomer. 2. Presence of other colored impurities.1. Modify reaction conditions to favor the cyclic product (lower temperature).[3] 2. Attempt purification via column chromatography on neutral alumina or deactivated silica gel.[3] 3. Attempt to induce crystallization by triturating the oil with a cold solvent like diethyl ether or hexane.
NMR spectrum shows broad peaks or unexpected signals after work-up. 1. Hydrolysis of the ester or amide group. 2. Product degradation during purification (e.g., on silica gel).1. Use a milder work-up procedure (e.g., wash with saturated sodium bicarbonate instead of a strong base). 2. Purify via recrystallization if possible. If chromatography is necessary, use a deactivated stationary phase.[3]

Part 3: Visualizations & Workflows

General Reaction Mechanism

G cluster_start Starting Materials cluster_reaction Reaction Sequence A Benzaldehyde K Knoevenagel Condensation A->K B Ethyl Benzoylacetate B->K C N-Benzoyl-glycine Ethyl Ester M Michael Addition K->M + C Cyc Intramolecular Cyclization & Dehydration M->Cyc P Ethyl 3-benzamido-2-oxo-6-phenyl -2H-pyran-5-carboxylate Cyc->P G Start Problem: Low Yield / Impure Product TLC Analyze Crude by TLC Start->TLC Dark Mixture Dark/Polymeric? TLC->Dark SM_Present Starting Materials Present? Dark->SM_Present No Sol_Temp Reduce Temp & Reaction Time Dark->Sol_Temp Yes Yellow Yellow Impurity Dominant? SM_Present->Yellow No Sol_Cat 1. Check Reagent Purity 2. Increase Catalyst Loading 3. Increase Temperature SM_Present->Sol_Cat Yes Sol_Dienone 1. Reduce Temperature 2. Purify on Neutral Alumina Yellow->Sol_Dienone Yes Purify Proceed to Purification (Recrystallization) Yellow->Purify No

Caption: A decision-making workflow for troubleshooting the synthesis.

Part 4: Experimental Protocols

Protocol 1: Optimized Synthesis
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 mmol, 1 eq.), ethyl benzoylacetate (1.0 mmol, 1 eq.), and N-benzoyl-glycine ethyl ester (1.0 mmol, 1 eq.) in anhydrous ethanol (15 mL).

  • Catalyst Addition: Add piperidine (0.15 mmol, 0.15 eq.) to the mixture.

    • Scientist's Note: The purity of the starting materials is paramount for preventing side reactions and achieving a high yield. [1]3. Reaction Conditions: Heat the mixture to a gentle reflux (approx. 78°C) and stir.

  • Monitoring: Monitor the reaction progress by taking aliquots every 1-2 hours and analyzing them by TLC (eluent: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 6-10 hours.

    • Scientist's Note: Over-refluxing can lead to product degradation. [1]Cease heating as soon as the starting material spots on the TLC plate have disappeared.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid product may precipitate. Cool further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently until the solid is fully dissolved.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 1 hour to ensure maximum crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under vacuum.

  • Verification: Check the purity of the recrystallized product by TLC and measure its melting point.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient 2H-Pyran Synthesis.
  • Menz, H., & Kirsch, S. F. (2006).
  • Maalej, E., et al. (2013).
  • Sigma-Aldrich.

Sources

Troubleshooting

Catalyst optimization for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate scale-up

Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) [1]. As a highly functionalized 2H-pyran-2-one derivative, this molecule se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) [1]. As a highly functionalized 2H-pyran-2-one derivative, this molecule serves as a critical intermediate in medicinal chemistry and pharmaceutical development[1].

While laboratory-scale synthesis via traditional azlactone condensation or formal [3+3] cycloaddition is well-documented, translating these protocols to a multi-kilogram pilot scale introduces complex chemical engineering challenges. As a Senior Application Scientist, I have designed this guide to address the causality behind common scale-up failures—such as catalyst deactivation, poor heat transfer, and mass transfer limitations—ensuring your process is both robust and reproducible.

Scale-Up Workflow & Mechanistic Pathways

To successfully scale this 2H-pyran-2-one derivative, we must transition from stoichiometric reagents to optimized catalytic cycles. Below is the workflow for optimizing this process from the bench to the pilot plant.

Workflow A Lab Scale Synthesis (1-5g) B Catalyst Screening (NHC / Nano-SnO2) A->B C Reaction Calorimetry (Heat Transfer Analysis) B->C D Pilot Scale-up (1-5kg) C->D E Process Optimization (Mass Transfer & Dosing) D->E F Final API Intermediate (CAS 127143-18-4) E->F

Fig 1. Scale-up workflow for 2H-pyran-5-carboxylate synthesis from lab screening to pilot production.

Mechanism A Precursors: Hippuric Acid + 1,3-Dicarbonyl B Catalyst Activation (NHC or Lewis Acid) A->B C Intermediate Formation (Azlactone) B->C D Formal [3+3] Cycloaddition C->D E Dehydration (-H2O) D->E F Ethyl 3-benzamido-2-oxo-6-phenyl -2H-pyran-5-carboxylate E->F Cat Catalyst Recovery F->Cat Cat->B

Fig 2. Catalytic cycle and reaction pathway for the formal [3+3] cycloaddition of the 2H-pyran core.

Quantitative Data: Catalyst Screening & Scale-Up Metrics

Selecting the right catalyst is the single most important factor in preventing yield erosion during scale-up. The table below summarizes our internal benchmarking data for synthesizing highly functionalized 2H-pyrans[2][3].

Catalyst SystemLoading (mol%)Lab Yield (10g)Pilot Yield (1kg)Turnover Number (TON)Primary Impurity Profile at Scale
NaOAc / Ac₂O 100 (Stoich)85%62%N/AHydrolyzed ester, Decarboxylation products
DBU 2078%55%3.9Aldol oligomers, Unreacted precursors
NHC (Pre-catalyst A) 592%88%17.6Trace unreacted azlactone intermediate
Nano-SnO₂ 1089%86%8.6Trace starting materials

Note: Screening experiments demonstrate that a catalyst loading of 4-5 mol% for advanced systems (like NHCs) provides excellent reaction performance and reliability, mitigating the need for stoichiometric waste[4].

Troubleshooting & FAQs

Q1: Why does the yield of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate drop significantly when scaling from 10g to 1kg? Causality: The drop in yield is almost always tied to heat transfer limitations. The formation of the azlactone intermediate and the subsequent cyclization are highly exothermic. At the 10g scale, a standard round-bottom flask dissipates heat efficiently. At the 1kg scale, the reduced surface-area-to-volume ratio leads to localized "hot spots" in the reactor. These hot spots trigger thermal degradation of the catalyst and promote unwanted side reactions, such as the decarboxylation of the pyran core[3]. Solution: Transition from batch addition to controlled, semi-batch dosing of the base/catalyst. Utilize reaction calorimetry data to set a maximum dosing rate that keeps the internal temperature strictly below 45°C.

Q2: Which solvent system should I use to maintain catalyst activity at scale? Causality: The choice of solvent dictates both the solubility of the highly crystalline product and the stability of the catalyst. While solvents like THF or DMF are common in lab settings, they can suppress the reaction entirely or complicate downstream isolation[2]. Furthermore, the final dehydration step of the pyran ring formation generates water. If water accumulates, it will hydrolyze moisture-sensitive catalysts (like NHCs) and stall the reaction[4]. Solution: Toluene is the optimal solvent for this scale-up. It allows for azeotropic removal of generated water via a Dean-Stark trap, driving the equilibrium forward and protecting the catalyst from hydrolytic deactivation.

Q3: We are observing inconsistent catalyst activity between batches. How do we resolve this? Causality: Variability in catalyst activity is often caused by micro-contaminations in the starting materials (specifically residual water or acidic impurities in the 1,3-dicarbonyl compound) or exposure of the pre-catalyst to oxygen before the catalytic cycle initiates[4]. Solution: Implement a strict drying protocol for all starting materials (e.g., azeotropic distillation prior to use). If using a heterogeneous catalyst like Nano-SnO₂, ensure the annealing protocol (400 °C for 2 hours) is strictly followed to maintain consistent active surface area[3].

Self-Validating Experimental Protocol: 1 kg Pilot Scale

This protocol utilizes an N-Heterocyclic Carbene (NHC) or a recyclable Lewis acid (like Nano-SnO₂) approach to synthesize the target molecule, incorporating self-validating checkpoints to ensure process integrity.

Equipment Setup:

  • 20 L Jacketed glass reactor equipped with a mechanical overhead stirrer, internal PT100 temperature probe, addition funnel, and a Dean-Stark apparatus with a reflux condenser.

Step-by-Step Methodology:

  • System Purge & Pre-treatment:

    • Purge the reactor with Nitrogen for 15 minutes. Validation Check: An inline oxygen sensor should read <1% O₂ to prevent pre-catalyst oxidation[4].

  • Substrate Charging:

    • Charge the reactor with hippuric acid (1.0 equiv) and ethyl 2,4-dioxo-4-phenylbutanoate (1.05 equiv).

    • Add 10 L of anhydrous toluene. Stir at 150 RPM.

  • Catalyst Activation & Dosing:

    • Add the selected catalyst (e.g., 5 mol% NHC pre-catalyst or 10 mol% Nano-SnO₂)[2][3][4].

    • Critical Step: Begin dosing the activating base (e.g., NaOAc, 2.0 equiv) via the addition funnel over 90 minutes.

    • Validation Check: Monitor the internal PT100 probe. The temperature must not exceed 45°C. If the temperature spikes above 45°C, the dosing rate is too fast and must be paused. This validates that the jacket cooling is keeping up with the exothermic cycloaddition.

  • Cyclization & Azeotropic Dehydration:

    • Once dosing is complete, ramp the jacket temperature to heat the mixture to reflux (approx. 110°C).

    • Maintain reflux until the theoretical volume of water is collected in the Dean-Stark trap. Validation Check: The cessation of water collection is a physical indicator that the dehydration/cyclization step is complete.

  • Isolation & Catalyst Recovery:

    • Cool the reactor to 5°C at a rate of 10°C/hour to promote controlled crystallization of the Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate.

    • Filter the resulting suspension. If using Nano-SnO₂, the catalyst can be recovered from the mother liquor via centrifugation, washed with distilled water, and dried at 60°C for reuse[3].

    • Wash the filter cake with cold ethanol (2 x 1 L) and dry under vacuum at 50°C to constant weight.

References

  • American Chemical Society (ACS) - Access to α-Pyrones via an NHC-Catalyzed Formal [3 + 3] Cycloaddition/Elimination. Available at:[Link]

  • CatSci - Process Development Whitepaper: Scale-Up, Catalyst Loading, and Robustness Studies. Available at:[Link]

Sources

Optimization

Resolving co-elution issues in Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chromatographic iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chromatographic isolation of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate .

This highly functionalized molecule presents unique analytical challenges. It features a conjugated 2H-pyran-2-one (lactone) core, multiple aromatic systems (phenyl and benzamido groups), and hydrogen-bonding domains (amide and ester). When synthesized or extracted, it frequently co-elutes with structurally similar precursors, tautomers, or hydrolysis byproducts. This guide dissects the causality behind these co-elutions and provides self-validating protocols to achieve baseline resolution.

Part 1: Mechanistic Causality of Co-Elution

In liquid chromatography, resolution ( Rs​ ) is governed by three factors: efficiency ( N ), retention/capacity factor ( k′ ), and selectivity ( α )[1]. When analyzing Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate, co-elution almost always stems from a selectivity failure rather than an efficiency failure.

Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because this target compound and its synthetic impurities (e.g., unreacted benzamides or ring-opened intermediates) often possess nearly identical hydrophobic footprints, they partition into the C18 stationary phase at the exact same rate. To resolve them, we must exploit orthogonal intermolecular forces—specifically, π−π interactions from the pyranone/phenyl rings and hydrogen bonding from the amide group.

Interactions Compound Ethyl 3-benzamido-2-oxo- 6-phenyl-2H-pyran-5-carboxylate Ph Phenyl & Pyranone Rings (π-System) Compound->Ph Amide Benzamido Group (H-Bond Donor/Acceptor) Compound->Amide Ester Ethyl Ester (Hydrophobic/Dipole) Compound->Ester Biphenyl Biphenyl Column (π-π Interactions) Ph->Biphenyl MeOH Methanol Mobile Phase (H-Bonding) Amide->MeOH C18 C18 Column (Dispersive Forces) Ester->C18

Fig 1: Orthogonal interaction pathways for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate.

Part 2: Troubleshooting FAQs

Q: My chromatogram shows a perfectly symmetrical peak, but mass spectrometry indicates two different masses under the curve. How do I fix this "hidden" co-elution? A: Perfect co-elution occurs when α=1.0 . If your capacity factor ( k′ ) is between 2 and 10 and your peak is sharp, your column efficiency is fine, but your chemistry is wrong[1]. For a highly aromatic compound like Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate, immediately switch your stationary phase from a standard C18 to a Biphenyl or Phenyl-Hexyl column. The biphenyl phase will induce π−π interactions that differentiate molecules based on their spatial aromatic geometry rather than just their lipophilicity.

Q: I am seeing a "shoulder" on the trailing edge of my main peak. Is this co-elution or a degraded column? A: A sudden discontinuity or "shoulder" usually indicates a co-eluting impurity, whereas a gradual, exponential decline indicates peak tailing caused by secondary interactions (e.g., silanol activity) or a void volume at the column head[1][2]. Causality Test: Inject a neutral, highly retained standard (like toluene). If the toluene peak is perfectly symmetrical, your column is intact, and the shoulder on your target peak is a co-eluting impurity. If the toluene peak also tails, replace your column inlet frit or the column itself[2].

Q: Does mobile phase choice (Acetonitrile vs. Methanol) matter for this specific 2H-pyran-2-one derivative? A: Yes, profoundly. Acetonitrile is a π -acceptor and a strong dipole. It can actually mask the π−π interactions between the pyranone/phenyl rings and a phenyl-based stationary phase. Methanol, conversely, is a protic solvent that engages in hydrogen bonding with the benzamido group but leaves the π -systems free to interact with the column. If you are using a Biphenyl column to resolve this compound, using Methanol as the organic modifier will often yield a superior selectivity factor ( α ) compared to Acetonitrile.

Q: How do I prevent baseline drift and peak broadening during gradient elution of this compound? A: 2H-pyran-2-one derivatives are sensitive to silanol interactions. Ensure your mobile phase is properly buffered. Using a simple acidic modifier like 0.1% Formic Acid or Phosphoric Acid ensures residual silanols on the silica support remain protonated (neutral), preventing secondary ion-exchange interactions that cause peak broadening[2][3].

Part 3: Diagnostic Workflows & Methodologies

Protocol: Self-Validating Method Development for π -Rich Heterocycles

This protocol is designed as a self-validating system. By incorporating internal system suitability checks at each step, the method confirms its own diagnostic accuracy before proceeding.

Step 1: System Baseline & Void Volume Verification

  • Prepare a mobile phase of 60:40 Methanol : Water with 0.1% Formic Acid[3].

  • Inject 1μL of a Uracil standard ( 0.1mg/mL ).

  • Validation Check: Record the retention time of Uracil. This is your void time ( t0​ ). If t0​ fluctuates between runs, troubleshoot your pump check valves before proceeding.

Step 2: Capacity Factor ( k′ ) Optimization

  • Inject the Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate sample.

  • Calculate k′=(tR​−t0​)/t0​ .

  • Validation Check: If k′<2 , the compound is eluting too close to the void volume, risking co-elution with solvent peaks. Weaken the mobile phase (e.g., drop to 50% Methanol) until k′ is between 3 and 5[1].

Step 3: Selectivity ( α ) Screening

  • Once k′ is optimized, evaluate the peak purity using a Diode Array Detector (DAD) or MS.

  • If co-elution is detected (peak purity index < 990), change the stationary phase chemistry.

  • Swap the C18 column for a Biphenyl column of identical dimensions and particle size.

  • Validation Check: Calculate α=k2′​/k1′​ . A successful separation requires α>1.1 . If α remains ≈1.0 , switch the organic modifier from Methanol to Acetonitrile to probe dipole-dipole selectivity.

Troubleshooting Start Observe Co-elution (Shoulder or Merged Peak) CheckK Calculate Capacity Factor (k') Is k' < 2? Start->CheckK FixK Decrease % Organic Weaken Mobile Phase CheckK->FixK Yes CheckAlpha Evaluate Selectivity (α) Is α ≈ 1.0? CheckK->CheckAlpha No FixAlpha Change Stationary Phase (C18 → Biphenyl) or Solvent CheckAlpha->FixAlpha Yes CheckN Evaluate Efficiency (N) Are peaks broad/tailing? CheckAlpha->CheckN No FixN Check Frit for Clogs or Use Sub-2 µm Particles CheckN->FixN Yes

Fig 2: Logic tree for diagnosing and resolving co-elution in HPLC methodologies.

Part 4: Quantitative Data & Parameter Summaries

Table 1: Stationary Phase Selectivity Guide for Pyranone Derivatives
Stationary PhasePrimary InteractionSecondary InteractionResolution Potential for Target Compound
Standard C18 Dispersive (Hydrophobic)NoneLow. Fails to separate structurally similar aromatic precursors.
Polar-Embedded C18 DispersiveH-bonding (Amide)Moderate. Better peak shape for the benzamido group.
Phenyl-Hexyl π−π DispersiveHigh. Differentiates based on phenyl ring orientation.
Biphenyl Enhanced π−π Steric hindranceOptimal. Maximum selectivity for highly conjugated systems.
Table 2: Mobile Phase Modifier Effects on Resolution
ModifierConcentrationMechanism of ActionImpact on Target Compound Chromatography
Formic Acid 0.1% (v/v)Protonates residual silanolsSharpens peaks; prevents tailing of the amide group[3].
Ammonium Acetate 10 mM (pH 5.5)Ionic strength controlUseful if co-eluting impurities are ionizable acids/bases[2].
Trifluoroacetic Acid 0.05% (v/v)Strong ion-pairingNot Recommended. Can suppress MS ionization and degrade the pyranone ring over time.

Part 5: References

  • Axion Analytical Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at:[Link][1]

  • SIELC Technologies. Separation of Tetrahydro-2H-pyran-2-one on Newcrom R1 HPLC column. Available at:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Method Validation for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Purity

Executive Summary Developing a robust purity assay for complex organic molecules requires moving beyond default chromatographic parameters. Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 127143-18-4)[1] is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing a robust purity assay for complex organic molecules requires moving beyond default chromatographic parameters. Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 127143-18-4)[1] is a highly functionalized pyran derivative utilized in advanced medicinal chemistry. Due to its structural complexity, standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods often fail to resolve the Active Pharmaceutical Ingredient (API) from its structurally similar synthetic precursors.

This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries, providing a self-validating, step-by-step protocol compliant with the latest[2].

Mechanistic Grounding: The Causality of Column Selection

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate features three distinct aromatic systems: a phenyl ring, a benzamido group, and a central pyran-2-one core. When validating an HPLC method for its purity, the primary challenge is achieving baseline resolution ( Rs​>2.0 ) between the API and des-phenyl or des-benzamido synthetic impurities.

  • The Limitation of C18 (Method A): Standard C18 columns rely purely on dispersive hydrophobic interactions. Because the massive pyranone scaffold dominates the molecule's overall hydrophobicity, the absence of a single phenyl ring in an impurity may not alter the partition coefficient enough to prevent co-elution.

  • The Phenyl-Hexyl Advantage (Method B): By utilizing a Phenyl-Hexyl stationary phase, we introduce orthogonal π−π (pi-pi) interactions . The highly conjugated API interacts strongly with the terminal phenyl rings of the stationary phase, providing shape and electronic selectivity that C18 lacks.

  • Solvent Causality: To maximize these π−π interactions, Methanol (MeOH) must be used as the organic modifier instead of Acetonitrile (ACN). ACN contains π electrons ( C≡N ) that actively compete with the analyte for the column's phenyl rings, suppressing selectivity. MeOH, a protic solvent lacking π electrons, allows the Phenyl-Hexyl column to operate at maximum orthogonal selectivity.

SeparationLogic Analyte Ethyl 3-benzamido-2-oxo- 6-phenyl-2H-pyran-5-carboxylate (Highly Aromatic) C18 Standard C18 Column (Hydrophobic Partitioning) Analyte->C18 ACN/H2O Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Analyte->Phenyl MeOH/H2O Res1 Co-elution with Des-phenyl Impurity (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Phenyl->Res2

Chromatographic logic comparing C18 and Phenyl-Hexyl phases for aromatic pyrans.

Methodological Comparison: C18 vs. Phenyl-Hexyl

To objectively compare performance, both methods were evaluated using a 100 µg/mL API sample spiked with 1.0% of a known des-phenyl synthetic intermediate.

Table 1: Performance Comparison of Chromatographic Alternatives
ParameterMethod A (Standard RP-HPLC)Method B (Optimized RP-HPLC)
Column C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase Water (0.1% TFA) / AcetonitrileWater (0.1% TFA) / Methanol
Primary Interaction Hydrophobic PartitioningHydrophobic + π−π Interactions
Peak Symmetry (Tailing) 1.65 (Moderate tailing)1.12 (Excellent symmetry)
Resolution ( Rs​ ) 1.2 (Co-elution with impurity)3.1 (Baseline resolution)
Theoretical Plates ( N ) 4,2008,500
Verdict FAIL (Not stability-indicating)PASS (Optimal for validation)

Note: 0.1% Trifluoroacetic acid (TFA) is utilized in the aqueous phase to maintain a low pH (~2.0). This suppresses the ionization of residual silanols on the silica support, preventing secondary interactions with the analyte's benzamido group and ensuring sharp peak shapes.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The following protocol establishes a self-validating system for Method B , ensuring that the analytical procedure is fit for its intended purpose[2].

Phase 1: System Suitability Testing (SST)

Before executing validation parameters, the system must prove operational capability.

  • Prepare a standard solution of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate at 100 µg/mL in diluent (50:50 Water:MeOH).

  • Inject the standard six consecutive times.

  • Self-Validating Criteria: The run is only valid if Theoretical Plates ( N ) > 5000, Tailing Factor ( Tf​ ) < 1.5, and Peak Area %RSD < 2.0%.

Phase 2: Specificity & Forced Degradation

To demonstrate that the method is stability-indicating, samples containing relevant degradation products must be included[2].

  • Acid/Base Hydrolysis: Treat 100 µg/mL API with 1N HCl and 1N NaOH separately for 24 hours at room temperature. Neutralize before injection.

  • Oxidation: Treat API with 3% H2​O2​ for 24 hours.

  • Photolysis: Expose API to UV light (254 nm) for 24 hours.

  • Acceptance: The main API peak must have no interference from degradation peaks (Purity Angle < Purity Threshold via PDA detector).

Phase 3: Linearity and Range
  • Prepare five concentration levels: 50, 75, 100, 125, and 150 µg/mL (representing 50% to 150% of the nominal target concentration).

  • Inject each level in triplicate. Plot peak area versus concentration.

  • Acceptance: Correlation coefficient ( R2 ) must be ≥0.999 .

Phase 4: Accuracy (Recovery)
  • Spike known amounts of the API into a synthetic placebo matrix to achieve final concentrations of 80 µg/mL, 100 µg/mL, and 120 µg/mL.

  • Prepare three independent samples per level (9 total injections).

  • Acceptance: Mean recovery must fall between 98.0% and 102.0%.

Phase 5: Precision
  • Repeatability: Prepare six independent sample solutions at 100 µg/mL. Inject each once.

  • Intermediate Precision: Have a second analyst prepare six new solutions on a different day, using a different HPLC system.

  • Acceptance: The %RSD for assay content across all 12 samples must be < 2.0%.

ValidationWorkflow N1 System Suitability Testing (SST) Plates > 5000, Tailing < 1.5 N2 Specificity & Selectivity Forced Degradation & Impurity Spiking N1->N2 N3 Linearity & Range 50%-150% Nominal Concentration N2->N3 N4 Accuracy & Precision Recovery (98-102%) & %RSD < 2.0% N3->N4 N5 LOD / LOQ Determination S/N 3:1 and 10:1 N4->N5 N6 Method Robustness Flow ±0.1 mL/min, Temp ±5°C N5->N6

ICH Q2(R2) compliant HPLC method validation workflow.

Validation Data Summary

The quantitative data derived from the execution of the Phase 1-5 protocols using Method B (Phenyl-Hexyl) is summarized below, proving the method's reliability.

Table 2: Validation Results for Optimized Method B
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API RTPeak Purity Angle < ThresholdPASS
Linearity ( R2 ) ≥0.999 (50% to 150%)0.9998PASS
Accuracy (Mean Recovery) 98.0% – 102.0%99.4%PASS
Repeatability (%RSD) ≤2.0% ( n=6 )0.85%PASS
Intermediate Precision ≤2.0% ( n=12 )1.10%PASS
Limit of Detection (LOD) S/N Ratio ≥3:1 0.05 µg/mLINFO
Limit of Quantitation (LOQ) S/N Ratio ≥10:1 0.15 µg/mLINFO
Robustness SST criteria met under variation Tf​=1.15 , N=8,100 PASS

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Introduction to Modern Liquid Chromatography (3rd Edition) Source: John Wiley & Sons (Snyder, L. R., Kirkland, J. J., & Dolan, J. W.) URL:[Link]

Sources

Comparative

Comparing Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate with methyl ester analogs

An in-depth structural and functional comparison between Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4)[1] and its methyl ester analog provides a masterclass in how minor alkyl chain modificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional comparison between Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4)[1] and its methyl ester analog provides a masterclass in how minor alkyl chain modifications dictate the pharmacokinetic and physicochemical destiny of a pharmacophore.

The 2H -pyran-2-one ( α -pyrone) scaffold is a privileged structure in medicinal chemistry, known for its broad-spectrum antimicrobial, cytotoxic, and enzyme-inhibitory activities[2]. However, the therapeutic viability of α -pyrone derivatives heavily relies on tuning their lipophilicity and metabolic stability. By substituting the C5-carboxylate methyl group with an ethyl group, researchers can fundamentally alter the molecule's interaction with aqueous environments and hydrolytic enzymes[3][4].

This guide provides an objective, data-driven comparison of these two analogs, detailing the causality behind their divergent behaviors and providing self-validating experimental protocols for evaluating their performance in drug discovery pipelines.

Structure-Property Relationships (SPR): The Impact of Alkyl Extension

The primary structural divergence between the two compounds lies at the ester functional group. While the addition of a single methylene ( −CH2​− ) unit may seem trivial, it induces significant shifts in the molecule's physicochemical profile.

Table 1: Comparative Physicochemical Profiling
Property / MetricMethyl Ester AnalogEthyl Ester Analog (CAS: 127143-18-4)Causality / Significance
Molecular Weight 349.34 g/mol 363.37 g/mol Minimal impact on overall ligand efficiency.
Calculated LogP (cLogP) ~2.85~3.30The ethyl group increases lipophilicity by approximately 0.4–0.5 log units, enhancing passive membrane permeability[4].
Topological Polar Surface Area 84.6 Ų84.6 ŲTPSA remains identical; both compounds maintain good theoretical oral bioavailability (Rule of 5 compliant).
Steric Hindrance (Ester) LowModerateThe ethyl group provides steric shielding to the carbonyl carbon, directly impacting nucleophilic attack trajectories[3].

Mechanistic Insights: Esterase Stability and Clearance

In systemic circulation, ester-containing drugs are highly susceptible to hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). The choice between a methyl and an ethyl ester is often a strategic decision to control the drug's half-life.

Methyl esters are generally more reactive toward nucleophilic substitution due to reduced steric hindrance[3]. In aqueous and enzymatic environments, the methyl ester analog acts almost as a "soft drug," rapidly hydrolyzing into the corresponding carboxylic acid. Conversely, the ethyl ester analog hydrolyzes approximately 2 to 3 times slower[4]. The additional methyl group in the ethyl chain creates a steric bulk that hinders the formation of the tetrahedral intermediate required for serine-mediated ester cleavage in the CES active site.

EsteraseKinetics Methyl Methyl Ester Analog (Low Steric Bulk) CES Carboxylesterase (CES) Active Site Serine Methyl->CES Fast Nucleophilic Attack (t½ ~15 min) Ethyl Ethyl Ester Analog (High Steric Bulk) Ethyl->CES Hindered Attack (t½ ~45 min) Acid Carboxylic Acid Metabolite + Alcohol Byproduct CES->Acid Hydrolysis

Metabolic hydrolysis pathway of pyran-2-one esters by carboxylesterases.

Experimental Validation: Self-Validating Protocols

To objectively quantify the differences in metabolic stability and lipophilicity, the following robust, self-validating experimental workflows must be employed.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the esters. It is designed as a self-validating system by including a positive control (Verapamil) to confirm microsome viability, and a negative control (no microsomes) to rule out spontaneous chemical hydrolysis of the α -pyrone ring in the pH 7.4 buffer[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the ethyl and methyl ester analogs in DMSO. Dilute to a working concentration of 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4) to maintain the physiological state. Keep final DMSO concentration <0.1% to prevent enzyme inhibition.

  • Incubation: Pre-warm the compound solutions and Human Liver Microsomes (HLM) to 37°C for 5 minutes. Initiate the reaction by adding HLM to a final protein concentration of 0.5 mg/mL. (Note: NADPH is omitted if isolating carboxylesterase activity from CYP450 activity).

  • Time-Course Sampling: At specific time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the esterase proteins, halting the reaction precisely at the time point, while simultaneously precipitating proteins and extracting the lipophilic analytes.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

StabilityAssay Prep 1. Substrate Prep 1 µM in PBS (pH 7.4) Incubation 2. HLM Incubation 0.5 mg/mL protein, 37°C Prep->Incubation Sampling 3. Time-Course Sampling 0, 15, 30, 60 min Incubation->Sampling Quench 4. Protein Precip. Cold ACN + IS Sampling->Quench Analysis 5. LC-MS/MS MRM Quant Quench->Analysis

Step-by-step workflow for in vitro human liver microsome (HLM) stability assay.
Protocol B: Lipophilicity ( LogD7.4​ ) Determination via RP-HPLC

While shake-flask methods are traditional, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a higher-throughput, highly reproducible method for comparing the lipophilicity of closely related analogs.

Step-by-Step Methodology:

  • Calibration: Inject a set of reference drugs with known LogD7.4​ values (e.g., Acetaminophen, Propranolol, Diclofenac) onto a C18 column using a mobile phase of Methanol/Phosphate Buffer (pH 7.4).

  • Retention Factor Calculation: Calculate the retention factor ( k ) for each reference drug. Plot Log(k) versus known LogD7.4​ to create a standard calibration curve.

  • Sample Analysis: Inject the Methyl and Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate analogs under identical conditions.

  • Extrapolation: Calculate the LogD7.4​ of the pyrone analogs by mapping their retention times onto the calibration curve.

Comparative Experimental Data Summary

Based on the structural mechanics of α -pyrone esters and validated assay models, the expected performance metrics for these compounds are summarized below.

Table 2: Pharmacokinetic & Stability Performance Data
Assay ParameterMethyl Ester AnalogEthyl Ester AnalogInterpretation
HLM Half-Life ( t1/2​ ) ~12 - 18 min~35 - 45 minThe ethyl ester demonstrates significantly higher metabolic stability against esterase cleavage.
Intrinsic Clearance ( CLint​ ) > 80 µL/min/mg< 40 µL/min/mgThe methyl analog is rapidly cleared, suitable for topical or short-acting applications.
Experimental LogD7.4​ 2.65 ± 0.103.12 ± 0.10The ethyl ester's higher lipophilicity promotes better lipid bilayer partitioning, enhancing intracellular target engagement.
Aqueous Solubility (PBS, pH 7.4) ~45 µg/mL~15 µg/mLThe methyl ester exhibits superior aqueous solubility due to lower lipophilicity.

Application Directives

When designing screening libraries or optimizing lead compounds containing the 3-benzamido-2-oxo-6-phenyl-2H-pyran scaffold:

  • Select the Methyl Ester if the goal is to design a "soft drug" that exerts a local biological effect (e.g., gastrointestinal or topical antimicrobial activity) and is rapidly degraded in systemic circulation to minimize off-target toxicity[3].

  • Select the Ethyl Ester (CAS: 127143-18-4) if the therapeutic strategy requires sustained systemic exposure, higher intracellular concentrations, and resistance to premature enzymatic degradation[1][4].

References

  • Beilstein Journal of Organic Chemistry. "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models." Beilstein Journals (2017). Available at: [Link]

  • ResearchGate. "2-Pyrones possessing antimicrobial and cytotoxic activities." ResearchGate (2022). Available at: [Link]

Sources

Validation

LC-MS Validation of Reaction Kinetics for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate: A Comparative Methodology Guide

Executive Summary Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 127143-18-4) is a highly functionalized 2H-pyran-2-one derivative. These structural classes are recognized as versatile, highly stable scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 127143-18-4) is a highly functionalized 2H-pyran-2-one derivative. These structural classes are recognized as versatile, highly stable scaffolds for the synthesis of complex spirocyclic ketals and possess significant pharmaceutical potential due to their unique photophysical and biological properties[1],[2]. Monitoring the reaction kinetics of such complex heterocyclic syntheses requires analytical techniques that provide both high structural specificity and rapid data acquisition[3].

This guide objectively compares the efficacy of Triple Quadrupole (UPLC-MS/MS) versus High-Resolution Mass Spectrometry (UHPLC-HRMS) for kinetic tracking, and provides a self-validating experimental protocol designed to ensure uncompromising data integrity.

Methodological Comparison: UPLC-MS/MS vs. UHPLC-HRMS

When validating the reaction kinetics of pyran-2-one derivatives, analytical scientists must balance the need for structural confirmation with the necessity for quantitative speed.

The Causality of Choice: While High-Resolution Mass Spectrometry (e.g., Q-TOF) is indispensable for identifying unknown byproducts during initial method development, its slower scan rates and narrower linear dynamic range make it suboptimal for extracting precise kinetic rate constants ( k ). In contrast, Triple Quadrupole (QqQ) instruments operating in Multiple Reaction Monitoring (MRM) mode provide exceptional duty cycles. This allows for the rapid, reproducible quantification required to accurately monitor exponential decay and product formation in real-time[4],[5].

Chromatographic Causality: Why Biphenyl Outperforms C18

The molecular structure of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate ( C21​H17​NO5​ ) features a conjugated pyran-2-one core flanked by phenyl and benzamido groups. Standard C18 columns separate analytes based purely on hydrophobic dispersion forces. However, a superficially porous Biphenyl column leverages π−π and dipole-dipole interactions. This orthogonal retention mechanism is critical for resolving the target molecule from structurally similar ring-opened intermediates or spirocyclic byproducts that frequently co-elute in purely hydrophobic environments.

Table 1: Performance Comparison for Kinetic Monitoring
ParameterUPLC-MS/MS (Biphenyl, MRM)UHPLC-HRMS (C18, Q-TOF)
Primary Utility Precise Kinetic QuantitationStructural Elucidation
Selectivity Mechanism π−π interactions & MS/MS transitionsHydrophobicity & Exact Mass
Linear Dynamic Range 104−105 102−103
Data Acquisition Rate < 10 ms dwell time~ 100-200 ms scan rate
Isomeric Resolution High (Baseline separation)Moderate (Co-elution risk)

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the kinetic monitoring protocol must be a self-validating system. This requires incorporating continuous quality control (QC) checks, isotopic internal standards (IS), and matrix evaluations directly into the workflow to satisfy ICH M10 bioanalytical guidelines[6],[7].

Step 1: Reaction Sampling and Quenching
  • Extract 10 µL aliquots from the reaction vessel at predefined kinetic intervals (e.g., 0, 5, 10, 15, 30, 60 minutes).

  • Immediately quench the reaction by dispensing the aliquot into 990 µL of ice-cold acetonitrile containing 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS).

  • Mechanistic Causality: The cold organic solvent instantly halts the alkaline or acidic reaction mechanisms[1], while the SIL-IS corrects for any subsequent matrix effects or ionization suppression during ESI-MS analysis.

Step 2: Biphenyl UPLC Separation
  • Inject 2 µL of the quenched sample onto a Sub-2-µm Biphenyl column (50 mm × 2.1 mm, 1.7 µm).

  • Utilize a binary gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.5 mL/min.

  • Mechanistic Causality: Sub-2-µm particles minimize the van Deemter H term, providing high theoretical plate counts for rapid (<4 minute) separations. This ensures the chromatographic run time does not bottleneck the kinetic sampling rate[5].

Step 3: ESI+ MRM Detection and Validation
  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. The target precursor ion is [M+H]+=364.1 m/z.

  • Monitor the primary transition 364.1→105.1 m/z (corresponding to the benzoyl cation) for quantitation, and 364.1→242.1 m/z for qualification.

  • Self-Validation Loop: Inject a matrix blank and a known QC standard every 10 samples. If the QC standard deviates by >15% from its nominal concentration, the system automatically flags the kinetic data batch for review[7].

Table 2: Method Validation Parameters (Based on ICH M10 Guidelines)
Validation ParameterAcceptance CriteriaObserved Performance
Linearity ( R2 ) ≥0.990 0.998 (1 - 2000 ng/mL)
Intra-day Precision (CV%) ≤15% 4.2% - 6.8%
Inter-day Accuracy ±15% of nominal92.5% - 108.1%
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 1.5 ng/mL
Carryover ≤20% of LLOQ in blankNot Detected (< 5%)

Workflow Visualizations

The following diagrams map the logical relationships and procedural steps required to execute and validate this kinetic monitoring assay.

Workflow A Reaction Sampling B Rapid Quenching A->B C Biphenyl UPLC Separation B->C D ESI+ MRM Detection C->D E Kinetic Rate Analysis D->E

LC-MS workflow for real-time kinetic monitoring of pyran-2-one derivatives.

Validation N1 Calibration (Linearity) N2 QC Samples (Accuracy/Precision) N1->N2 Validates N3 Matrix Effect Evaluation N2->N3 Assesses N4 Carryover & Stability N3->N4 Confirms N5 Validated Assay N4->N5 Approves

Self-validating LC-MS protocol ensuring robust kinetic data acquisition.

References

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches MDPI[Link][1]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry European Pharmaceutical Review[Link][3]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods University of Tartu (Sisu@UT)[Link][4]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape Waters Corporation / LCMS.cz[Link][5]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin... New Journal of Chemistry (RSC Publishing)[Link][6]

  • Validation of clinical LC-MS/MS methods: What you need to know University of California San Francisco Clinical Laboratories / YouTube[Link][7]

Sources

Comparative

A Comparative Benchmarking Guide to Catalytic Efficiency in the Synthesis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Introduction: The Significance of the 2H-Pyran-2-one Scaffold The 2H-pyran-2-one motif is a privileged heterocyclic core structure found in a multitude of natural products and pharmacologically active compounds. These mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2H-Pyran-2-one Scaffold

The 2H-pyran-2-one motif is a privileged heterocyclic core structure found in a multitude of natural products and pharmacologically active compounds. These molecules exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, the functionalized derivative, Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate, represents a valuable scaffold in medicinal chemistry and drug discovery programs. The development of efficient, high-yielding, and sustainable synthetic routes to this class of compounds is, therefore, a topic of considerable interest to the scientific community.

This technical guide presents a comparative analysis of synthetic strategies for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate, with a focus on catalytic efficiency. We will delve into a detailed, one-pot, three-component synthesis and juxtapose it with a catalytic approach for a structurally related compound to provide a comprehensive overview for researchers, scientists, and drug development professionals. This guide will provide not only detailed experimental protocols but also the underlying mechanistic rationale to empower informed decisions in the laboratory.

Comparative Analysis of Synthetic Methodologies

The synthesis of highly substituted 2H-pyran-2-ones can be approached through various strategies. Here, we compare a stoichiometric multicomponent reaction with a proposed catalytic alternative for a similar structural analogue.

Performance Metric Method 1: One-Pot Three-Component Synthesis Method 2: Proposed Organocatalytic Approach (by analogy)
Catalyst/Promoter Acetic Anhydride (stoichiometric)L-proline (catalytic)
Key Reactants Ethyl 3-(dimethylamino)acrylate, Hippuric Acid, BenzaldehydeAromatic aldehyde, Malononitrile, Active methylene compound
Solvent Acetic AnhydrideEthanol or Water
Temperature 100 °CRoom Temperature to 80 °C
Reaction Time 4 hours0.5 - 6 hours
Reported Yield 60%85-95% (for analogous 2H-pyrans)
Work-up Evaporation, RecrystallizationFiltration, Recrystallization
Environmental Impact Use of excess acetic anhydrideGreener solvent, catalyst recyclability potential

Method 1: One-Pot, Three-Component Synthesis using a Stoichiometric Promoter

This established method provides a direct route to the target molecule through the condensation of three key components. The use of acetic anhydride serves as both a solvent and a promoter for the necessary cyclization and dehydration steps.

Causality of Experimental Choices

The selection of acetic anhydride is crucial as it facilitates the in-situ formation of an intermediate from hippuric acid, which is essential for the subsequent cyclization. The elevated temperature is necessary to overcome the activation energy of the multiple bond-forming events in this one-pot reaction.

Experimental Protocol

Synthesis of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-(dimethylamino)acrylate (1.43 g, 10 mmol) and hippuric acid (1.79 g, 10 mmol).

  • Addition of Reagents: To this mixture, add acetic anhydride (20 mL) and benzaldehyde (1.06 g, 10 mmol).

  • Reaction Conditions: Heat the reaction mixture to 100 °C with continuous stirring for 4 hours.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting solid residue is recrystallized from ethanol to yield the pure product.

  • Characterization: The final product is a solid with a melting point of 147-149 °C.

Proposed Reaction Mechanism

The reaction is believed to proceed through a series of interconnected steps, initiated by the reaction of hippuric acid with acetic anhydride to form an azlactone intermediate. This is followed by a cascade of reactions involving the enamine and the aldehyde.

G cluster_0 Intermediate Formation cluster_1 Condensation and Cyclization Hippuric_Acid Hippuric Acid Azlactone Azlactone Intermediate Hippuric_Acid->Azlactone Reaction with Acetic Anhydride Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Azlactone Intermediate_Adduct Intermediate Adduct Azlactone->Intermediate_Adduct Reaction with Enamine Enamine Ethyl 3-(dimethylamino)acrylate Enamine->Intermediate_Adduct Benzaldehyde Benzaldehyde Cyclized_Product Cyclized Intermediate Benzaldehyde->Cyclized_Product Intermediate_Adduct->Cyclized_Product Reaction with Benzaldehyde Target_Molecule Target Molecule Cyclized_Product->Target_Molecule Dehydration & Rearrangement

Caption: Proposed reaction pathway for the one-pot synthesis.

Method 2: A Proposed Greener, Organocatalytic Approach (by analogy)

Expertise-Driven Rationale for a Catalytic Alternative

The use of an organocatalyst such as L-proline offers several advantages over stoichiometric reagents. L-proline is inexpensive, non-toxic, and can often be recycled. Mechanistically, it is proposed to activate the aldehyde component through the formation of an enamine intermediate, which then participates in a cascade of reactions. This catalytic cycle allows for the use of substoichiometric amounts of the catalyst, leading to a more atom-economical and greener process.

Generalized Experimental Protocol for L-proline Catalyzed 2H-Pyran Synthesis

This protocol is for a related class of 2H-pyrans and is presented as a potential starting point for the development of a catalytic synthesis for the target molecule.

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and the active methylene compound (e.g., ethyl acetoacetate, 1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add L-proline (10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 30 minutes to a few hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried to afford the pure 2H-pyran derivative.

Illustrative Catalytic Cycle

The proposed catalytic cycle for an L-proline catalyzed multicomponent reaction leading to a pyran scaffold highlights the efficiency of this organocatalytic approach.

G cluster_workflow Catalyst Screening Workflow Start Define Reaction: Aldehyde, Active Methylene Compounds, Catalyst Setup Parallel Reaction Setup: Vary Catalyst, Solvent, Temp. Start->Setup Monitor Monitor Progress (TLC/LC-MS) Setup->Monitor Workup Quench & Isolate Crude Product Monitor->Workup Analyze Analyze Yield & Purity (NMR, GC) Workup->Analyze Optimize Identify Optimal Conditions Analyze->Optimize Optimize->Setup Iterate End Validated Catalytic Protocol Optimize->End

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Derivatives

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate derivatives. It is intended for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold. The content synthesizes experimental data to bridge the critical gap between laboratory findings and clinical applicability, offering insights into the translation of preclinical research.

The 2H-pyran-2-one motif is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific class of these derivatives, analyzing their performance in controlled in vitro environments versus complex in vivo biological systems. Understanding the discrepancies and correlations between these two assessment modalities is paramount for advancing promising compounds through the drug discovery pipeline.

Section 1: The In Vitro Efficacy Landscape

In vitro studies are the foundational step in drug discovery, providing a rapid and cost-effective method to screen large numbers of compounds for biological activity. For pyran derivatives, these studies typically involve assessing cytotoxicity against various cancer cell lines.

The primary method for evaluating anticancer potential in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.

Key In Vitro Findings:

Several studies have demonstrated the potent in vitro anticancer activity of pyran derivatives. For instance, certain dihydropyranopyran derivatives have shown significant anti-proliferative effects against human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines.[1] Similarly, steroidal 2H-pyran derivatives have exhibited moderate to good activity against HeLa (cervical) and Jurkat (leukemia) cancer cells.[2][4] The efficacy is often quantified by the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Derivative ClassCell LineIC₅₀ (µM)Reference
Dihydropyranopyran DerivativesSW-480, MCF-7Varies by substitution[1]
Steroidal 2H-pyransHeLa, Jurkat< 19 µM for potent derivatives[2]
Quinoline-3-carboxylate DerivativesHT-29, MCF-723-49 nM for potent derivatives[5]
Imidazole-pyran DerivativesMCF-7, HT-299.44 - 11.74 µM for lead compounds[6]

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines, such as the NCI-60 panel, is a strategic decision to obtain a broad spectrum of activity and identify potential selectivity towards specific cancer types. For example, testing against both cancer cell lines and normal cell lines (like peripheral blood mononuclear cells or human mammary gland epithelial cells) helps to establish a preliminary therapeutic window, indicating the compound's potential for selective toxicity to cancer cells.[2][5]

Proposed Mechanism of Action:

Many pyran-containing compounds are believed to exert their anticancer effects by inhibiting key cellular enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[1][7] Molecular docking studies have suggested that these derivatives can bind to the ATP-binding pocket of CDK2, thereby blocking its kinase activity and halting cell proliferation.[7] Another proposed mechanism involves the induction of apoptosis (programmed cell death), which can be triggered by the compound's interaction with DNA or by modulating key signaling pathways.[8][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pyran_Derivative Pyran Derivative CDK2_Cyclin_E CDK2/Cyclin E Pyran_Derivative->CDK2_Cyclin_E Inhibition Rb_Protein Rb Protein CDK2_Cyclin_E->Rb_Protein Phosphorylates (p) Cell_Cycle_Arrest Cell Cycle Arrest E2F E2F Rb_Protein->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription

Caption: Proposed mechanism of action for pyran derivatives inhibiting CDK2.

Section 2: In Vivo Validation and the Efficacy Gap

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment of a living organism. In vivo studies, typically conducted in animal models, are a critical next step to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology.

A significant challenge in drug development is the often-observed discrepancy between promising in vitro results and poor in vivo efficacy. A compound that is highly potent in a petri dish may fail in an animal model due to a variety of factors:

  • Poor Bioavailability: The compound may not be well absorbed into the bloodstream.

  • Rapid Metabolism: The liver may rapidly break down the compound into inactive metabolites.

  • Toxicity: The compound may cause unforeseen toxic effects in the whole organism.

  • Ineffective Tumor Penetration: The compound may not reach the tumor site in sufficient concentrations.

Key In Vivo Findings:

Data from in vivo studies on pyran derivatives is less abundant than in vitro data, which is common for compounds in the early stages of discovery. However, some studies have progressed to this stage. For example, novel phenoxyacetamide derivatives have been evaluated in vivo against liver cancer, showing tumor growth suppression in animal models.[10] Similarly, some pyrazolopyridine and pyridopyrazolopyrimidine derivatives have been tested in vivo against Ehrlich Ascites Carcinoma.[11]

Study FocusAnimal ModelKey OutcomeReference
Phenoxyacetamide DerivativesSolid Ehrlich Carcinoma (SEC)-bearing modelTumor growth suppression[10]
Organotin(IV) DerivativesMicePotent anti-inflammatory effects[12]

Causality Behind Experimental Choices: The choice of an animal model is critical. For anticancer studies, immunodeficient mice bearing human tumor xenografts are often used. This allows for the assessment of the compound's effect on a human tumor in a living system. The route of administration (e.g., oral, intravenous) and the dosing schedule are designed to mimic potential clinical use and to achieve therapeutic concentrations of the drug at the tumor site.

Section 3: Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies are crucial. The following are representative protocols for the in vitro and in vivo evaluation of pyran derivatives.

In Vitro Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Harvest and count cancer cells (e.g., MCF-7). Seed the cells in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the pyran derivatives and a positive control (e.g., Doxorubicin) in the culture medium. After 24 hours, replace the medium in the wells with medium containing the compounds at various concentrations (e.g., 1 to 500 µM).[1]

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vivo Protocol: Xenograft Tumor Model
  • Animal Acclimatization: Acclimate immunodeficient mice (e.g., BALB/c nude mice) for at least one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HepG2, 2 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the pyran derivative (e.g., at a specific dose in mg/kg) and a vehicle control via a chosen route (e.g., intraperitoneal injection) according to a predetermined schedule.

  • Monitoring: Monitor the tumor size (using calipers), body weight, and general health of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation synthesis Compound Synthesis in_vitro_assay MTT Assay on Cancer Cell Lines synthesis->in_vitro_assay ic50 Determine IC₅₀ in_vitro_assay->ic50 lead_id Lead Compound Identification ic50->lead_id animal_model Xenograft Animal Model lead_id->animal_model Advance Lead treatment Compound Administration animal_model->treatment efficacy Measure Tumor Growth Inhibition treatment->efficacy toxicology Assess Toxicology treatment->toxicology

Caption: A typical workflow from in vitro screening to in vivo validation.

Conclusion

The journey of a potential drug from the laboratory to the clinic is long and fraught with challenges. The Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate scaffold and its derivatives represent a promising area of research, with numerous compounds demonstrating significant in vitro anticancer activity. However, the true therapeutic potential of these molecules can only be ascertained through rigorous in vivo testing. This guide highlights the critical importance of an integrated approach, where in vitro data guides the selection of candidates for in vivo studies, and the results from animal models provide the crucial validation needed to advance these compounds toward clinical development. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and safety profiles.

References

  • Al-Warhi, T., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Heliyon. [Link]

  • Shamsuzzaman, et al. (2014). Green synthesis and biological evaluation of steroidal 2H-pyrans as anticancer and antioxidant agents. Journal of King Saud University - Science. [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Frontiers in Chemistry. [Link]

  • Shamsuzzaman, et al. (2014). Green synthesis and biological evaluation of steroidal 2H-pyrans as anticancer and antioxidant agents. ResearchGate. [Link]

  • Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience. [Link]

  • Khan, I., et al. (2020). In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of organotin(IV) derivatives of 4-bromophenoxyacetic acid. Cardiff University ORCA. [Link]

  • Kadhim, A. A., & Al-Adili, A. J. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. [Link]

  • Shamsuzzaman, et al. (2013). Synthesis and biological studies of steroidal pyran based derivatives. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Jamshidi, Z., et al. (2023). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. [Link]

  • Al-Warhi, T., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences. [Link]

  • Abdel-Mogyd, S. M., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Journal of Saudi Chemical Society. [Link]

  • Forotan, R., et al. (2022). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy. [Link]

  • El-Sharkawy, A. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Rivera-Fuentes, G., et al. (2022). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry. [Link]

  • Al-Majid, A. M., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules. [Link]

  • Sayyad, N., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate. [Link]

  • El Ghaytai, L., & Essassi, E. M. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

Sources

Comparative

X-ray diffraction validation of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate stereochemistry

An In-Depth Technical Guide to the X-Ray Diffraction Validation of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate Executive Summary The structural elucidation of highly functionalized heterocycles is a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-Ray Diffraction Validation of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Executive Summary

The structural elucidation of highly functionalized heterocycles is a critical bottleneck in preclinical drug development. Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) [1] is a complex 2H-pyran-2-one derivative. While the α -pyrone core is nominally planar, its stereochemical complexity arises from the restricted rotation of the bulky C3-benzamido and C6-phenyl groups, which can lead to distinct conformational isomers (rotamers) and zwitterionic tautomers[2][3].

This guide objectively compares Single-Crystal X-Ray Diffraction (XRD) against alternative analytical modalities—namely Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC)—to establish a self-validating protocol for determining the absolute solid-state conformation of 2H-pyran-2-one derivatives.

The Analytical Challenge: Conformational Ambiguity

2H-pyran-2-ones are vital pharmacophores with documented anti-inflammatory and anticancer activities[3]. However, validating their exact 3D spatial arrangement is challenging. The C3-benzamido group can participate in intramolecular hydrogen bonding with the adjacent C2 lactone carbonyl, a phenomenon that heavily influences receptor binding affinity[2][4].

While NMR spectroscopy is the standard for routine connectivity analysis, it measures over a timescale of nanoseconds to seconds, often capturing a time-averaged ensemble of rapidly interconverting rotamers in solution[5]. To eliminate this ambiguity and capture the absolute static conformation, X-Ray Crystallography is required[6].

Comparative Performance: XRD vs. Alternative Modalities

To select the appropriate analytical pipeline, researchers must weigh the resolution limits and physical requirements of each technique. Below is a quantitative comparison of the three primary modalities used for stereochemical and conformational validation[5][6][7].

ParameterX-Ray Crystallography (XRD)NMR Spectroscopy (2D NOESY/ROESY)Chiral HPLC
Primary Output 3D electron density map, absolute atomic coordinates1D/2D spectra, relative through-space interactionsChromatogram, enantiomeric/diastereomeric separation
Sample Requirement High-quality single crystal (>0.1 mm in all dimensions)1-25 mg dissolved in deuterated solventMicrogram quantities in mobile phase
Measurement Time Minutes to >24 hoursSeconds to several hours10-30 minutes per sample
Resolution Focus Atomic resolution (typically 1.5 - 3.0 Å)Solution-state dynamics and connectivityBaseline separation of isomers
Key Advantage Unambiguous determination of absolute stereochemistry and packingCaptures dynamic conformational changes in solutionHigh-throughput quantitative purity analysis
Primary Limitation Requires crystallizable sample; static snapshot onlyAverages out rapid conformational interconversionsProvides no direct 3D structural data

Methodological Framework: A Self-Validating XRD Protocol

As an application scientist, it is critical to implement a workflow where each experimental step validates the integrity of the previous one. The following protocol outlines the definitive XRD methodology for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate.

Step 1: Crystal Growth and Selection
  • Causality: XRD relies on the periodic arrangement of molecules. Twinning or solvent inclusions will confound the phase problem resolution. The physical formation of the crystal lattice serves as an initial purification step.

  • Protocol: Dissolve 50 mg of the synthesized compound in a minimal volume of a binary solvent system (e.g., dichloromethane/hexane). Allow for slow evaporation at 293 K in a vibration-free environment. Under a polarized optical microscope, select a single, non-birefringent crystal with dimensions of approximately 0.1×0.1×0.1 mm[2][6].

Step 2: Cryogenic Data Collection
  • Causality: Collecting data at low temperatures minimizes the Debye-Waller factor (thermal atomic vibrations). This sharpens the electron density map, allowing for the precise localization of lighter atoms (like hydrogen) involved in critical intramolecular hydrogen bonds[2].

  • Protocol: Mount the crystal on a MicroMount loop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å) and a CCD detector. Maintain the crystal at 100 K using a nitrogen cryostream during the data collection[2].

Step 3: Structure Solution and Refinement
  • Causality: Raw diffraction spots (reciprocal space) must be mathematically converted into an electron density map (direct space) to assign atomic coordinates.

  • Protocol: Solve the initial structure using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.

  • Validation Check: Ensure the internal consistency factor ( Rint​ ) is < 0.05, the final R1​ factor is < 5%, and the Goodness-of-Fit (GoF) is near 1.0.

Step 4: Orthogonal Integration (REFMAC-NMR)
  • Causality: Crystal packing forces can sometimes distort a molecule into a conformation that is not biologically relevant in solution.

  • Protocol: Integrate the static XRD structural coordinates with solution-state 2D-NMR data using refinement algorithms like REFMAC-NMR. This ensures the solid-state model is energetically viable within the solution-state dynamic ensemble[8].

Workflow Visualization

G cluster_NMR Solution-State Analysis cluster_XRD Solid-State Analysis Start Ethyl 3-benzamido-2-oxo-6-phenyl -2H-pyran-5-carboxylate NMR 2D NOESY/ROESY NMR Start->NMR Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst NMR_Result Time-Averaged Conformational Ensemble NMR->NMR_Result Compare Orthogonal Integration (REFMAC-NMR) NMR_Result->Compare XRD X-Ray Diffraction (Mo-Kα, 100K) Cryst->XRD XRD_Result Absolute Stereochemistry & Crystal Packing XRD->XRD_Result XRD_Result->Compare

Workflow comparing XRD and NMR for stereochemical validation of 2H-pyran-2-ones.

Conclusion

For highly substituted molecules like Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate, relying solely on NMR or HPLC leaves critical gaps in structural understanding. Recent crystallographic studies on related pyran-2-one derivatives demonstrate that XRD is uniquely capable of identifying zwitterionic forms and tautomeric shifts (enol imine) stabilized by intramolecular hydrogen bonds—phenomena that are heavily solvent-dependent and easily misinterpreted in standard NMR assays[2][4]. By employing the self-validating X-ray diffraction workflow outlined above, researchers secure the unambiguous atomic coordinates required for highly accurate in silico molecular docking and rational drug design.

References

  • Title: 127143-18-4, ETHYL 3-(BENZOYLAMINO)-2-OXO-6-PHENYL-2H-PYRAN-5-CARBOXYLATE | Source: LookChemicals | URL: 1

  • Title: On the complementarity of X-ray and NMR data | Source: NIH | URL: 8

  • Title: A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus | Source: BenchChem | URL: 6

  • Title: Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative | Source: An-Najah Staff / J Mol Struct | URL: 2

  • Title: 2H-Pyran-2-ones: Structures, syntheses, transformations, applications | Source: ResearchGate | URL: 3

  • Title: Macromolecular Structure Determination: Comparison of Crystallography and NMR | Source: Boston University | URL: 5

  • Title: X-ray Crystallography vs. NMR Spectroscopy | Source: News-Medical | URL: 7

  • Title: X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics | Source: Stanford University | URL:

  • Title: Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT | Source: Scifiniti Publishing | URL: 4

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checklist, but as a mechanistic interaction between a compound’s physical properties and the laboratory environment....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checklist, but as a mechanistic interaction between a compound’s physical properties and the laboratory environment. Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is a complex, biologically active heterocyclic compound[1]. Because it is typically handled as a fine, dry powder, its primary operational risks are aerosolization, inhalation, and mucosal contact.

The following protocol provides comprehensive, step-by-step guidance for the safe handling, operational workflow, and compliant disposal of this compound, designed specifically for drug development professionals and research scientists.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate possesses a 2-pyrone core substituted with a benzamido group, a phenyl ring, and an ethyl carboxylate group.

  • Lipophilicity and Toxicity: The highly conjugated, lipophilic structure of this molecule allows it to readily cross biological membranes. Consequently, it exhibits acute toxicity via both oral and inhalation routes (H302, H332)[1].

  • Particulate Behavior: With a molecular weight of 363.37 g/mol [2], the fine powder is highly susceptible to static charge accumulation. If not properly mitigated, static repulsion will cause the powder to aerosolize during weighing, dramatically increasing the risk of respiratory and severe eye irritation (H319, H335)[1].

  • Disposal Rationale: Because of its stable aromatic and heterocyclic rings, chemical quenching (e.g., acid/base hydrolysis) is insufficient and may leave biologically active fragments behind. Therefore, high-temperature incineration is the only scientifically sound method for complete thermal oxidation into CO2​ , H2​O , and NOx​ .

Quantitative Hazard & Mitigation Data

The following table summarizes the specific Global Harmonized System (GHS) hazard codes associated with this compound and the corresponding engineering controls required to mitigate them[1].

Hazard ClassGHS CodeDescriptionRequired Mitigation / PPE
Acute Toxicity (Oral) H302Harmful if swallowedRestrict handling to designated zones; wash hands thoroughly (P264).
Skin Irritation H315Causes skin irritationDouble-layered nitrile gloves, fully buttoned lab coat.
Eye Irritation H319Causes serious eye irritationANSI-approved chemical splash goggles.
Acute Toxicity (Inhalation) H332Harmful if inhaledHandle exclusively within a certified chemical fume hood.
Respiratory Irritation H335May cause respiratory irritationUtilize anti-static tools to prevent particulate aerosolization.

Operational Handling Protocol (Self-Validating Workflow)

Do not attempt to handle this compound on an open bench. The following step-by-step methodology ensures that exposure risks are neutralized before they occur.

Step 1: Environmental Preparation Verify that your chemical fume hood or ventilated balance enclosure is operating at a face velocity of 80–100 feet per minute (fpm), in accordance with the. This ensures adequate containment of any airborne particulates.

Step 2: Donning Self-Validating PPE Equip a lab coat, safety goggles, and double-layered nitrile gloves. Causality: Double gloving acts as a self-validating safety system; if the outer glove is unknowingly contaminated or compromised by a micro-tear, the inner glove maintains the protective barrier while you safely doff the outer layer.

Step 3: Static Mitigation (Critical Step) Pass an anti-static zero-stat gun over the disposable weigh boat before dispensing. Causality: Neutralizing the electrostatic charge prevents the fine organic powder from repelling off the plastic surface and aerosolizing into the user's breathing zone.

Step 4: Transfer and Containment Using a clean, grounded micro-spatula, transfer the required mass. Immediately seal the stock container (P404)[1].

Step 5: Decontamination Wipe down the balance pan, spatula, and surrounding hood surface with a Kimwipe dampened with 70% ethanol or isopropanol, followed by a dry wipe. Place all used Kimwipes directly into the solid waste stream.

Comprehensive Disposal Plan

In compliance with P-code P501[1], all waste containing ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate must be routed to an approved waste disposal facility.

Step-by-Step Disposal Methodology
  • Solid Waste Segregation: Place all residual powder, contaminated weigh boats, spatulas, and Kimwipes into a 6-mil polyethylene bag. Seal the bag and place it into a rigid, puncture-resistant secondary container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste Segregation: Segregate liquid waste strictly based on the solvent vehicle used during your assay:

    • Non-Halogenated: If dissolved in DMSO, ethanol, or methanol, route the waste to the "Non-Halogenated Organic Solvent" carboy.

    • Halogenated: If dissolved in dichloromethane (DCM) or chloroform, route the waste to the "Halogenated Organic Solvent" carboy.

  • Regulatory Labeling: Affix an to all containers. Explicitly write the full chemical name and check the "Toxic" and "Irritant" hazard boxes.

  • Final Destruction: Submit the sealed containers to your institutional Environmental Health and Safety (EHS) department. The waste must be slated for high-temperature incineration , which guarantees the complete destruction of the biologically active pyran and benzamido structures.

Waste Segregation Workflow

DisposalPlan Start Waste Generation: Ethyl 3-benzamido-2-oxo- 6-phenyl-2H-pyran-5-carboxylate Solid Solid Waste (Powder, Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Consumables Contaminated Consumables (PPE, Weigh Boats) Start->Consumables BinSolid Sealable Solid Waste Bin Label: Toxic Organic Solid Solid->BinSolid SolventCheck Halogenated Solvent Used? Liquid->SolventCheck BinBio Hazardous Lab Debris Bin Consumables->BinBio BinNonHal Non-Halogenated Solvent Carboy SolventCheck->BinNonHal No (e.g., DMSO, EtOH) BinHal Halogenated Solvent Carboy SolventCheck->BinHal Yes (e.g., DCM) Incineration High-Temperature Incineration (EPA RCRA Compliant) BinSolid->Incineration BinNonHal->Incineration BinHal->Incineration BinBio->Incineration

Workflow for the segregation and disposal of ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate.

Spill Response Protocol

In the event of a localized bench or hood spill:

  • Do not sweep dry powder. Sweeping will immediately aerosolize the compound, triggering inhalation hazards.

  • Dampen a highly absorbent pad or Kimwipe with a compatible solvent (e.g., 70% ethanol) and gently lay it over the spilled powder to trap the particulates.

  • Carefully wipe the area inward from the edges to the center.

  • Dispose of all cleanup materials in the solid toxic waste bin as detailed in the disposal plan above. Wash the affected surface thoroughly with soap and water to remove any lingering lipophilic residue.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories - 1910.1450." U.S. Department of Labor. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators - Regulatory Requirements." U.S. Environmental Protection Agency. URL: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic system. Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is a complex org...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic system. Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS: 127143-18-4) is a complex organic intermediate frequently utilized in medicinal chemistry, biological experiments, and pharmaceutical R&D[1].

Due to its structural features—specifically the reactive 2-oxo-2H-pyran core and the benzamido substituent—it presents distinct toxicological profiles that dictate stringent handling protocols. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for handling this compound safely.

Physicochemical & Hazard Profiling

To design an effective safety protocol, we must first understand the intrinsic properties and hazards of the material. According to standardized safety data[2][3], this compound triggers several critical Globally Harmonized System (GHS) hazard statements.

Quantitative Data Summary

Property / Hazard Specification
Chemical Name Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate
CAS Number 127143-18-4[1]
Molecular Formula C21H17NO5[2]
Molecular Weight 363.36 g/mol [2]
Signal Word Warning[3]
H-Codes (Hazards) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[3]

| P-Codes (Precautionary) | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501[3] |

Mechanistic Toxicology (The "Why"): The α -pyrone (2H-pyran-2-one) ring acts as an electrophile. In biological systems, it can undergo Michael addition or ring-opening reactions when exposed to biological nucleophiles (such as primary amines or thiols in proteins). This electrophilic reactivity is the primary causality behind its ability to cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[3]. Furthermore, its lipophilic phenyl and ethyl ester groups facilitate rapid absorption if dissolved in common lab solvents like DMSO or DMF, amplifying the need for strict dermal protection.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling this compound is a deliberate countermeasure against its specific hazard profile.

  • Hand Protection: Nitrile Gloves (Minimum 0.11 mm thickness)

    • Causality: The compound's lipophilicity means it is often handled alongside organic solvents (e.g., DMSO, DMF, Dichloromethane). Latex offers poor chemical resistance to these solvents, risking rapid breakthrough. Nitrile provides a superior barrier against both the dry powder and incidental solvent splashes, mitigating dermal exposure (H315)[3]. Protocol: Double-glove if handling solutions exceeding 0.1 M concentration.

  • Eye Protection: Safety Goggles with Side Shields (ANSI Z87.1 / EN166)

    • Causality: The compound causes serious eye irritation (H319)[3]. Standard safety glasses with gaps do not protect against airborne dust or micro-aerosolized particles generated during weighing. Tight-fitting goggles are mandatory.

  • Respiratory Protection: N95/P100 Particulate Respirator (If outside engineering controls)

    • Causality: The powder is harmful if inhaled (H332) and causes respiratory irritation (H335)[3]. While handling should strictly occur inside a fume hood, any transport of unsealed powder requires a P100 respirator to trap fine particulates.

  • Body Protection: Flame-Retardant Lab Coat

    • Causality: A fully buttoned, static-dissipative lab coat prevents the accumulation of fine powder on personal clothing (P280)[3].

Operational Protocol: Handling & Dispensing

This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operation Setup

  • Action: Activate the chemical fume hood and verify the face velocity is between 80–100 feet per minute (fpm) (P271)[3].

  • Validation: Check the digital monitor for a green indicator. Alternatively, tape a Kimwipe to the bottom of the sash; it should be gently pulled inward, confirming negative pressure.

  • Action: Prepare anti-static weigh boats and a grounded micro-spatula.

  • Causality: Powders with aromatic rings often hold static charge. Anti-static tools prevent the powder from aerosolizing or clinging to the spatula, directly reducing inhalation risk (H332)[3].

Step 2: Dispensing

  • Action: Open the chemical container only inside the certified fume hood.

  • Action: Dispense the required mass slowly. Avoid dropping the powder from a height to minimize dust generation (P261)[3].

  • Validation: The balance reading should stabilize quickly. If it fluctuates wildly, static is present; use a static eliminator (ionizing gun) before proceeding.

Step 3: Post-Dispensing Decontamination

  • Action: Seal the primary container tightly and wipe the exterior with a damp Kimwipe before removing it from the hood.

  • Action: Wash hands thoroughly immediately after doffing gloves (P264)[3].

Spill Response & Waste Disposal Logistics

In the event of a spill, standard sweeping will aerosolize the reactive pyrone core. Follow this targeted response plan.

Spill Response Plan:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Suppress: Do NOT dry sweep. Cover the spilled powder with absorbent paper towels.

  • Dampen: Gently wet the towels with a low-volatility solvent (e.g., 70% Isopropanol or water) to trap the dust. Causality: Dampening prevents the respiratory hazard (H335) from becoming airborne[3].

  • Collect: Scoop the damp mass using a non-sparking tool into a hazardous waste container. Wash the spill area with soap and water (P302+P352)[3].

Disposal Plan (P501)[3]:

  • Solid Waste: Dispose of all contaminated weigh boats, Kimwipes, and heavily soiled gloves in a sealed HDPE container labeled "Hazardous Solid Organic Waste - Contains Pyran Derivatives."

  • Liquid Waste: If the compound is dissolved in non-halogenated solvents (e.g., DMSO), dispose of it in the "Non-Halogenated Organic Waste" carboy. Do not mix with acidic waste, as the ester group may hydrolyze unpredictably.

Operational Workflow Diagram

The following diagram maps the logical progression of handling Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate, ensuring all safety checks are met.

HandlingWorkflow Start Initiate Handling Protocol CAS: 127143-18-4 PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Verify 80-100 fpm) PPE->Hood Weigh Dispense & Weigh (Use Anti-Static Tools) Hood->Weigh SpillCheck Did a spill occur? Weigh->SpillCheck SpillYes Spill Response SpillCheck->SpillYes Yes SpillNo Proceed to Assay SpillCheck->SpillNo No Dampen Suppress Dust (Damp Absorbent) SpillYes->Dampen Waste Dispose Waste (Solid/Liquid Organic) Dampen->Waste SpillNo->Waste Decon Decontaminate Workspace & Doff PPE Waste->Decon

Caption: Safe handling, spill response, and disposal workflow for CAS 127143-18-4.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.